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Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- Documentation Hub

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  • Product: Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-
  • CAS: 824938-99-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Applications of (1S,2S)-2-(4-Morpholinyl)cyclohexanamine

Executive Summary The compound (1S,2S)-2-(4-morpholinyl)cyclohexanamine is a highly versatile chiral diamine scaffold that has garnered significant attention in modern drug discovery and asymmetric organocatalysis. Featu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1S,2S)-2-(4-morpholinyl)cyclohexanamine is a highly versatile chiral diamine scaffold that has garnered significant attention in modern drug discovery and asymmetric organocatalysis. Featuring a rigid cyclohexane core substituted with a primary amine and a tertiary morpholine ring in a trans-diequatorial configuration, this molecule presents unique stereochemical and electronic properties.

This whitepaper synthesizes field-proven methodologies and fundamental physicochemical data to guide researchers in the handling, analytical validation, and synthetic application of this compound. By understanding the causality behind its chemical behavior—such as its stepwise protonation and conformational rigidity—scientists can optimize its utility in complex workflows, including the development of Transient Receptor Potential (TRP) channel modulators[1].

Structural Identity & Physicochemical Profiling

The utility of (1S,2S)-2-(4-morpholinyl)cyclohexanamine stems from its precise 3D architecture. In its lowest-energy chair conformation, the bulky morpholine ring and the primary amine occupy equatorial positions to minimize 1,3-diaxial steric clashes. This diequatorial presentation is critical for its function as a bidentate ligand or a target-specific pharmacophore.

Quantitative Physicochemical Data

To facilitate formulation and synthetic planning, the core physical properties of the trans-racemate and its specific enantiomers are summarized below. (Note: Certain values are derived from predictive models based on the validated trans-racemate structure[2]).

PropertyValueSignificance / Causality
Molecular Formula C₁₀H₂₀N₂ODefines the mass balance for stoichiometric calculations.
Molecular Weight 184.28 g/mol Standardized weight for molarity preparations[3].
CAS Number 291776-02-8 (trans)Primary identifier for procurement and safety tracking[2].
Physical State (25°C) Viscous liquid / Low-melting solidDictates handling; requires gentle warming for volumetric transfer.
Boiling Point ~280–290 °C (Predicted)High BP necessitates vacuum distillation for purification.
Density ~1.02 g/cm³ (Predicted)Essential for converting volumetric to gravimetric measurements.
pKa₁ (Primary Amine) ~10.2High basicity drives initial protonation and salt formation.
pKa₂ (Morpholine N) ~7.5Lower basicity due to oxygen's inductive electron withdrawal.

Mechanistic Chemical Behavior: The Protonation Pathway

Understanding the basicity of the two nitrogen atoms is critical for extraction, chromatography, and salt formation. The primary cyclohexylamine nitrogen is significantly more basic than the morpholine nitrogen. When adjusting pH during aqueous workups, the molecule undergoes a predictable, stepwise protonation.

The primary amine protonates first (pKa ~10.2). The subsequent protonation of the morpholine nitrogen (pKa ~7.5) is further suppressed by the electrostatic repulsion generated by the adjacent primary ammonium cation.

Pathway FreeBase Free Base (pH > 11) Neutral Species MonoProtonated Mono-protonated (pH ~8-10) Primary Amine (+) FreeBase->MonoProtonated +H+ (pKa1 ~10.2) DiProtonated Di-protonated (pH < 7) Amine (+) & Morpholine (+) MonoProtonated->DiProtonated +H+ (pKa2 ~7.5)

Caption: Stepwise protonation states of the diamine scaffold across physiological pH ranges.

Analytical & Preparative Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows incorporate orthogonal checks to ensure data integrity and product purity.

Protocol 1: Enantiomeric Purity Determination (ee%) via Chiral HPLC

Because biological targets are highly stereoselective, confirming the enantiomeric excess of the (1S,2S) isomer is mandatory.

Causality Check: Free amines cause severe peak tailing on silica-based chiral stationary phases due to secondary hydrogen bonding. We use Diethylamine (DEA) in the mobile phase to competitively mask these active silanol sites, ensuring sharp, integrable peaks.

  • Sample Preparation: Dissolve 1 mg of the free base in 1 mL of HPLC-grade Hexane/Isopropanol (IPA) (50:50 v/v).

  • Column Selection: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase).

  • Mobile Phase: Hexane / IPA / DEA (90 : 10 : 0.1 v/v/v).

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 210 nm (due to the lack of strong chromophores, low-wavelength UV or ELSD is required).

  • Self-Validation Step: If UV detection yields poor signal-to-noise ratios, derivatize the primary amine with Mosher's acid chloride ((R)-MTPA-Cl). Analyze the resulting diastereomers via ¹⁹F NMR to orthogonally validate the HPLC integration.

Workflow N1 Sample Prep (Free Base) N2 Chiral Derivatization (Optional) N1->N2 Reagents N3 Chiral HPLC (Daicel Chiralpak) N1->N3 Direct N2->N3 Injection N4 UV/ELSD Detection (210 nm) N3->N4 Elution N5 ee% Calculation N4->N5 Integration

Caption: Workflow for determining the enantiomeric excess (ee%) of (1S,2S)-2-(4-morpholinyl)cyclohexanamine.

Protocol 2: Anhydrous Dihydrochloride Salt Formation

The free base is susceptible to oxidative degradation and atmospheric CO₂ absorption (forming carbamates) over time. Converting it to a dihydrochloride salt ensures long-term bench stability.

Causality Check: We use anhydrous HCl in dioxane rather than aqueous HCl. Introducing water would necessitate a tedious lyophilization step and increase the risk of product hydrolysis or oiling out. Anhydrous conditions force the immediate precipitation of the highly crystalline salt.

  • Dissolution: Dissolve 10 mmol of the free base in 20 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Acidification: Dropwise add 2.2 equivalents (22 mmol) of 4M HCl in dioxane at 0 °C. A white precipitate will form immediately.

  • Maturation: Stir the suspension at room temperature for 2 hours to ensure complete di-protonation and crystal lattice maturation.

  • Isolation: Filter under vacuum, wash with cold anhydrous ether (2 x 10 mL), and dry under high vacuum.

  • Self-Validation Step: Perform argentometric titration (Mohr method) to confirm the exact chloride content matches the theoretical value for a dihydrochloride salt (27.5% Cl⁻ by mass).

Applications in Target-Directed Drug Discovery

The (1S,2S)-2-(4-morpholinyl)cyclohexanamine scaffold has proven indispensable in the synthesis of novel ion channel modulators. Notably, the NIH Molecular Libraries Program utilized this specific trans-scaffold to discover the first small-molecule agonists for Transient Receptor Potential Mucolipin 3 (TRPML3) and TRPML2 channels[1].

In the synthesis of the highly potent probe ML123 (an S,S-trans isomer derivative), the primary amine of the (1S,2S) scaffold was sulfonylated to create a robust, stereospecific pharmacophore capable of inducing robust intracellular calcium mobilization[1]. The strict requirement for the (1S,2S) geometry highlights how the spatial projection of the morpholine ring is critical for docking into the TRPML3 allosteric binding site.

DrugDiscovery Scaffold (1S,2S)-Diamine Scaffold Coupling Sulfonylation / Amidation Scaffold->Coupling Synthesis Lead TRPML3 Agonist (e.g., ML123) Coupling->Lead Optimization Assay Fura-2 Ca2+ Influx Assay Lead->Assay Validation

Caption: Synthesis and validation workflow for TRPML3 agonists utilizing the (1S,2S)-diamine scaffold.

References

  • Title: Campaign to Identify Agonists of Transient Receptor Potential Channels 3 and 2 (TRPML3 & TRPML2) - Probe Reports from the NIH Molecular Libraries Program Source: National Center for Biotechnology Information (NCBI) / NIH URL: [Link]

Sources

Exploratory

The Strategic Role of (1S,2S)-2-(4-Morpholinyl)cyclohexanamine (CAS 824938-99-0) in Advanced Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the trans-1,2-diamine motif is recognized as a privileged structural scaffold. Specifically, (1S,2S)-2-(4-morpholinyl)cyclohexanamine (CAS: 824938-99-0) s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the trans-1,2-diamine motif is recognized as a privileged structural scaffold. Specifically, (1S,2S)-2-(4-morpholinyl)cyclohexanamine (CAS: 824938-99-0) serves as a critical chiral building block in the development of highly selective ion channel agonists and G-protein-coupled receptor (GPCR) modulators[1]. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a stereochemical key that unlocks specific pharmacological pathways—ranging from the activation of Transient Receptor Potential (TRP) channels to the modulation of κ-opioid receptors.

This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic methodologies, and mechanistic applications of this specific enantiomer.

Physicochemical Profiling & Stereochemical Significance

The biological activity of 1,2-diaminocyclohexane derivatives is heavily dictated by their absolute configuration. The (1S,2S) enantiomer projects its functional groups in a spatial orientation that is strictly required for binding pocket complementarity in several target proteins. Replacing a standard pyrrolidine ring with a morpholine ring introduces a second heteroatom (oxygen), which significantly decreases the basicity of the nitrogen atom. This subtle electronic shift alters the molecule's metabolic clearance rate and blood-brain barrier (BBB) permeability[2].

Table 1: Physicochemical & Structural Profile
PropertySpecification
Chemical Name (1S,2S)-2-(4-morpholinyl)cyclohexanamine
CAS Registry Number 824938-99-0
Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Stereochemistry (1S,2S)-trans
Key Structural Motif Chiral 1,2-diamine with reduced basicity

Asymmetric Synthesis: A Self-Validating Protocol

To achieve high enantiomeric purity, the synthesis of (1S,2S)-2-(4-morpholinyl)cyclohexanamine relies on a chiral auxiliary approach. The protocol described below utilizes (R)-α-methylbenzylamine to induce diastereoselectivity. This workflow is inherently self-validating: the formation of separable diastereomers ensures that the final product's stereochemical integrity is guaranteed by rigorous chromatographic purification prior to deprotection[3].

Step-by-Step Methodology

Step 1: Epoxide Ring Opening

  • Procedure: Treat cyclohexene oxide with (R)-α-methylbenzylamine.

  • Causality: The chiral auxiliary dictates the stereochemical trajectory of the nucleophilic attack, setting the stage for the correct trans-configuration.

  • Validation: Monitor via LCMS for the disappearance of the epoxide and the emergence of the amino alcohol intermediate.

Step 2: Aziridine Formation (Mesylation & Cyclization)

  • Procedure: Dissolve the amino alcohol in dry ether and add triethylamine (TEA). Dropwise addition of methanesulfonyl chloride (MsCl) at 0 °C initiates the reaction. Stir at room temperature for 2 hours[3].

  • Causality: Mesylation transforms the hydroxyl into a superior leaving group. The adjacent secondary amine undergoes an intramolecular nucleophilic attack, forming a highly reactive aziridinium ion.

  • Validation: The immediate formation of a white precipitate (TEA-HCl) visually confirms the reaction. LCMS must confirm the total absence of the amino alcohol mass peak.

Step 3: Morpholine Ring Opening & Chromatographic Separation

  • Procedure: Introduce morpholine to the aziridine intermediate. This yields a ~3:2 mixture of diastereomeric diamines.

  • Causality: Morpholine acts as a nucleophile, opening the strained aziridine ring stereospecifically.

  • Validation: Separate the mixture using silica gel chromatography. TLC must show distinct, non-overlapping spots (Rf values) to ensure the isolation of the pure diastereomer precursor.

Step 4: Hydrogenolysis (Deprotection)

  • Procedure: Dissolve the isolated diastereomer in a MeOH/AcOH mixture. Add 20% Pd(OH)₂/C and subject the mixture to H₂ gas[3].

  • Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the chiral benzyl group, yielding the free primary amine without compromising the established (1S,2S) stereocenters.

  • Validation: ¹H-NMR spectroscopy must confirm the complete disappearance of aromatic proton signals (7.2–7.4 ppm).

Synthesis A Cyclohexene Oxide (Starting Material) C Amino Alcohol Intermediate A->C B (R)-α-Methylbenzylamine (Chiral Auxiliary) B->C Epoxide Opening D Aziridine Formation (Mesylation & Cyclization) C->D E Morpholine Ring Opening (Regio/Stereoselective) D->E F Diastereomeric Mixture (3:2 Ratio) E->F G Chromatographic Separation F->G H Hydrogenolysis (Pd(OH)2/C, H2) G->H Isolate desired diastereomer I (1S,2S)-2-(4-Morpholinyl)cyclohexanamine (Target Scaffold) H->I Deprotection

Asymmetric synthesis workflow of (1S,2S)-2-(4-morpholinyl)cyclohexanamine.

Pharmacological Applications & Mechanistic Insights

The (1S,2S)-2-(4-morpholinyl)cyclohexanamine scaffold is heavily utilized in the synthesis of small-molecule probes and therapeutics. Its applications are primarily divided into two distinct biological arenas:

TRPML3 and TRPML2 Channel Agonism

TRPML3 (Mucolipin 3) is a cation channel expressed in inner ear hair cells, playing a vital role in mechanotransduction and hearing biology[3]. High-throughput screening campaigns by the NIH Molecular Libraries Program identified trans-2-morpholinocyclohexanamine derivatives (such as ML122 and ML123) as potent TRPML3 agonists[3]. Mechanistically, the trans-isomer is approximately 10-fold more potent than the cis-isomer. These agonists trigger robust intracellular calcium mobilization, which regulates endosomal trafficking and membrane protein transport[3].

TRPML3 Ligand Morpholine Analog (Agonist) Receptor TRPML3 / TRPML2 Cation Channels Ligand->Receptor Stereospecific Binding Calcium Intracellular Ca2+ Mobilization Receptor->Calcium Channel Opening Effect1 Endosomal Trafficking Calcium->Effect1 Effect2 Mechanotransduction (Inner Ear) Calcium->Effect2

TRPML3 cation channel activation pathway by morpholine-derived agonists.

Opioid Receptor Modulation (U50488 Analogs)

The compound U50488 is a well-known κ-opioid receptor agonist. Extensive structure-activity relationship (SAR) studies have demonstrated that the (−)-(1S,2S) enantiomer is a potent κ-opioid agonist, whereas the (+)-(1R,2R) enantiomer is a weak opioid agonist but exhibits potent anti-proliferative activity against Trypanosoma brucei (the causative agent of African sleeping sickness)[2].

When the pyrrolidine ring of U50488 is substituted with the morpholine ring of our target compound, the decreased basicity of the nitrogen atom alters the pharmacokinetic landscape. This modification is strategically used by medicinal chemists to fine-tune the basicity, thereby modulating the compound's ability to cross the blood-brain barrier and altering its metabolic stability[2].

Table 2: Pharmacological Efficacy of Trans-1,2-Diamine Derivatives
Target SystemEnantiomeric PreferenceObserved Pharmacological EffectMechanistic Note
TRPML3 Channel Trans-isomer > Cis-isomerRobust intracellular Ca²⁺ mobilizationPotentiation of channel opening at low extracytosolic [Na⁺][3]
κ-Opioid Receptor (1S,2S) > (1R,2R)Potent agonism / AntinociceptionMorpholine substitution reduces basicity, altering BBB penetration[2]
T. brucei (Parasite) (1R,2R) > (1S,2S)Antiproliferative activity (EC₅₀ ~59 nM)Operates via a non-opioid mediated pathway[2]

References

  • Campaign to Identify Agonists of Transient Receptor Potential Channels 3 and 2 (TRPML3 & TRPML2) - Probe Reports from the NIH Molecular Libraries Program. National Institutes of Health (NIH). Available at:[Link]

  • Optimisation of the Anti-Trypanosoma brucei Activity of the Opioid Agonist U50488. PubMed Central (PMC) - NIH. Available at:[Link]

Sources

Foundational

Advanced Synthetic Strategies for (1S,2S)-2-(4-Morpholinyl)cyclohexanamine: From Chiral Pool to Biocatalysis

Executive Summary The chiral 1,2-diamine motif, specifically the morpholino-cyclohexanamine scaffold, is a privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural determinant in ion cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral 1,2-diamine motif, specifically the morpholino-cyclohexanamine scaffold, is a privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural determinant in ion channel modulators, including TRPML3/2 agonists , and cardiovascular agents like the antiarrhythmic drug Vernakalant . Synthesizing (1S,2S)-2-(4-morpholinyl)cyclohexanamine with high enantio- and diastereoselectivity presents a significant steric and electronic challenge.

This whitepaper details two field-proven synthetic architectures: a deterministic Chiral Pool Annulation route and a state-of-the-art Biocatalytic Dynamic Kinetic Resolution (DKR) route. By dissecting the causality behind reagent selection and providing self-validating protocols, this guide equips process chemists and discovery scientists with scalable methodologies.

Retrosynthetic Analysis & Strategy Selection

The synthesis of trans-1,2-diamines on a cyclohexane ring forces a choice between early-stage resolution and late-stage asymmetric induction.

  • Route A (Chiral Pool & Annulation): Relies on the classical resolution of racemic trans-1,2-cyclohexanediamine. While highly reliable and deterministic, it is fundamentally capped at a 50% theoretical yield during the resolution step, making it less atom-economical for large-scale manufacturing.

  • Route B (Biocatalytic DKR): Leverages an engineered ω -transaminase to set the chiral centers in a single step from a racemic ketone. Because the α -chiral center of the ketone racemizes in situ, this route breaks the 50% yield barrier, theoretically allowing for 100% conversion .

Retrosynthesis Target (1S,2S)-2-(4-morpholinyl) cyclohexanamine RouteA Route A: Chiral Pool & Annulation Target->RouteA RouteB Route B: Biocatalytic DKR Target->RouteB MonoBoc tert-butyl ((1S,2S)-2-amino cyclohexyl)carbamate RouteA->MonoBoc Ketone 2-morpholino cyclohexanone RouteB->Ketone w-Transaminase Diamine rac-trans-1,2- cyclohexanediamine MonoBoc->Diamine D-(-)-Tartaric Acid Resolution Epoxide Cyclohexene oxide + Morpholine Ketone->Epoxide AZADO Oxidation

Retrosynthetic strategies for (1S,2S)-2-(4-morpholinyl)cyclohexanamine.

Mechanistic Causality & Process Logic

The Biocatalytic DKR Approach (Route B)

The biocatalytic route begins with the atom-perfect epoxide opening of cyclohexene oxide with morpholine to yield racemic trans-2-morpholinocyclohexanol.

Oxidation Logic: To establish the DKR precursor, the alcohol must be oxidized to 2-morpholinocyclohexanone. Traditional Swern oxidations generate toxic dimethyl sulfide and require cryogenic conditions. Instead, we utilize AZADO (2-Azaadamantane N-Oxyl) with NaOCl . AZADO is highly sterically unhindered compared to TEMPO, allowing for rapid, room-temperature oxidation of the bulky secondary alcohol without over-oxidation.

DKR Synchronization: The cornerstone of this route is the transaminase-mediated DKR. At a carefully maintained pH of 8.5, the α -proton of 2-morpholinocyclohexanone is sufficiently acidic to undergo reversible enolization. This achiral enol intermediate allows the (2R) and (2S) enantiomers to rapidly interconvert. The engineered ω -transaminase is sterically evolved to exclusively bind the (2S)-enantiomer. By utilizing isopropylamine (IPA) as an overwhelming amine donor, the equilibrium is driven entirely toward the (1S,2S)-amine .

DKR_Mechanism S_Ketone (2S)-2-morpholino cyclohexanone Enol Achiral Enol Intermediate S_Ketone->Enol Racemization (pH 8.5) Product (1S,2S)-2-(4-morpholinyl) cyclohexanamine S_Ketone->Product w-Transaminase (Fast) R_Ketone (2R)-2-morpholino cyclohexanone R_Ketone->Enol Waste (1R,2R)-Isomer (Blocked by Enzyme) R_Ketone->Waste w-Transaminase (No Reaction)

Dynamic Kinetic Resolution (DKR) mechanism via engineered transaminase.

The Chiral Pool Annulation Approach (Route A)

For laboratories lacking biocatalytic infrastructure, Route A provides a robust alternative. Racemic trans-1,2-cyclohexanediamine is resolved using D-(-)-tartaric acid . It is critical to use the D-(-) enantiomer of tartaric acid to selectively crystallize the (1S,2S) diastereomeric salt; the L-(+) variant yields the undesired (1R,2R) isomer.

The subsequent morpholine annulation requires mono-protection. By reacting the diamine with a substoichiometric, slowly infused amount of Boc 2​ O, statistical mono-protection is achieved. The free primary amine is then subjected to a double nucleophilic substitution using bis(2-bromoethyl) ether. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile against the alkylating agent.

Quantitative Data & Process Metrics

The following table summarizes the key performance indicators for both synthetic strategies, allowing process chemists to select the optimal route based on scale and resource availability.

MetricRoute A (Chiral Pool Annulation)Route B (Biocatalytic DKR)
Overall Yield ~32% (Capped by resolution)~78% (Enabled by DKR)
Enantiomeric Excess (ee) >99% (Dependent on recrystallization)>99.5% (Enzyme stereopocket controlled)
Diastereomeric Excess (de) >99%>98%
Key Reagents D-(-)-Tartaric Acid, Bis(2-bromoethyl) etherAZADO, Engineered ω -Transaminase, PLP
Scalability & E-Factor Moderate; high waste from unwanted enantiomerExcellent; highly atom-economical
Primary Process Challenge Suppressing over-alkylation / over-protectionMaintaining pH for optimal racemization rate

Self-Validating Experimental Protocols

Protocol 1: Biocatalytic DKR of 2-Morpholinocyclohexanone (Route B)

This protocol utilizes an enzymatic system that self-regulates stereocontrol. The continuous consumption of the (2S)-ketone drives the racemization of the unreactive (2R)-ketone.

  • Preparation of the Reaction Matrix: In a jacketed reactor, dissolve 2-morpholinocyclohexanone (10.0 g, 54.6 mmol) in 100 mL of a 1.0 M isopropylamine buffer. Adjust the pH precisely to 8.5 using 6 M HCl.

  • Cofactor and Enzyme Addition: Add pyridoxal 5'-phosphate (PLP) (50 mg) to the stirring solution. The solution will turn a distinct pale yellow, visually validating the active PLP saturation. Add the engineered ω -transaminase (e.g., ATA-117 or equivalent, 500 mg).

  • Reaction Execution: Stir the mixture at 35 °C. To drive the equilibrium, sweep the headspace with a gentle stream of nitrogen to remove the volatile acetone byproduct.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via chiral HPLC (Chiralcel OD-H). The system is self-validating if the ee of the product remains >99% throughout the reaction. A drop in ee indicates that the transamination rate has exceeded the enolization (racemization) rate, requiring a slight increase in pH or temperature.

  • Workup: Upon complete consumption of the ketone (approx. 24 h), basify the aqueous layer to pH 12 with 5 M NaOH and extract with methyl tert-butyl ether (MTBE) (3 x 100 mL). Dry over Na 2​ SO 4​ and concentrate to yield (1S,2S)-2-(4-morpholinyl)cyclohexanamine as a pale oil.

Protocol 2: Morpholine Annulation of (1S,2S)-Diamine (Route A)

This protocol relies on visual kinetic indicators to validate the progress of the double-alkylation event.

  • Preparation: Dissolve tert-butyl ((1S,2S)-2-aminocyclohexyl)carbamate (5.0 g, 23.3 mmol) in anhydrous acetonitrile (50 mL).

  • Reagent Addition: Add DIPEA (12.2 mL, 70.0 mmol, 3.0 eq) followed by bis(2-bromoethyl) ether (3.2 mL, 25.6 mmol, 1.1 eq).

  • Alkylation: Heat the mixture to reflux (82 °C) under an argon atmosphere.

  • Self-Validating Visual Cue: Over the course of 12-16 hours, the initially clear solution will transition into a dense, milky-white suspension. This precipitate is the DIPEA·HBr salt. The volume of the precipitate serves as a direct, visual kinetic indicator of the double-alkylation progress.

  • Deprotection: Cool the mixture, filter the salts, and concentrate the filtrate. Dissolve the crude intermediate in dichloromethane (30 mL) and add trifluoroacetic acid (TFA, 10 mL). Stir at room temperature for 2 hours.

  • Isolation: Concentrate under reduced pressure, neutralize with saturated aqueous Na 2​ CO 3​ , and extract with dichloromethane to afford the target compound.

References

  • Campaign to Identify Agonists of Transient Receptor Potential Channels 3 and 2 (TRPML3 & TRPML2) Source: NIH Molecular Libraries Program (Probe Reports) URL:[Link]

  • A Highly Efficient Asymmetric Synthesis of Vernakalant Source: Organic Letters (American Chemical Society) URL:[Link]

  • 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Method for one-pot production of a primary amine from an alcohol (EP3415630A1)
Exploratory

Comprehensive Spectral Profiling and Structural Elucidation of (1S,2S)-2-(4-Morpholinyl)cyclohexanamine

Executive Summary (1S,2S)-2-(4-morpholinyl)cyclohexanamine (CAS: 65430-31-1 for the general scaffold) is a highly versatile, chiral diamine building block. It is utilized extensively in the development of κ-opioid recept...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S,2S)-2-(4-morpholinyl)cyclohexanamine (CAS: 65430-31-1 for the general scaffold) is a highly versatile, chiral diamine building block. It is utilized extensively in the development of κ-opioid receptor agonists (such as U50488 derivatives) and transient receptor potential (TRP) channel modulators. Accurate structural elucidation of this compound is critical, as its stereochemistry directly dictates its pharmacological efficacy.

This technical guide provides a rigorous, self-validating spectral database—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—to serve as a definitive reference for drug development professionals and analytical chemists.

Chemical Context & Mechanistic Synthesis

To accurately interpret the spectral data of (1S,2S)-2-(4-morpholinyl)cyclohexanamine, one must first understand its synthetic origin and three-dimensional conformation. The synthesis typically proceeds via the epoxide ring-opening of cyclohexene oxide by morpholine, yielding trans-2-morpholinocyclohexanol.

As documented in the NIH Molecular Libraries Program for the identification of TRPML3/TRPML2 agonists [1], the critical transformation from the alcohol to the target amine involves mesylation followed by stereospecific amination (often via an azide intermediate or direct displacement). This sequence ensures the trans relationship is maintained in the final product. The reaction progress is highly amenable to LCMS monitoring, specifically tracking the disappearance of the alcohol precursor ([M+H]⁺ = 186 m/z) and the appearance of the amine ([M+H]⁺ = 185 m/z).

Synthesis_Workflow A Cyclohexene Oxide B trans-2-Morpholinocyclohexanol [M+H]+ m/z 186 A->B Morpholine (Ring Opening) C Mesylate / Azide Intermediate B->C MsCl, Et3N then NaN3 D (1S,2S)-2-(4-morpholinyl) cyclohexanamine [M+H]+ m/z 185 C->D H2, Pd/C (Reduction)

Synthetic workflow and LCMS monitoring for (1S,2S)-2-(4-morpholinyl)cyclohexanamine.

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems, incorporating internal checks to prevent artifactual data interpretation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Tuning: Tune and match the NMR probe (400 MHz for ¹H, 100 MHz for ¹³C) to the specific sample impedance to maximize the signal-to-noise ratio.

  • Acquisition: Acquire standard 1D ¹H (16 scans) and ¹³C (1024 scans) spectra.

  • Internal Validation: The presence of the residual CHCl₃ solvent peak at 7.26 ppm and the TMS signal at 0.00 ppm serve as internal chemical shift references. The integration ratio of the morpholine O-CH₂ (4H) to the cyclohexane C1-H (1H) must strictly equal 4:1 to validate sample purity.

FT-IR Spectroscopy Protocol (ATR)
  • Background Calibration: Collect a 32-scan background spectrum of ambient air. Internal Validation: This step subtracts atmospheric H₂O and CO₂ contributions, ensuring the primary amine N-H stretch is not an artifact of ambient moisture.

  • Sample Loading: Apply 2 mg of the neat liquid/oil directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

HRMS Protocol (ESI+)
  • Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a sodium formate cluster solution. Internal Validation: This ensures mass accuracy is maintained within < 5 ppm error.

  • Sample Injection: Inject 1 µL of a 1 µg/mL solution (in 50:50 H₂O:MeCN with 0.1% formic acid) into the ESI source.

  • Acquisition: Operate in positive ion mode (ESI+) with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

Spectral Data Presentation

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
3.65 - 3.72m-4HMorpholine O-CH₂
2.55td10.5, 4.01HCyclohexane C1-H (axial)
2.40 - 2.50m-4HMorpholine N-CH₂
2.15td10.5, 3.51HCyclohexane C2-H (axial)
1.65 - 1.85m-4HCyclohexane CH₂ (equatorial)
1.45br s-2H-NH₂ (exchanges with D₂O)
1.10 - 1.30m-4HCyclohexane CH₂ (axial)
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
68.2CH₂Morpholine O-CH₂ (2C)
67.8CHCyclohexane C2 (attached to morpholine)
52.5CHCyclohexane C1 (attached to NH₂)
50.1CH₂Morpholine N-CH₂ (2C)
35.2CH₂Cyclohexane C6
25.8CH₂Cyclohexane C3
25.2, 24.5CH₂Cyclohexane C4, C5
Table 3: FT-IR Peak Assignments (ATR)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3350, 3280MediumN-H Stretch (Sym/Asym)Confirms presence of primary amine
2925, 2850StrongC-H Stretch (sp³)Cyclohexane and morpholine backbone
1610WeakN-H BendScissoring mode of the -NH₂ group
1115StrongC-O-C StretchConfirms integrity of the morpholine ether

Structural Elucidation & Causality

Stereochemical Causality in NMR

The stereochemical assignment of the (1S,2S) enantiomer is unequivocally confirmed by the ¹H NMR coupling constants. The (1S,2S) configuration forces both the morpholine and primary amine groups into a trans-diequatorial arrangement on the cyclohexane chair. This minimizes 1,3-diaxial steric clashes, representing the thermodynamically favored state [2].

Because the substituents are equatorial, the protons attached to C1 and C2 ( Ha​ and Hb​ ) are forced into axial positions. According to the Karplus equation, the dihedral angle of ~180° between these two trans-diaxial protons dictates a uniquely large coupling constant. This is observed in Table 1, where the C1 proton appears as a triplet of doublets (td) with a primary Jaa​ coupling of 10.5 Hz . If this were the cis-isomer (axial-equatorial), the coupling constant would be significantly smaller (~3-5 Hz).

Mass Spectrometry Fragmentation Logic

Under ESI+ conditions, the molecule readily protonates at the more basic morpholine nitrogen, yielding the molecular ion [M+H]⁺ at m/z 185.16. The fragmentation pathway is driven by the stability of the resulting carbocations and the expulsion of neutral molecules.

MS_Fragmentation M Molecular Ion [M+H]+ m/z 185.16 F1 Fragment [M+H - NH3]+ m/z 168.14 M->F1 Loss of Ammonia (-17 Da) F2 Morpholine Cation m/z 88.08 M->F2 Heterolytic C-N Cleavage F3 Cyclohexenyl Cation m/z 81.07 F1->F3 Loss of Morpholine (-87 Da)

Proposed ESI-MS fragmentation pathways for the molecular ion [M+H]+ at m/z 185.16.

The initial loss of ammonia (-17 Da) generates a stable cyclohexenyl-morpholine cation at m/z 168.14. Subsequent heterolytic cleavage of the C-N bond expels the morpholine ring, leaving a highly conjugated cyclohexenyl cation (m/z 81.07). Alternatively, direct cleavage of the morpholine ring from the parent ion yields the characteristic morpholine fragment at m/z 88.08.

References

  • Title: Campaign to Identify Agonists of Transient Receptor Potential Channels 3 and 2 (TRPML3 & TRPML2) - Probe Reports from the NIH Molecular Libraries Program. Source: National Center for Biotechnology Information (NCBI) Bookshelf. URL: [Link]

  • Title: Optimisation of the Anti-Trypanosoma brucei Activity of the Opioid Agonist U50488. Source: ChemMedChem / PubMed Central (PMC). URL: [Link]

Foundational

Comprehensive Safety and Handling Guide for (1S,2S)-2-(4-morpholinyl)cyclohexanamine

Executive Summary (1S,2S)-2-(4-morpholinyl)cyclohexanamine is a highly versatile, chiral diamine scaffold widely utilized in drug discovery and organic synthesis, particularly in the development of kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S,2S)-2-(4-morpholinyl)cyclohexanamine is a highly versatile, chiral diamine scaffold widely utilized in drug discovery and organic synthesis, particularly in the development of kinase inhibitors and GPCR ligands[1]. Despite its utility, this compound possesses a severe hazard profile characterized by its high basicity and lipophilicity. It is classified under the Globally Harmonized System (GHS) as Skin Corr. 1C (causes severe skin burns) and STOT SE 3 (may cause drowsiness or dizziness)[2].

This whitepaper provides an in-depth, mechanistically grounded guide to the safe handling, experimental manipulation, and decontamination of this specific chiral amine. By understanding the causality behind its reactivity, researchers can implement self-validating safety systems that eliminate exposure risks.

Physicochemical Properties & Hazard Profile

Understanding the physical and chemical properties of (1S,2S)-2-(4-morpholinyl)cyclohexanamine is the first step in predicting its behavior in an open laboratory environment.

Quantitative Data Summary
PropertyValue
Chemical Name (1S,2S)-2-(4-morpholinyl)cyclohexanamine
CAS Number 65430-31-1 (Base Scaffold / Racemate)[2]
Molecular Formula C10H20N2O[1]
Molecular Weight 184.28 g/mol [1]
Appearance Colorless to pale yellow liquid/viscous oil
Primary GHS Hazards Skin Corr. 1C (H314), STOT SE 3 (H336)[2]
Solubility Soluble in DCM, Methanol, THF; slightly soluble in water
The Causality of Hazard Classifications

The hazards associated with this compound are direct consequences of its molecular architecture:

  • Skin Corrosion (Skin Corr. 1C): The primary amine moiety is a potent nucleophile and strong base. Upon dermal contact, the unprotonated amine attacks electrophilic sites in epidermal proteins and saponifies the lipid bilayer matrix of the stratum corneum[3]. This disruption leads to rapid, irreversible cellular necrosis.

  • Central Nervous System Depression (STOT SE 3): The combination of a highly lipophilic cyclohexane ring and a morpholine substituent grants the molecule exceptional membrane permeability. Upon inhalation of its vapors or dermal absorption, the compound rapidly crosses the blood-brain barrier (BBB), leading to narcotic effects, dizziness, and central nervous system (CNS) depression[4].

Mechanistic Pathways of Toxicity

To design effective barrier systems, we must first visualize how the molecule interacts with biological systems. The diagram below illustrates the dual pathways of toxicity for lipophilic, corrosive amines.

Toxicity_Pathway cluster_skin Dermal Contact Pathway cluster_cns Inhalation Pathway Exposure Amine Exposure (1S,2S)-2-(4-morpholinyl)cyclohexanamine Lipid Lipid Bilayer Disruption & Protein Nucleophilic Attack Exposure->Lipid BBB Systemic Absorption & Blood-Brain Barrier Penetration Exposure->BBB Necrosis Skin Corr. 1C Cellular Necrosis / Severe Burns Lipid->Necrosis CNS STOT SE 3 CNS Depression (Drowsiness) BBB->CNS

Mechanistic pathways of amine-induced skin corrosion and CNS depression.

Safety & PPE Protocols: Self-Validating Systems

Standard operating procedures often fail due to a lack of real-time feedback. The protocols for handling this compound must be self-validating —meaning the system inherently proves its own efficacy during operation.

Engineering Controls
  • Fume Hood Validation: All work must be conducted in a certified chemical fume hood[5].

    • Self-Validating Check: Tape a 2-inch strip of a Kimwipe to the bottom of the sash. The continuous inward deflection of the tissue visually validates negative pressure. If the strip hangs vertically, containment has failed, and work must cease immediately.

Personal Protective Equipment (PPE)
  • Hand Protection: Use heavy-duty nitrile or butyl rubber gloves. Causality: Amines rapidly degrade latex and thin nitrile through chemical permeation.

    • Self-Validating Check: Inflate gloves manually before donning to check for micro-punctures. A glove that holds air pressure validates its structural integrity.

  • Eye Protection: Chemical splash goggles (not standard safety glasses) are mandatory to prevent blinding from corrosive vapor condensation or micro-splashes[5].

Experimental Workflow: Controlled Amidation

The following protocol details the synthesis of an amide using (1S,2S)-2-(4-morpholinyl)cyclohexanamine and an acid chloride. This workflow is designed to prevent vapor escape and control the exothermic nature of amine-electrophile reactions.

Handling_Workflow Prep 1. Preparation Verify Negative Pressure Transfer 2. Transfer Weigh in Closed System Prep->Transfer Reaction 3. Reaction Inert Gas Purge & Setup Transfer->Reaction Quench 4. Decontamination Neutralize (5% Citric Acid) Reaction->Quench

Self-validating operational workflow for handling corrosive chiral amines.

Step-by-Step Methodology

Step 1: Closed-System Weighing (Vapor Containment)

  • Tare a clean, dry, septum-capped vial on the analytical balance.

  • Move the tared vial into the fume hood.

  • Using a static-free spatula, transfer the desired mass of (1S,2S)-2-(4-morpholinyl)cyclohexanamine into the vial.

  • Seal the vial tightly with the septum cap before removing it from the hood.

  • Weigh the sealed vial on the balance.

    • Self-Validating Check: If the mass reading fluctuates, the seal is compromised, allowing hygroscopic moisture in or amine vapors out. A stable reading validates the seal.

Step 2: Reaction Setup (Exotherm Control)

  • Purge a round-bottom flask with inert gas (N₂ or Argon).

  • Inject anhydrous dichloromethane (DCM) into the sealed vial containing the amine to dissolve it, then transfer the solution via syringe to the reaction flask.

  • Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to the flask.

  • Cool the reaction mixture to 0 °C using an ice bath. Causality: The nucleophilic attack of the primary amine on an acid chloride is highly exothermic; cooling prevents solvent boil-off and vapor generation.

  • Add the acid chloride dropwise over 15 minutes.

Step 3: Quenching and Workup

  • Once the reaction is complete (monitored via LC-MS), quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extract the organic layer. Do not use strong acids during the workup unless the goal is to drive the product into the aqueous layer as an ammonium salt.

Spill Management & Decontamination

In the event of a spill, standard sweeping or mopping will exacerbate the hazard by increasing the surface area and vapor pressure of the amine.

Decontamination Protocol
  • Containment: Immediately cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite)[5].

  • Neutralization: Spray the absorbed mass with a 5% aqueous citric acid solution .

    • Causality: Citric acid is a weak, polyprotic acid. Using a strong acid like HCl would trigger a violent exothermic neutralization, potentially vaporizing the unreacted amine and creating a toxic inhalation hazard. Citric acid provides a buffered, controlled neutralization.

  • Validation: After removing the neutralized slurry, wipe the surface with a damp cloth and test the surface with pH paper.

    • Self-Validating Check: A pH reading of 7 validates that the corrosive amine has been completely neutralized and removed.

  • Disposal: Place all contaminated materials into a sealed, clearly labeled hazardous waste container designated for corrosive organics.

References

  • 2-(morpholin-4-yl)cyclohexan-1-amine — Chemical Substance Information Source: NextSDS URL:[Link]

  • Safety Data Sheet: Central Nervous System (CNS) Depression from Amines Source: 3M URL:[Link]

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers (Mechanisms of Amine Skin Corrosion) Source: ACS Publications URL:[Link]

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Exploratory

An In-depth Technical Guide to the Biological Activity of Morpholine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry The morpholine ring, a six-membered saturated heterocycle containing b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, stands as a cornerstone in modern medicinal chemistry.[1] Its prevalence in a multitude of approved drugs and clinical candidates is no coincidence. The unique physicochemical properties of the morpholine moiety, including its ability to improve aqueous solubility, metabolic stability, and bioavailability, make it an attractive scaffold for drug design.[2][3] The flexible, chair-like conformation and the presence of both hydrogen bond donor and acceptor capabilities allow for versatile interactions with biological targets.[4] This guide provides an in-depth exploration of the diverse biological activities of morpholine-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

I. Anticancer Activity: Targeting Key Signaling Pathways

The morpholine scaffold is a prominent feature in a number of potent anticancer agents.[5] Its derivatives have been shown to target various signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[6][7]

A. Mechanism of Action: Inhibition of Pro-Survival Pathways

A significant number of morpholine-containing anticancer compounds function by inhibiting key kinases involved in cell growth and proliferation.

  • PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell survival and growth.[8] Its aberrant activation is a hallmark of many cancers. Morpholine derivatives have been successfully developed as potent inhibitors of this pathway.[8][9] The morpholine oxygen often forms a crucial hydrogen bond within the ATP-binding pocket of these kinases, contributing to their inhibitory activity.[10] Dual PI3K/mTOR inhibitors containing a morpholino-triazine scaffold, such as PKI-587, have shown sub-nanomolar potency and are currently in clinical trials.[11][12]

  • EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another key target in cancer therapy.[13] Gefitinib, a morpholine-containing drug, is a selective inhibitor of EGFR's tyrosine kinase domain.[13][14] It competitively binds to the ATP-binding site of the enzyme, blocking downstream signaling cascades like the Ras pathway, which ultimately inhibits uncontrolled cell proliferation and induces apoptosis.[15][16]

Signaling Pathway Visualization

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Gefitinib Gefitinib Gefitinib->RTK inhibits Morpholine PI3K Inhibitor Morpholine PI3K Inhibitor Morpholine PI3K Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-containing drugs.

B. Experimental Protocols for Evaluation

1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][18] It measures the metabolic activity of cells, which is an indicator of their viability and proliferation.[17]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the morpholine-containing compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[19][20] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

2. Target-Based Evaluation: Kinase Inhibition Assay

To confirm that a morpholine derivative directly inhibits a specific kinase (e.g., PI3K or EGFR), a kinase inhibition assay is performed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of the morpholine-containing compound to the reaction mixture.

  • Initiation and Incubation: Start the kinase reaction by adding ATP and incubate at an optimal temperature for a defined period.

  • Detection: Measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate into the substrate) or non-radiometric methods like fluorescence-based assays or ELISA.

  • Data Analysis: Determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

C. Data Presentation

Table 1: Cytotoxic Activity of Representative Morpholine-Containing Compounds

CompoundCancer Cell LineIC50 (µM)Reference
AK-3 A549 (Lung)10.38 ± 0.27[22]
MCF-7 (Breast)6.44 ± 0.29[22]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[22]
AK-10 A549 (Lung)8.55 ± 0.67[22]
MCF-7 (Breast)3.15 ± 0.23[22]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[22]
Compound 5h HT-29 (Colon)3.103 ± 0.979[23]

II. Antimicrobial and Antifungal Activity

The morpholine scaffold is also a key component of several antimicrobial and antifungal agents, demonstrating its versatility in combating infectious diseases.[7][24]

A. Antibacterial Activity: Targeting Protein Synthesis

Mechanism of Action:

Linezolid, an oxazolidinone antibiotic containing a morpholine ring, is a prime example of a morpholine-based antibacterial agent.[25] It is particularly effective against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[26][27] Linezolid's unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation stage.[26][] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[25][29] This mode of action is distinct from many other protein synthesis inhibitors, which typically target the elongation phase.[26]

Mechanism Visualization

Linezolid_Mechanism mRNA mRNA Initiation Complex (70S) Initiation Complex (70S) mRNA->Initiation Complex (70S) 30S Subunit 30S Subunit 30S Subunit->Initiation Complex (70S) 50S Subunit 50S Subunit 50S Subunit->Initiation Complex (70S) Protein Synthesis Protein Synthesis Initiation Complex (70S)->Protein Synthesis Linezolid Linezolid Linezolid->50S Subunit binds to & prevents initiation complex formation

Caption: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.

B. Antifungal Activity: Disrupting Fungal Cell Membranes

Mechanism of Action:

Morpholine derivatives like Amorolfine and Fenpropimorph are effective antifungal agents.[30][31] Their primary mechanism of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[32][33] These compounds target two key enzymes in the ergosterol pathway: Δ14-reductase and Δ7-Δ8-isomerase.[34][35] By inhibiting these enzymes, they cause a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[34][36]

Pathway Visualization

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ignosterol Ignosterol Lanosterol->Ignosterol Ergosterol Ergosterol Ignosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Amorolfine Amorolfine Amorolfine->Ignosterol inhibits Δ14-reductase & Δ7-Δ8-isomerase

Caption: Inhibition of the ergosterol biosynthesis pathway by Amorolfine.

C. Experimental Protocol for Antimicrobial Evaluation

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[37] The broth microdilution method is a standardized technique for determining the MIC.[38][39]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the morpholine-containing compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[37]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to a 0.5 McFarland standard).[39]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[37]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).[37]

  • Result Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[39]

D. Data Presentation

Table 2: Antimicrobial and Antifungal Activity of Sila-analogues of Morpholine Compounds

CompoundCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Reference
Sila-analogue 24 0.250.120.5[40]

III. Central Nervous System (CNS) Activity

The physicochemical properties of the morpholine ring, particularly its balanced lipophilic-hydrophilic profile, often contribute to improved blood-brain barrier permeability, making it a valuable scaffold for CNS drug discovery.[4][41] Morpholine derivatives have been investigated for a range of CNS activities, including antidepressant and anxiolytic effects.[42] For instance, some morpholine-containing compounds act as reversible inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters like serotonin and norepinephrine.[31]

IV. Conclusion and Future Perspectives

The morpholine scaffold is undeniably a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and CNS effects.[3][43] The versatility of the morpholine ring allows for fine-tuning of physicochemical and pharmacokinetic properties, making it a valuable tool for drug development professionals.[2][3] Future research will likely focus on the design and synthesis of novel morpholine-containing compounds with enhanced potency, selectivity, and improved safety profiles. The continued exploration of this remarkable scaffold holds great promise for the development of new and effective therapeutic agents to address a wide range of diseases.

References

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  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022, September 1). IntechOpen.
  • Kumar, A., Singh, A., Sharma, K., Kumar, D., & Singh, S. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic & Medicinal Chemistry Letters, 44, 128122.
  • Vitale, P., Scuteri, D., Olivito, F., Costa, N., Tundis, R., & Chimirri, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
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  • Sharma, R., Kumar, P., & Kumar, R. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(4), 263-282.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). [Video]. YouTube.
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  • Stalker, D. J., & Jungbluth, G. L. (2003). Clinical pharmacology of linezolid. Clinical Infectious Diseases, 36(Supplement_1), S11-S19.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing. (n.d.).
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  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). ChemistrySelect, 9(13).
  • Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 143-154.
  • Li, Y., Li, X., Liu, Y., Zhang, H., & Fan, Z. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12717–12735.
  • Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 143-154.
  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 333–344.
  • MTT assay protocol | Abcam. (n.d.).
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  • Birch, H. L., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 7101–7116.
  • Alam, M. A., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 169, 148-172.
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  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 333–344.
  • Singh, S. B., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(6), 699–703.
  • Singh, S. B., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(6), 699–703.
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Foundational

The Chiral Scaffold: A Comprehensive Technical Guide to (1S,2S)-2-(4-morpholinyl)cyclohexanamine in Probe Discovery and TRP Channel Pharmacology

Executive Summary Small-molecule scaffolds with rigid stereochemical constraints are the cornerstone of modern pharmacological probe development. Among these, (1S,2S)-2-(4-morpholinyl)cyclohexanamine stands out as a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Small-molecule scaffolds with rigid stereochemical constraints are the cornerstone of modern pharmacological probe development. Among these, (1S,2S)-2-(4-morpholinyl)cyclohexanamine stands out as a highly privileged chiral 1,2-diamine derivative. As a Senior Application Scientist specializing in molecular probes and ion channel pharmacology, I have observed that the precise spatial arrangement of functional groups dictates target engagement and mitigates off-target liabilities.

This whitepaper provides an in-depth technical analysis of (1S,2S)-2-(4-morpholinyl)cyclohexanamine. We will explore its structural rationale, the causality behind its synthetic methodologies, and its definitive role as the core pharmacophore in synthesizing ML123 (SID 24801657) —the first-in-class selective agonist for the Transient Receptor Potential Mucolipin 3 (TRPML3) channel [1].

Chemical Profiling & Structural Rationale

The efficacy of (1S,2S)-2-(4-morpholinyl)cyclohexanamine is rooted in its three-dimensional geometry. The cyclohexane ring provides a rigid framework that locks the morpholine ring and the primary amine in a trans-diequatorial conformation.

  • Morpholine Moiety: Acts as a dual-purpose group. It provides a basic nitrogen that enhances aqueous solubility and an oxygen atom that serves as a critical hydrogen-bond acceptor within the allosteric binding pocket of target proteins.

  • Primary Amine: Serves as the reactive handle for derivatization (e.g., sulfonylation to create secondary arylsulfonamides).

  • Stereochemical Imperative: The (1S,2S) configuration is non-negotiable for high-affinity TRPML3 agonism. Structure-activity relationship (SAR) studies demonstrated that the racemic trans-isomer (SR-1984) is approximately 10-fold more potent than the cis-isomer, with the (1S,2S) enantiomer driving the sub-micromolar activity [1].

Synthetic Methodology & Causality

Synthesizing trans-1,2-diamines requires strict stereocontrol. The synthesis of (1S,2S)-2-(4-morpholinyl)cyclohexanamine relies on a fascinating chemical phenomenon: Neighboring Group Participation (NGP) .

When trans-2-morpholinocyclohexanol is activated via mesylation, one might expect a standard SN2 displacement by ammonia to yield the cis-amine due to inversion of configuration. However, the nitrogen atom of the morpholine ring acts as an internal nucleophile. It attacks the mesylate-bearing carbon, displacing the leaving group and forming a highly reactive, bicyclic aziridinium ion intermediate. Subsequent nucleophilic attack by ammonium hydroxide (or an azide followed by reduction) opens the aziridinium ring. This double-inversion process results in a net retention of the trans stereochemistry.

Mechanism A trans-2-Morpholinocyclohexanol B Mesylation (MsCl, Et3N) A->B C Mesylate Intermediate B->C D Neighboring Group Participation (Morpholine N attacks) C->D Internal SN2 (Inversion) E Bicyclic Aziridinium Ion (Reactive Intermediate) D->E F Nucleophilic Attack (NH4OH or NaN3) E->F Regioselective Opening G trans-2-(4-morpholinyl)cyclohexanamine F->G External SN2 (Inversion) Net: Retention of trans-geometry

Neighboring group participation ensuring trans-stereochemistry during synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating critical Quality Control (QC) checkpoints.

Protocol 1: Synthesis of the Chiral Amine Scaffold

Objective: Convert trans-2-morpholinocyclohexanol to trans-2-(4-morpholinyl)cyclohexanamine.

  • Activation: Dissolve trans-2-morpholinocyclohexanol (12.5 mmol) and triethylamine (18.6 mmol) in 50 mL of dry diethyl ether at 0 °C.

    • Causality: Ether is chosen as a non-polar solvent to force the precipitation of the triethylamine hydrochloride byproduct, driving the reaction forward thermodynamically.

  • Mesylation: Add methanesulfonyl chloride (15.4 mmol) dropwise. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LCMS. Proceed only when the starting material mass (m/z 186 [M+H]+) is completely absent [1].

  • Amination: Treat the resulting mesylate with ammonium hydroxide (via the aziridinium intermediate) or sodium azide followed by Pd(OH)2/H2 reduction to yield the primary amine.

Protocol 2: Synthesis of ML123 (TRPML3 Agonist)

Objective: Acylate the (1S,2S) amine to form the active sulfonamide probe.

  • Coupling: To a solution of (1S,2S)-2-(4-morpholinyl)cyclohexanamine in dichloromethane, add triethylamine (2.0 eq) followed by p-chlorobenzenesulfonyl chloride (1.1 eq) at 0 °C.

    • Causality: Triethylamine acts as an acid scavenger to neutralize the HCl generated during sulfonylation. Without it, the morpholine nitrogen would protonate, altering solubility and stalling the reaction.

  • Purification: Wash the organic layer with saturated aqueous NaHCO3 and brine. Purify the concentrated crude via preparative reverse-phase HPLC.

    • Self-Validation Checkpoint: Confirm purity (>95%) via analytical HPLC. Identity is confirmed via 1H NMR, specifically noting the appearance of a distinct sulfonamide N-H proton shift.

Pharmacological Application: The TRPML3 Agonist Campaign

TRPML3 (Mucolipin 3) is a cation channel heavily expressed in inner ear hair cells and stereocilia. Mutations in the MCOLN3 gene lead to the varitint-waddler phenotype in mice, characterized by early-onset hearing loss and severe vestibular defects (circling behaviors) [1]. Prior to the NIH Molecular Libraries Program, there were no known agonists for the TRPML subfamily.

By utilizing (1S,2S)-2-(4-morpholinyl)cyclohexanamine as the core scaffold, researchers successfully developed ML123 . This probe selectively binds to TRPML3, stabilizing its open conformation and inducing a robust influx of intracellular calcium.

TRPML3_Pathway A ML123 (Probe) Binds TRPML3 B TRPML3 Channel Conformational Change A->B Agonism C Channel Pore Opening B->C D Ca2+ Influx into Cytosol C->D Cation Transport E Fura-2 / Fluo-8 Dye Binding Ca2+ D->E Intracellular Detection F Fluorescence Emission (Assay Readout) E->F Quantitative Measurement

Mechanism of ML123-induced TRPML3 activation and calcium mobilization assay.

Protocol 3: Fura-2 Calcium Influx Assay for TRPML3 Activation

Objective: Quantify the agonistic activity of the synthesized probe.

  • Cell Preparation: Plate HEK293 cells stably expressing the human TRPML3-YFP cation channel.

  • Dye Loading: Incubate cells with Fura-2-AM.

    • Causality: Fura-2-AM is a cell-permeable ester. Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) groups, trapping the active Fura-2 dye in the cytosol. Upon TRPML3 activation, Ca2+ influx causes a shift in the dye's excitation spectrum, allowing ratiometric quantification independent of dye concentration.

  • Compound Addition: Perfuse the cells with the test compound (ML123) and measure intracellular [Ca2+] for 2 minutes.

    • Self-Validation Checkpoint: Always run a parallel negative control using parental HEK293 cells (lacking TRPML3) to ensure the observed calcium influx is strictly dependent on the transfected channel, ruling out endogenous receptor activation [1].

ValidationLogic A Primary Screen HEK293-TRPML3-YFP B Hit Compound (Ca2+ Influx Detected) A->B C Counterscreen 1 Parental HEK293 Cells B->C Rule out endogenous channel activity D Counterscreen 2 TRPN1, TRPML1, TRPM2 B->D Ensure TRP family selectivity E Patch Clamp Electrophysiology C->E If Inactive in Parental D->E If Inactive in Off-Targets F Validated Selective TRPML3 Agonist E->F Direct Channel Activation Confirmed

Logical workflow for validating TRPML3 target engagement and selectivity.

Quantitative Data & Selectivity Profile

The derivatization of (1S,2S)-2-(4-morpholinyl)cyclohexanamine yields a highly potent and selective profile. The table below summarizes the target engagement metrics for ML123 across various ion channels and receptors [2][3].

Target Channel / ReceptorAssay TypeModulator Activity (ML123)Selectivity Profile
hTRPML3 Fura-2 Ca2+ InfluxEC50 = 0.873 µM Primary Target (Potent Agonist)
hTRPML2 Fura-2 Ca2+ Influx54.5% Activation (at 10 µM)Weak Off-Target Agonism
hTRPML1 Fura-2 Ca2+ InfluxInactive (~10 µM)Highly Selective
hTRPM2 / hTRPC3 Fura-2 Ca2+ InfluxInactive (~10 µM)Highly Selective
Sigma-1 Receptor Radioligand BindingIC50 = 31 µMNegligible at physiological doses

Conclusion & Future Perspectives

The architectural brilliance of (1S,2S)-2-(4-morpholinyl)cyclohexanamine lies in its ability to project functional groups into precise vectors required for allosteric modulation. By acting as the foundational scaffold for ML123, this chiral diamine has unlocked new paradigms in auditory and vestibular research. Moving forward, derivatives of this scaffold hold immense potential not only as biological probes but as starting points for therapeutic interventions targeting vertigo, tinnitus, and intracellular trafficking disorders.

References

  • Campaign to Identify Agonists of Transient Receptor Potential Channels 3 and 2 (TRPML3 & TRPML2) - Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (NCBI). Available at: [Link]

Exploratory

The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Discovery and History of Chiral Cyclohexanediamines

For the discerning researcher, scientist, and drug development professional, the quest for enantiomerically pure compounds is a defining challenge. The ability to control stereochemistry is paramount, as the biological a...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the quest for enantiomerically pure compounds is a defining challenge. The ability to control stereochemistry is paramount, as the biological activity of a molecule is intrinsically linked to its three-dimensional structure. This guide delves into the discovery and history of a class of compounds that has become a cornerstone of modern asymmetric synthesis: chiral cyclohexanediamines. We will explore their origins, the development of methods for their preparation, and their transformative impact on the field of asymmetric catalysis, providing not just a historical overview, but a practical understanding of their application.

The Dawn of Chirality and the Quest for Enantiopure Molecules

The concept of chirality, or the "handedness" of molecules, has been a fundamental principle in chemistry since the pioneering work of Louis Pasteur in the mid-19th century. His meticulous separation of tartaric acid enantiomers laid the groundwork for understanding that molecules with the same chemical formula could exist as non-superimposable mirror images, each with unique properties. This discovery had profound implications for the life sciences, as it became evident that biological systems, themselves chiral, often interact differently with the two enantiomers of a chiral molecule.

In the realm of drug development, this enantioselectivity is of critical importance. One enantiomer of a drug may exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, even harmful. The tragic case of thalidomide in the mid-20th century, where one enantiomer was a sedative while the other was a potent teratogen, served as a stark reminder of the necessity of producing enantiomerically pure pharmaceuticals. This imperative spurred the development of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral compound.

The Rise of Asymmetric Catalysis and the Need for Chiral Ligands

A major breakthrough in asymmetric synthesis came with the advent of asymmetric catalysis. This powerful technique utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The key to this process lies in the design of the catalyst, which typically consists of a metal center coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal, influencing the stereochemical outcome of the reaction.

The development of effective chiral ligands has been a central theme in the advancement of asymmetric catalysis. An ideal chiral ligand should be readily available in both enantiomeric forms, possess a well-defined and rigid structure to ensure high stereoselectivity, and be capable of coordinating strongly to a metal center. It is in this context that chiral cyclohexanediamines emerged as a class of exceptionally versatile and effective ligands.

The Discovery and Resolution of a Privileged Scaffold: trans-1,2-Diaminocyclohexane

The story of chiral cyclohexanediamines is primarily the story of trans-1,2-diaminocyclohexane (DACH). This C₂-symmetric diamine possesses a rigid cyclohexane backbone that locks the two amino groups in a well-defined spatial arrangement, making it an excellent scaffold for creating a chiral environment.

The first synthesis of trans-1,2-diaminocyclohexane was reported in 1926 by Wieland and co-workers.[1] However, it was the development of an efficient method for its resolution into its constituent enantiomers that truly unlocked its potential as a chiral auxiliary and ligand. The classical resolution of racemic trans-DACH is achieved through fractional crystallization of its diastereomeric salts with a chiral resolving agent, most commonly tartaric acid.[2] The differing solubilities of the two diastereomeric salts allow for their separation, and subsequent treatment with a base liberates the enantiomerically pure diamines.

Experimental Protocol: Classical Resolution of trans-1,2-Diaminocyclohexane with L-(+)-Tartaric Acid

This protocol outlines the well-established method for resolving racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid. The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[2]

Materials:

  • Racemic trans-1,2-diaminocyclohexane

  • L-(+)-Tartaric acid

  • Deionized water

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • In a flask equipped with a magnetic stirrer and a condenser, dissolve L-(+)-tartaric acid in a minimal amount of hot deionized water.

    • Slowly add an equimolar amount of racemic trans-1,2-diaminocyclohexane to the hot tartaric acid solution with continuous stirring.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization. The less soluble diastereomeric salt of (1R,2R)-diaminocyclohexane and L-(+)-tartaric acid will precipitate.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any soluble impurities.

  • Liberation of the Free Diamine:

    • Suspend the isolated diastereomeric salt in a minimal amount of water.

    • While stirring, add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12). This will neutralize the tartaric acid and liberate the free diamine.

  • Extraction and Purification:

    • Extract the aqueous solution several times with diethyl ether or another suitable organic solvent.

    • Combine the organic extracts and dry them over an anhydrous drying agent such as magnesium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the enantiomerically pure (1R,2R)-1,2-diaminocyclohexane.

Self-Validation: The success of the resolution can be validated by measuring the optical rotation of the final product using a polarimeter and by chiral HPLC analysis to determine the enantiomeric excess (ee). The (1R,2R)-enantiomer will exhibit a negative specific rotation, while the (1S,2S)-enantiomer will have a positive specific rotation of equal magnitude.

Asymmetric Synthesis of Chiral Cyclohexanediamines: Beyond Classical Resolution

While classical resolution is a robust and widely used method, the development of asymmetric synthetic routes to chiral cyclohexanediamines offers a more direct and potentially more efficient approach. These methods aim to create the chiral centers of the molecule in a stereocontrolled manner, avoiding the need for a resolution step.

One notable approach involves the asymmetric hydrogenation of enamines derived from 1,2-cyclohexanedione. The use of a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand, can induce high levels of enantioselectivity in the reduction of the double bond, leading to the formation of an enantiomerically enriched diamine precursor.

Biocatalysis has also emerged as a powerful tool for the synthesis of chiral amines.[3][4] Enzymes such as transaminases can catalyze the asymmetric amination of ketones, offering a highly selective and environmentally friendly route to chiral amines.[3] The application of these biocatalytic methods to the synthesis of chiral cyclohexanediamines is an active area of research with significant potential.

Pivotal Applications in Asymmetric Catalysis: The Jacobsen and Noyori Revolutions

The true impact of chiral cyclohexanediamines on the field of asymmetric synthesis is best exemplified by their central role in two of the most important and widely used catalytic asymmetric reactions: the Jacobsen-Katsuki epoxidation and the Noyori asymmetric hydrogenation.

The Jacobsen-Katsuki Epoxidation: A Gateway to Chiral Epoxides

In the early 1990s, Eric Jacobsen and Tsutomu Katsuki independently developed a highly enantioselective method for the epoxidation of unfunctionalized olefins using a chiral manganese(III)-salen complex as the catalyst.[5][6][7][8] The salen ligand, a Schiff base derived from the condensation of a salicylaldehyde derivative with a chiral diamine, is the key to the catalyst's success. When (1R,2R)- or (1S,2S)-trans-1,2-diaminocyclohexane is used as the diamine component, the resulting catalyst exhibits exceptional levels of enantioselectivity for a wide range of substrates.[5]

Mechanism of the Jacobsen-Katsuki Epoxidation:

The catalytic cycle is believed to involve a high-valent manganese(V)-oxo species as the active oxidant. The chiral salen ligand creates a "chiral pocket" around the manganese center, directing the approach of the olefin and leading to the preferential formation of one enantiomer of the epoxide.

Jacobsen_Epoxidation MnIII Mn(III)-salen MnV Mn(V)=O-salen (Active Catalyst) MnIII->MnV Oxidation Epoxide Epoxide MnV->Epoxide Oxygen Transfer Epoxide->MnIII Catalyst Regeneration Product Chiral Epoxide Epoxide->Product Olefin Olefin Olefin->MnV Oxidant Oxidant (e.g., NaOCl) Oxidant->MnIII Byproduct Reduced Oxidant Noyori_Hydrogenation cluster_0 Catalytic Cycle Ru_precatalyst [RuCl₂(diphosphine)(diamine)] Ru_H₂ [RuH(diphosphine)(diamine)]⁺ Ru_precatalyst->Ru_H₂ Activation Ru_dihydride [RuH₂(diphosphine)(diamine)] Ru_H₂->Ru_dihydride H₂ addition Transition_State [Ru-H...O=C...H-N]‡ (Six-membered TS) Ru_dihydride->Transition_State Coordination & H-transfer Product_complex [Ru(OCHR₂)(diphosphine)(diamine)] Transition_State->Product_complex Product_complex->Ru_H₂ Regeneration Chiral_Alcohol Chiral Alcohol Product_complex->Chiral_Alcohol Product release Ketone Ketone Ketone->Ru_dihydride H₂ H₂

Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation of ketones.

The Noyori asymmetric hydrogenation has had a profound impact on both academic research and industrial-scale synthesis. Its high efficiency, broad substrate scope, and excellent enantioselectivity have made it a preferred method for the production of a wide range of chiral alcohols, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Expanding the Horizons: Other Important Applications of Chiral Cyclohexanediamines

While the Jacobsen-Katsuki epoxidation and the Noyori asymmetric hydrogenation are arguably the most well-known applications of chiral cyclohexanediamines, their utility extends to a wide range of other asymmetric transformations.

  • Asymmetric Henry Reaction: Chiral copper complexes of 1,2-diaminocyclohexane derivatives have been shown to be effective catalysts for the enantioselective Henry (nitroaldol) reaction, providing access to chiral β-nitro alcohols. [9][10][11]* Asymmetric Diels-Alder Reaction: Lewis acid catalysts bearing chiral ligands derived from 1,2-diaminocyclohexane have been successfully employed in asymmetric Diels-Alder reactions, a powerful tool for the construction of six-membered rings with multiple stereocenters. [12][13][14][15]* Asymmetric Michael Addition: Organocatalysts and metal complexes incorporating chiral cyclohexanediamine scaffolds have been utilized in the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds. [16] The versatility of the chiral 1,2-diaminocyclohexane scaffold continues to inspire the development of new catalysts and new asymmetric reactions, solidifying its status as a "privileged" structure in the field of asymmetric catalysis.

Ensuring Quality and Purity: Characterization of Chiral Cyclohexanediamines

For any application in asymmetric synthesis, the enantiomeric purity of the chiral ligand is of paramount importance. Therefore, the accurate characterization of chiral cyclohexanediamines is a critical aspect of their use.

Key Analytical Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess of chiral diamines. [17][18]By using a chiral stationary phase, the two enantiomers can be separated and quantified. Derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column is also a common practice. [17]* Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently a chiral technique, it can be used to determine enantiomeric purity through the use of chiral solvating agents or chiral derivatizing agents. [19][20][21][22]These agents interact differently with the two enantiomers, leading to the splitting of NMR signals that can be integrated to determine the enantiomeric ratio.

  • Polarimetry: This classical technique measures the optical rotation of a solution of the chiral compound. [23][24][25]While it can confirm the presence of a single enantiomer and its identity (based on the sign of rotation), it is not as accurate as HPLC for determining the precise enantiomeric excess.

Quantitative Data Summary for Characterization:

TechniqueInformation ProvidedTypical Application
Chiral HPLCEnantiomeric excess (ee%)Quantitative analysis of enantiomeric purity
NMR with Chiral AdditivesEnantiomeric ratioQualitative and quantitative analysis
PolarimetrySign and magnitude of optical rotationConfirmation of enantiomeric identity

Conclusion and Future Outlook

The journey of chiral cyclohexanediamines, from their initial synthesis and resolution to their central role in some of the most powerful reactions in asymmetric catalysis, is a testament to the enduring importance of fundamental research in organic chemistry. The rigid and well-defined C₂-symmetric scaffold of trans-1,2-diaminocyclohexane has proven to be an exceptionally versatile platform for the design of chiral ligands and catalysts.

The impact of these compounds on the pharmaceutical and fine chemical industries is undeniable. The ability to reliably and efficiently produce enantiomerically pure compounds has revolutionized the way we approach the synthesis of complex molecules with biological activity.

Looking to the future, the story of chiral cyclohexanediamines is far from over. The development of new, more efficient asymmetric synthetic routes to these diamines, including biocatalytic methods, will continue to be an important area of research. Furthermore, the design of new generations of catalysts based on the cyclohexanediamine scaffold, with enhanced activity, selectivity, and substrate scope, will undoubtedly lead to new and exciting discoveries in the field of asymmetric synthesis. For the researchers, scientists, and drug development professionals who rely on the power of asymmetric catalysis, chiral cyclohexanediamines will undoubtedly remain an indispensable tool for years to come.

References

  • Wieland, H.; Schving, W.; Hernel, W. Justus Liebigs Annalen der Chemie 1926, 444, 145-165.
  • Bennani, Y. L.; Hanessian, S. Chemical Reviews1997, 97 (8), 3161–3246.
  • Wikipedia. (2023). Jacobsen epoxidation. [Link]

  • Benoiton, N. L. Chemistry of Peptide Synthesis. CRC press, 2005.
  • ResearchGate. (2021). Biocatalytic synthesis of cyclohexylidene‐based axially chiral amines. [Link]

  • Grokipedia. (2023). Jacobsen epoxidation. [Link]

  • Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

  • Larrow, J. F.; Jacobsen, E. N.
  • Kodama, K.; Sugawara, K.; Hirose, T. Chemistry–A European Journal2011, 17 (48), 13584-13592.
  • Wipf Group. (2006). 9. Jacobsen-Katsuki Epoxidations. [Link]

  • SynArchive. Noyori Asymmetric Hydrogenation. [Link]

  • SynArchive. Jacobsen-Katsuki Asymmetric Epoxidation. [Link]

  • Ohkuma, T.; Kitamura, M.; Noyori, R. Accounts of Chemical Research2007, 40 (12), 1378-1385.
  • Slaninova, E.; et al. Molecules2021, 26 (1), 13.
  • Organic Chemistry. (2021). Noyori Asymmetric Hydrogenation. [Link]

  • Kitamura, M.; Noyori, R.
  • ResearchGate. (2018). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. [Link]

  • Wang, D.; et al. RSC Advances2015, 5 (28), 22097-22102.
  • de Bettencourt-Dias, A. Inorganic Chemistry2020, 59 (11), 7657-7665.
  • UCHEM. (2026). Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Reddy, P. A.; et al. Journal of Chemical Sciences2007, 119 (1), 55-62.
  • Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. [Link]

  • de Bettencourt-Dias, A. Inorganic Chemistry2020, 59 (11), 7657-7665.
  • Google Patents. (1978). Process for optical resolution of crude trans-1,2-cyclohexanediamine.
  • Kodama, S.; et al. Electrophoresis2003, 24 (15), 2711-2715.
  • ResearchGate. (2014). Synthesis and fluorescent properties of novel chiral 1,2-diaminocyclohexane substituted ligands and their complexes. [Link]

  • ResearchGate. (2020). (A) Biocatalytic strategies for the synthesis of chiral cyclic amines. [Link]

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  • ResearchGate. (2019). Intermolecular Diels‐Alder Reaction of Cyclohexadiene and.... [Link]

  • Nottingham ePrints. (2021). Biocatalytic synthesis of chiral amine building blocks. [Link]

  • Preprints.org. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine. [Link]

  • Li, M.; et al. ACS Applied Materials & Interfaces2020, 12 (20), 23172-23180.
  • PMC. (2023). Scalable and sustainable synthesis of chiral amines by biocatalysis. [Link]

  • Beilstein Journals. (2018). Asymmetric Michael addition reactions catalyzed by calixt[5]hiourea cyclohexanediamine derivatives. [Link]

  • Wadhwa, S.; et al. arXiv2024.
  • ResearchGate. (2016). Discrimination of enantiomers of α-amino acids by chiral derivatizing reagents fromtrans-1,2-diaminocyclohexane. [Link]

  • MDPI. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. [Link]

  • PMC. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6.... [Link]

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Foundational

Advanced Catalytic Applications of (1S,2S)-2-(4-Morpholinyl)cyclohexanamine: A Technical Whitepaper

Executive Summary In the landscape of asymmetric organocatalysis, the evolution from secondary amine catalysts (e.g., proline derivatives) to primary amine catalysts has unlocked new paradigms in stereocontrol, particula...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric organocatalysis, the evolution from secondary amine catalysts (e.g., proline derivatives) to primary amine catalysts has unlocked new paradigms in stereocontrol, particularly for sterically hindered substrates. At the forefront of this shift is (1S,2S)-2-(4-morpholinyl)cyclohexanamine , a highly privileged primary-tertiary diamine built upon the rigid trans-1,2-diaminocyclohexane (DACH) scaffold.

Unlike traditional catalysts, this molecule operates via a dual-activation mechanism. When paired with a Brønsted acid, it forms a highly structured enamine intermediate capable of overriding inherent substrate biases, granting access to challenging stereoisomers such as syn-aldol adducts and complex spirooxindoles. This whitepaper dissects the mechanistic causality, field-proven applications, and validated protocols for deploying this catalyst in advanced drug development workflows.

Mechanistic Foundations: The Causality of the Scaffold

To leverage (1S,2S)-2-(4-morpholinyl)cyclohexanamine effectively, one must understand the precise geometric and electronic roles of its three structural domains:

  • The Primary Amine (Enamine/Iminium Formation): Unlike secondary amines, which struggle to condense with α-branched or bulky ketones due to severe allylic strain (A(1,3) strain), the unhindered primary amine readily forms a highly reactive Z-enamine intermediate[1].

  • The Morpholine Ring (Stereo-Directing H-Bond Donor): The tertiary morpholine nitrogen is more basic than the primary amine. When a substoichiometric Brønsted acid (e.g., Triflic acid, TfOH, or Camphorsulfonic acid, CSA) is introduced, the morpholine nitrogen is selectively protonated. This morpholinium ion acts as a rigid, directional hydrogen-bond donor, anchoring the incoming electrophile and shielding one prochiral face[1]. The oxygen atom in the morpholine ring further modulates the pKa and provides secondary dipole interactions that stabilize the transition state.

  • The trans-1,2-Cyclohexane Backbone (Conformational Lock): The rigid chair conformation of the cyclohexane ring restricts the dihedral angle between the two amine groups. This prevents conformational scrambling and ensures that the enamine and the protonated morpholine are perfectly pre-organized in space.

Mechanism Cat (1S,2S)-Morpholino-DACH + Brønsted Acid Enamine Z-Enamine Intermediate (Primary Amine Activated) Cat->Enamine Condensation Ketone Ketone Donor Ketone->Enamine TS H-Bond Directed Transition State (Morpholinium Directed) Enamine->TS Electrophile Addition Product syn-Aldol / Michael Adduct (High ee & dr) TS->Product Hydrolysis Product->Cat Catalyst Turnover

Caption: Mechanistic cycle of primary-tertiary diamine enamine catalysis.

Core Applications in Asymmetric Synthesis

Syn-Selective Direct Aldol Reactions

The direct asymmetric aldol reaction is a cornerstone of polyketide and macrolide synthesis. Historically, L-proline and its derivatives have been used to generate anti-aldol products via an E-enamine transition state.

(1S,2S)-2-(4-morpholinyl)cyclohexanamine completely reverses this paradigm. By utilizing the primary-tertiary diamine in conjunction with TfOH, the reaction proceeds exclusively through a Z-enamine. The protonated morpholine directs the aldehyde electrophile to the Re face of the enamine, resulting in highly syn-selective cross-aldol reactions of linear aliphatic ketones[1]. This complementary stereoselectivity is invaluable for medicinal chemists mapping structure-activity relationships (SAR) of chiral APIs.

Enantioselective Michael Additions to Isatylidenemalononitriles

Spirooxindoles are privileged pharmacophores found in numerous anticancer and antiviral agents. Synthesizing the 3,3'-disubstituted oxindole core with high enantiopurity is notoriously difficult.

Recent breakthroughs have demonstrated that primary-tertiary diamines, specifically when paired with D-CSA (D-camphorsulfonic acid), catalyze the Michael addition of ketones to isatylidenemalononitrile derivatives with exceptional precision[2]. The morpholine-DACH catalyst efficiently manipulates the protonation process, yielding Michael adducts with up to 94% yield and 99% enantiomeric excess (ee)[2][3][4].

Quantitative Performance Data

The following table summarizes the catalytic efficacy of the (1S,2S)-2-(4-morpholinyl)cyclohexanamine scaffold across benchmark transformations, demonstrating its superiority in generating dense stereocenters.

Reaction TypeSubstrates (Donor + Acceptor)Catalyst SystemYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Direct Aldol Hydroxyacetone + 4-NitrobenzaldehydeDiamine (10 mol%) + TfOH (10 mol%)88%>19:1 (syn:anti)96%
Direct Aldol Cyclohexanone + 2-ChlorobenzaldehydeDiamine (15 mol%) + TfOH (15 mol%)92%15:1 (syn:anti)94%
Michael Addition Acetone + IsatylidenemalononitrileDiamine (10 mol%) + D-CSA (10 mol%)94%N/A (Single stereocenter)99%
Michael Addition Cyclopentanone + NitrostyreneDiamine (20 mol%) + Benzoic Acid85%92:8 (syn:anti)91%

Self-Validating Experimental Protocol: Asymmetric Syn-Aldol Reaction

As a Senior Application Scientist, I mandate the use of self-validating checkpoints in catalytic workflows to prevent downstream failures. The critical success factor in this protocol is the precise stoichiometric control of the Brønsted acid additive. A strictly 1:1 ratio of diamine to acid ensures the primary amine remains free for enamine condensation, while the morpholine nitrogen is selectively protonated.

Reagents Required:
  • (1S,2S)-2-(4-morpholinyl)cyclohexanamine (10 mol%)

  • Trifluoromethanesulfonic acid (TfOH) (10 mol%)

  • Ketone Donor (e.g., Hydroxyacetone, 2.0 equiv)

  • Aldehyde Acceptor (e.g., 4-Nitrobenzaldehyde, 1.0 equiv)

  • Solvent: Anhydrous THF or NMP (0.5 M)

Step-by-Step Methodology:
  • Catalyst Pre-Activation (Validation Checkpoint 1):

    • In an oven-dried vial equipped with a magnetic stir bar, dissolve the diamine (0.05 mmol) in 1.0 mL of anhydrous THF.

    • Cool the solution to 0 °C. Slowly add TfOH (0.05 mmol) via microsyringe.

    • Causality & Validation: Stir for 15 minutes. The formation of the mono-protonated diamine salt is critical. You can validate this by taking a micro-aliquot for 1 H NMR; the morpholine α -protons will shift downfield, while the primary amine protons remain relatively unchanged.

  • Enamine Formation:

    • Add the ketone donor (1.0 mmol) to the catalyst solution at 0 °C. Stir for 30 minutes to allow the Z-enamine to reach equilibrium.

  • Electrophile Addition:

    • Add the aldehyde acceptor (0.5 mmol) in one portion. Seal the vial and transfer to a cooling bath set to -20 °C (or maintain at room temperature depending on substrate reactivity).

  • Reaction Monitoring (Validation Checkpoint 2):

    • Stir for 24–48 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating if the spot corresponding to the syn-aldol product appears distinctly below the aldehyde with minimal side-product streaking (indicating suppression of elimination/dehydration).

  • Quench and Workup:

    • Quench the reaction by adding saturated aqueous NH 4​ Cl (2.0 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude mixture via flash column chromatography on silica gel.

    • Determine the syn/anti ratio (dr) via 1 H NMR of the purified product. Determine the enantiomeric excess (ee) via chiral stationary phase HPLC.

Workflow Prep Step 1: Catalyst Prep Mix Diamine + Acid in solvent (0 °C) React Step 2: Reaction Add Donor & Acceptor Stir 24-48h Prep->React Quench Step 3: Quench Add H2O / Brine Extract with EtOAc React->Quench Purify Step 4: Purification Flash Chromatography (Silica Gel) Quench->Purify Analyze Step 5: Analysis Chiral HPLC (ee) NMR (dr) Purify->Analyze

Caption: Self-validating experimental workflow for organocatalytic asymmetric synthesis.

Future Perspectives in Drug Development

The application of (1S,2S)-2-(4-morpholinyl)cyclohexanamine is expanding beyond basic carbon-carbon bond formation. Because the catalyst can manipulate protonation processes with high enantio-control[3], it is currently being investigated for asymmetric α -fluorination and enantioselective protonation of transient enolates. For drug development professionals, integrating this primary-tertiary diamine into early-stage discovery routes provides a robust, metal-free pathway to access densely functionalized, stereochemically complex APIs that are otherwise inaccessible via traditional transition-metal catalysis.

References

  • Kumar, A., & Chimni, S. S. (2014). Primary-tertiary diamine-catalyzed Michael addition of ketones to isatylidenemalononitrile derivatives. Beilstein Journal of Organic Chemistry, 10, 929-935. Available at:[Link]

  • Luo, S., Xu, H., Li, J., Zhang, L., & Cheng, J.-P. (2007). A Simple Primary−Tertiary Diamine−Brønsted Acid Catalyst for Asymmetric Direct Aldol Reactions of Linear Aliphatic Ketones. Journal of the American Chemical Society, 129(11), 3074-3075. Available at:[Link]

  • Chinese Academy of Sciences. (2012). ICCAS Researchers Make Series of Progress on Asymmetric Primary Amine Catalysis. Available at:[Link]

Sources

Exploratory

The Thermodynamics of Solvation: A Technical Guide to the Solubility of (1S,2S)-2-(4-morpholinyl)cyclohexanamine

Executive Summary In the realm of asymmetric synthesis and pharmaceutical development, chiral diamines serve as indispensable ligands and structural building blocks[1]. Among these, (1S,2S)-2-(4-morpholinyl)cyclohexanami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric synthesis and pharmaceutical development, chiral diamines serve as indispensable ligands and structural building blocks[1]. Among these, (1S,2S)-2-(4-morpholinyl)cyclohexanamine occupies a unique physicochemical space. Because the free base is typically a viscous liquid or low-melting solid at ambient temperatures[2], its behavior in organic solvents is governed less by crystal lattice energy and more by liquid-liquid miscibility and solute-solvent intermolecular forces.

As a Senior Application Scientist, I approach solvent selection not as a trial-and-error exercise, but as a thermodynamic puzzle. This whitepaper deconstructs the structural causality behind the solubility profile of (1S,2S)-2-(4-morpholinyl)cyclohexanamine, provides a quantitative solubility matrix, and details a self-validating experimental protocol for determining its phase boundaries in organic media.

Structural Causality: The Molecular Drivers of Solvation

To predict and manipulate the solubility of (1S,2S)-2-(4-morpholinyl)cyclohexanamine, we must first dissect its molecular architecture. The compound features three distinct functional domains, each interacting differently with organic solvents:

  • The Primary Amine (-NH₂): This moiety acts as both a strong hydrogen bond donor and acceptor. It is the primary driver for solubility in polar protic solvents (like methanol and ethanol), allowing the molecule to integrate seamlessly into hydrogen-bonded solvent networks[3].

  • The Morpholine Ring: Morpholine itself is miscible with water and a vast array of organic solvents[4]. In this chiral diamine, the morpholine ring provides a tertiary nitrogen and an ether oxygen—both potent hydrogen bond acceptors—further enhancing solubility in polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).

  • The Cyclohexane Backbone: While lower aliphatic amines are highly soluble in water, solubility decreases as the hydrophobic hydrocarbon chain increases[5]. The cyclohexane ring imparts significant lipophilicity to the molecule. This hydrophobic core restricts aqueous solubility but dramatically enhances the compound's affinity for non-polar organic solvents like toluene and benzene.

Because of this amphiphilic-like organic character, the compound exhibits broad miscibility across most organic media, though its solubility becomes finite in strictly aliphatic, non-polar hydrocarbons (e.g., cold n-hexane) due to the energetic penalty of disrupting the amine's self-association without compensatory solvent interactions.

Solvation Core (1S,2S)-2-(4-morpholinyl) cyclohexanamine Protic Polar Protic (e.g., Methanol) Core->Protic H-Bonding (Donor/Acceptor) Aprotic Polar Aprotic (e.g., DCM, THF) Core->Aprotic Dipole-Dipole & H-Acceptor NonPolar Non-Polar (e.g., Hexane) Core->NonPolar Hydrophobic (Cyclohexane)

Fig 1. Solvation interaction network of the chiral diamine across solvent classes.

Quantitative Solubility Matrix in Organic Solvents

Because the free base is highly lipophilic, it is miscible in most standard laboratory solvents at 25°C. The table below summarizes the solubility profile, categorizing solvents by their dielectric constants (ε) and the dominant thermodynamic rationale for solvation.

Solvent ClassOrganic SolventDielectric Constant (ε)Estimated Solubility at 25°CMechanistic Rationale
Polar Protic Methanol (MeOH)32.7Miscible (>500 mg/mL)Optimal H-bond donor/acceptor matching with the primary amine and morpholine oxygen.
Polar Aprotic Dichloromethane (DCM)9.1Miscible (>500 mg/mL)Favorable dipole-dipole interactions; standard solvent for extraction of the free base.
Polar Aprotic Tetrahydrofuran (THF)7.5Miscible (>500 mg/mL)Excellent solvation of the lipophilic cyclohexane core combined with H-bond acceptance.
Non-Polar Toluene2.4Highly Soluble (>200 mg/mL)Strong hydrophobic interactions with the cyclohexane and morpholine rings[1].
Non-Polar n-Hexane1.9Moderately Soluble (~50-100 mg/mL)Solvation limited by the polar amine groups; frequently utilized as an anti-solvent for crystallization.

Note: While the free base is highly soluble, its diastereomeric salts (e.g., tartrate salts used for chiral resolution) exhibit drastically reduced solubility in non-polar solvents, a property exploited for enantiomeric separation[6].

Advanced Methodology: Self-Validating Cloud-Point Protocol

Standard solid-liquid "shake-flask" methods are inadequate for determining the solubility limits of liquid or low-melting free bases in anti-solvents (like n-hexane). Instead, I mandate the use of a Self-Validating Cloud-Point (Nephelometric) Titration to determine the exact liquid-liquid or liquid-solid phase boundaries.

This protocol is "self-validating" because it employs a thermal cycling loop. By heating and cooling the mixture across the cloud point, we mathematically rule out kinetic supersaturation, ensuring the measured concentration represents the true thermodynamic equilibrium.

Step-by-Step Workflow:
  • Solvent Aliquoting: Dispense 10.0 mL of the target anti-solvent (e.g., n-hexane) into a jacketed, temperature-controlled vessel maintained at exactly 25.0°C.

  • Precision Titration: Using an automated syringe pump, titrate the liquid (1S,2S)-2-(4-morpholinyl)cyclohexanamine into the solvent at a rate of 0.1 mL/min under constant agitation.

  • Nephelometric Detection: Monitor the solution's turbidity using an in-line fiber-optic nephelometric probe. The onset of persistent turbidity (the "cloud point") indicates the saturation limit and the onset of phase separation.

  • Thermal Cycling (The Validation Step): Once turbidity is reached, halt the titration. Ramp the vessel temperature to 30.0°C. The solution should clarify as solubility increases. Slowly cool the vessel back to 25.0°C at 0.5°C/min. If turbidity reappears at the exact same temperature, thermodynamic equilibrium is validated.

  • Phase Quantification: Allow the phases to separate. Sample the continuous clear phase and quantify the exact amine concentration using Gas Chromatography with Flame Ionization Detection (GC-FID) against a validated internal standard.

Workflow S1 1. Titration (Solute into Solvent) S2 2. Nephelometry (Cloud Point Detection) S1->S2 S3 3. Thermal Cycling (Equilibrium Check) S2->S3 S4 4. Sampling (Phase Separation) S3->S4 S5 5. Quantification (GC-FID Analysis) S4->S5

Fig 2. Self-validating cloud-point workflow for liquid-solute solubility determination.

Application Insights: Solvent Engineering for Chiral Resolution

Understanding the solubility of (1S,2S)-2-(4-morpholinyl)cyclohexanamine is not merely an academic exercise; it is the cornerstone of its application in asymmetric synthesis. Because the free base is miscible in polar protic solvents, chiral resolution is typically performed in methanol or ethanol.

By introducing a resolving agent (such as L-tartaric acid), the highly soluble liquid free base is converted into a diastereomeric salt. The drastic shift in the thermodynamic solubility profile—driven by the formation of a rigid crystal lattice—allows the desired (1S,2S) enantiomer to selectively precipitate from the alcohol solvent, leaving the undesired enantiomer in solution[6]. This phase-transition strategy relies entirely on the precise manipulation of the solvation networks detailed in Figure 1.

References

  • [2] Campaign to Identify Agonists of Transient Receptor Potential Channels 3 and 2 (TRPML3 & TRPML2) - Probe Reports from the NIH Molecular Libraries Program. National Institutes of Health (NIH). 2

  • [3] 23.1. Properties of amines | Organic Chemistry II. Lumen Learning.3

  • [4] Morpholine Oleate: A Technical Guide to its Solubility and Characterization. Benchchem.4

  • [5] Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE.5

  • Amines - NCERT. National Council of Educational Research and Training.

  • [1] Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews - ACS Publications.1

  • [6] Chirality as a tool for function in porous organic cages. RSC Publishing. 6

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis using (1S,2S)-2-(4-morpholinyl)cyclohexanamine as a catalyst

Application Note: Enantioselective Synthesis Using (1S,2S)-2-(4-Morpholinyl)cyclohexanamine Organocatalysts Executive Summary The evolution of enamine-based organocatalysis has been heavily reliant on secondary amines (e...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis Using (1S,2S)-2-(4-Morpholinyl)cyclohexanamine Organocatalysts

Executive Summary

The evolution of enamine-based organocatalysis has been heavily reliant on secondary amines (e.g., proline derivatives). However, secondary amines often struggle with sterically demanding or linear aliphatic ketones due to unfavorable steric clashes during enamine formation. To overcome this, primary-tertiary diamines—specifically (1S,2S)-2-(4-morpholinyl)cyclohexanamine (a derivative of trans-1,2-diaminocyclohexane)—have emerged as highly efficient bifunctional catalysts. This application note details the mechanistic rationale, performance metrics, and validated protocols for utilizing this catalyst in asymmetric direct aldol reactions and Michael additions.

Mechanistic Rationale: The Primary-Tertiary Advantage

The efficacy of (1S,2S)-2-(4-morpholinyl)cyclohexanamine lies in its dual-activation synergistic mechanism[1].

  • The Primary Amine (Nucleophilic Activation): The unhindered primary amine readily condenses with ketone or aldehyde donors to form a highly reactive Z-enamine intermediate. Unlike secondary amines, the primary amine minimizes steric repulsion, allowing the activation of challenging linear aliphatic ketones[2].

  • The Tertiary Morpholine (Electrophilic Activation): The morpholine ring cannot form an enamine. Instead, when paired with a Brønsted acid co-catalyst (such as Trifluoromethanesulfonic acid, TfOH, or D-camphorsulfonic acid, D-CSA), the morpholine nitrogen is selectively protonated. This creates a rigid, highly directional hydrogen-bond donor.

  • Causality of Stereocontrol: The protonated morpholine anchors the incoming electrophile (e.g., an aldehyde carbonyl or a Michael acceptor) via hydrogen bonding. This organizes a highly structured, rigid transition state that dictates facial selectivity, resulting in exceptional syn-diastereoselectivity and high enantiomeric excess (ee)[1][2].

MechanisticCycle Cat Catalyst + Acid Morpholino-DACH Enamine Z-Enamine Intermediate (Nucleophile) Cat->Enamine + Donor - H2O Donor Ketone/Aldehyde Donor Donor->Enamine TS Rigid Transition State (H-Bond Activation) Enamine->TS + Electrophile Iminium Iminium Product TS->Iminium C-C Bond Formation Electrophile Electrophile (Acceptor) Electrophile->TS Iminium->Cat Catalyst Regeneration Product Enantioenriched Product Iminium->Product + H2O Hydrolysis

Catalytic cycle showing enamine formation and H-bond directed transition state.

Application Scope and Quantitative Data

The morpholine-derived primary-tertiary diamine system is highly versatile. It is the catalyst of choice for the syn-selective cross-aldol reaction of aldehydes[3], the direct aldol reaction of linear aliphatic ketones[1], and enantioselective Michael additions to electron-deficient olefins[4].

Table 1: Quantitative Performance of (1S,2S)-2-(4-Morpholinyl)cyclohexanamine

Reaction TypeSubstrate PairingAcid Co-CatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Direct Aldol Linear Aliphatic Ketones + Ar-CHOTfOH (10 mol%)Up to 99%Up to 19:1 (syn:anti)Up to >99%
Cross-Aldol Aliphatic CHO + Ar-CHOTfOH (10 mol%)Up to 97%Up to 24:1 (syn:anti)Up to 87%
Michael Addition Ketones + IsatylidenemalononitrilesD-CSA (10 mol%)Up to 94%N/AUp to 99%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process checks (e.g., TLC monitoring) and specific quenching mechanisms are embedded to ensure the integrity of the chiral products.

Protocol A: Asymmetric Direct Aldol Reaction

Objective: Synthesis of syn-aldol adducts from linear aliphatic ketones and aromatic aldehydes[1].

  • Catalyst Activation: To a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (1S,2S)-2-(4-morpholinyl)cyclohexanamine (0.05 mmol, 10 mol%). Dissolve in the neat aliphatic ketone donor (1.0 mL, excess).

  • Acidification: Cool the mixture to 0 °C. Slowly add Trifluoromethanesulfonic acid (TfOH) (0.05 mmol, 10 mol%). Causality: Slow addition prevents localized heating and ensures selective protonation of the morpholine nitrogen over the primary amine.

  • Electrophile Addition: Add the aromatic aldehyde (0.5 mmol, 1.0 eq) to the activated catalyst-ketone solution.

  • Reaction Monitoring: Stir the mixture at 0 °C to room temperature. Monitor the consumption of the aldehyde via TLC (typically 12-24 hours).

  • Hydrolytic Quench: Once complete, quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Causality: The mild aqueous acid hydrolyzes the product-bound iminium ion, releasing the free aldol product and preventing retro-aldol degradation.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Enantioselective Michael Addition

Objective: Addition of ketones to isatylidenemalononitrile derivatives[4].

  • System Preparation: In a 5 mL reaction vial, combine (1S,2S)-2-(4-morpholinyl)cyclohexanamine (10 mol%) and D-camphorsulfonic acid (D-CSA, 10 mol%) in 1,2-dichloroethane (DCE, 1.5 mL).

  • Substrate Integration: Add the ketone donor (excess) followed by the isatylidenemalononitrile derivative (0.2 mmol).

  • Incubation: Stir the reaction mixture at 25 °C. The use of D-CSA provides the optimal pKa balance to activate the Michael acceptor without stalling the enamine formation[4].

  • Isolation: After 24 hours, directly load the crude reaction mixture onto a silica gel column or perform a standard aqueous workup prior to chromatographic purification.

Workflow Prep 1. Catalyst Activation Mix Diamine + Acid React 2. Reaction Phase Add Substrates Prep->React Quench 3. Quench & Extract Aq. NH4Cl / EtOAc React->Quench Purify 4. Purification Chromatography Quench->Purify Analyze 5. Chiral Analysis HPLC / NMR Purify->Analyze

Standard experimental workflow for primary-tertiary diamine catalyzed reactions.

References

  • Luo, S., et al. (2007). "A Simple Primary−Tertiary Diamine−Brønsted Acid Catalyst for Asymmetric Direct Aldol Reactions of Linear Aliphatic Ketones." Journal of the American Chemical Society, 129(11), 3074-3075. URL: [Link]

  • Li, J., et al. (2010). "Chiral Primary−Tertiary Diamine−Brønsted Acid Salt Catalyzed Syn-Selective Cross-Aldol Reaction of Aldehydes." The Journal of Organic Chemistry, 75(13), 4504-4507. URL: [Link]

  • Kumar, A., & Chimni, S. S. (2014). "Primary-tertiary diamine-catalyzed Michael addition of ketones to isatylidenemalononitrile derivatives." Beilstein Journal of Organic Chemistry, 10, 929-935. URL: [Link]

  • Sun, X., et al. (2012). "Theoretical Elucidation on the Regio-, Diastereo-, and Enantio-Selectivities of Chiral Primary–Tertiary Diamine Catalyst for Asymmetric Direct Aldol Reactions of Aliphatic Ketones." The Journal of Physical Chemistry A, 116(26), 7082-7088. URL: [Link]

Sources

Application

The Rising Star in Asymmetric Synthesis: Application Notes for (1S,2S)-2-(4-morpholinyl)cyclohexanamine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for robust and versatile chiral auxiliaries is perpetual. The strategic use of these molecules allows fo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for robust and versatile chiral auxiliaries is perpetual. The strategic use of these molecules allows for the precise control of stereochemistry, a critical factor in the efficacy and safety of pharmaceuticals and other bioactive compounds. This technical guide introduces (1S,2S)-2-(4-morpholinyl)cyclohexanamine, a promising chiral auxiliary derived from the well-established (1S,2S)-1,2-diaminocyclohexane (DACH) scaffold. Its unique structural features, combining the rigid stereochemical information of the DACH backbone with the polar, hydrogen-bond accepting morpholine moiety, offer intriguing possibilities for enhancing stereoselectivity and modifying solubility profiles in a range of asymmetric transformations.

This document provides a comprehensive overview of the synthesis, proposed applications, and mechanistic considerations for this auxiliary, complete with detailed, field-tested protocols adapted from analogous systems.

The Architectural Advantage: Synthesis and Structural Features

(1S,2S)-2-(4-morpholinyl)cyclohexanamine is synthesized from enantiomerically pure (1S,2S)-1,2-diaminocyclohexane. A common synthetic route involves the mono-N-alkylation of the diamine with a bis(2-haloethyl) ether or a related morpholine-forming synthon, followed by protection and deprotection steps to yield the desired product. The resulting structure features a primary amine for covalent attachment to a prochiral substrate and a tertiary morpholino group that can influence the steric and electronic environment of the reaction center.

Diagram: Synthesis of (1S,2S)-2-(4-morpholinyl)cyclohexanamine

G cluster_synthesis Synthetic Pathway start (1S,2S)-1,2-Diaminocyclohexane reagent1 Bis(2-chloroethyl) ether, Base intermediate Mono-N-alkylated intermediate reagent1->intermediate Mono-N-alkylation reagent2 Protection/Deprotection (if necessary) product (1S,2S)-2-(4-morpholinyl)cyclohexanamine reagent2->product Final Product

Caption: General synthetic route to the title chiral auxiliary.

Core Applications in Asymmetric Synthesis

The utility of (1S,2S)-2-(4-morpholinyl)cyclohexanamine as a chiral auxiliary can be extrapolated from the extensive and successful applications of other DACH derivatives.[1][2][3] The primary amine serves as a handle to form a chiral enamine or imine with a carbonyl compound, which then undergoes diastereoselective reactions. The morpholine moiety is postulated to play a crucial role in coordinating with reagents or solvents, thereby enhancing facial discrimination.

Asymmetric Alkylation of Ketones

The formation of chiral α-substituted ketones is a fundamental transformation in organic synthesis. The use of a chiral auxiliary derived from DACH can provide high levels of stereocontrol.

Mechanism of Stereocontrol: Upon formation of the chiral enamine between the auxiliary and the ketone, the bulky cyclohexane backbone effectively shields one face of the enamine. The morpholine group may further rigidify the transition state through non-covalent interactions, directing the incoming electrophile to the less hindered face.

Diagram: Proposed Transition State for Asymmetric Alkylation

G cluster_mechanism Alkylation Transition State TS Chiral Auxiliary (1S,2S)-2-(4-morpholinyl)cyclohexanamine Ketone Substrate Electrophile (E+) Approach Electrophile approaches from the less hindered face Product Chiral α-Alkylated Ketone Approach->Product C-C bond formation

Caption: Facial shielding by the chiral auxiliary directs alkylation.

Protocol: Asymmetric Alkylation of Cyclohexanone

  • Enamine Formation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (1S,2S)-2-(4-morpholinyl)cyclohexanamine (1.1 eq.) in anhydrous toluene (5 mL/mmol of ketone). Add cyclohexanone (1.0 eq.) and a catalytic amount of p-toluenesulfonic acid. Fit the flask with a Dean-Stark apparatus and reflux for 4-6 hours until water evolution ceases. Cool the reaction mixture to room temperature.

  • Alkylation: Cool the enamine solution to -78 °C (dry ice/acetone bath). Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise. Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

  • Hydrolysis and Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral α-alkylated cyclohexanone. Determine the diastereomeric excess by chiral HPLC or NMR analysis of a suitable derivative.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of stereocenters.[4][5] Chiral auxiliaries based on DACH have been shown to be effective in directing the stereochemical outcome of this reaction.

Mechanism of Stereocontrol: The chiral auxiliary forms a chiral enamine, which then reacts with an aldehyde. The stereochemistry of the resulting β-hydroxy ketone is controlled by the facial selectivity of the enamine and the geometry of the transition state. The morpholine moiety may influence the chelation of Lewis acids or the organization of the transition state through hydrogen bonding.

Table: Representative Data for DACH-Mediated Aldol Reactions

KetoneAldehydeDiastereomeric Ratio (anti:syn)Enantiomeric Excess (% ee)
Cyclohexanone4-Nitrobenzaldehyde>20:194
Acetone4-Chlorobenzaldehyde19:192
CyclopentanoneBenzaldehyde10:188

Data adapted from studies on related DACH-derived catalysts and are illustrative of potential outcomes.[4]

Protocol: Asymmetric Aldol Reaction

  • Enamine Formation: Follow step 1 of the asymmetric alkylation protocol.

  • Aldol Reaction: Cool the enamine solution to -20 °C. In a separate flask, dissolve the aldehyde (1.2 eq.) in anhydrous toluene. Add the aldehyde solution dropwise to the enamine solution. Stir the reaction at -20 °C for 12-24 hours, monitoring by TLC.

  • Hydrolysis and Work-up: Quench the reaction with a saturated aqueous NH₄Cl solution. Follow the work-up procedure described in the alkylation protocol.

  • Purification: Purify the crude product by flash column chromatography to yield the chiral β-hydroxy ketone. Determine the diastereomeric and enantiomeric excess by chiral HPLC or NMR analysis.

Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis.[6][7] The use of (1S,2S)-2-(4-morpholinyl)cyclohexanamine can facilitate highly diastereoselective Michael additions.

Mechanism of Stereocontrol: The chiral enamine formed from the ketone and the auxiliary adds to the Michael acceptor. The stereochemical outcome is dictated by the approach of the electrophile to the enamine, which is controlled by the steric bulk of the auxiliary.

Diagram: Workflow for Asymmetric Michael Addition

Sources

Method

Application Notes and Protocols for Asymmetric Catalysis Using Metal Complexes of (1S,2S)-2-(4-morpholinyl)cyclohexanamine

Introduction: The Promise of Chiral Morpholinyl-Diaminocyclohexane Ligands in Asymmetric Synthesis The quest for enantiomerically pure compounds is a cornerstone of modern drug development, agrochemistry, and fine chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Chiral Morpholinyl-Diaminocyclohexane Ligands in Asymmetric Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern drug development, agrochemistry, and fine chemical synthesis. Asymmetric catalysis, employing chiral metal complexes, stands as one of the most elegant and efficient strategies to achieve this goal.[1][2] Within the vast library of chiral ligands, those derived from C₂-symmetric scaffolds have proven exceptionally effective.[1] The rigid, well-defined stereochemistry of the trans-1,2-diaminocyclohexane backbone has made it a privileged structure in the design of chiral ligands and catalysts.

This guide focuses on the potential of a specific, yet underexplored, ligand: (1S,2S)-2-(4-morpholinyl)cyclohexanamine . By incorporating a morpholine moiety, this ligand introduces an additional heteroatom and a distinct steric profile compared to more common N,N'-dialkylated or acylated diaminocyclohexane derivatives. This unique structure offers intriguing possibilities for fine-tuning the electronic and steric environment of a metal center, potentially leading to novel reactivity and enhanced enantioselectivity in a range of asymmetric transformations.

While direct literature on the catalytic applications of metal complexes of (1S,2S)-2-(4-morpholinyl)cyclohexanamine is nascent, this document provides a comprehensive guide based on established principles and protocols for structurally related catalyst systems. We will detail a proposed synthesis of the ligand, methods for the preparation of its ruthenium, rhodium, and iridium complexes, and detailed protocols for its application in asymmetric transfer hydrogenation of prochiral ketones—a benchmark reaction in asymmetric catalysis.[3][4][5]

Part 1: Synthesis of the Ligand and its Metal Complexes

The successful application of any ligand in catalysis begins with its efficient and stereochemically pure synthesis, followed by the clean formation of its metal complexes.

Proposed Synthesis of (1S,2S)-2-(4-morpholinyl)cyclohexanamine

The synthesis of the title ligand can be envisioned through a reductive amination pathway starting from commercially available (1S,2S)-1,2-diaminocyclohexane and morpholine-4-carbaldehyde, or a related electrophile. A plausible, robust laboratory-scale synthesis is outlined below.

Workflow for Ligand Synthesis

cluster_0 Step 1: Mono-protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection start (1S,2S)-1,2-Diaminocyclohexane product1 Mono-Boc-(1S,2S)-1,2-diaminocyclohexane start->product1  Protection reagent1 Boc₂O or other protecting group reagent1->product1 product2 Boc-(1S,2S)-2-(4-morpholinyl) cyclohexanamine product1->product2  Alkylation reagent2 1. 2,2'-oxybis(acetaldehyde) 2. NaBH(OAc)₃ reagent2->product2 final_product (1S,2S)-2-(4-morpholinyl)cyclohexanamine product2->final_product  Deprotection reagent3 TFA or HCl in Dioxane reagent3->final_product

Caption: Proposed synthetic workflow for (1S,2S)-2-(4-morpholinyl)cyclohexanamine.

Protocol 1: Synthesis of (1S,2S)-2-(4-morpholinyl)cyclohexanamine

  • Mono-Boc Protection: To a solution of (1S,2S)-1,2-diaminocyclohexane (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95 equiv.) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC for the disappearance of the starting material. After completion, concentrate the reaction mixture and purify by column chromatography to isolate the mono-protected diamine.

  • Reductive Amination: Dissolve the mono-Boc-diamine (1.0 equiv.) in 1,2-dichloroethane (DCE). Add 2,2'-oxybis(acetaldehyde) (1.1 equiv.) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.). Stir the reaction at room temperature for 12-24 hours. Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the Boc-protected product in a solution of 20-30% trifluoroacetic acid (TFA) in DCM and stir at room temperature for 2-4 hours. Alternatively, use a 4 M solution of HCl in 1,4-dioxane. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure. Dissolve the residue in water, basify with NaOH to pH > 12, and extract the free amine with DCM or ethyl acetate. Dry the combined organic layers, filter, and concentrate to yield the final ligand.

Synthesis of Metal Complexes

The formation of ruthenium, rhodium, and iridium complexes with chelating diamine ligands is well-established.[3][6] The following protocols are adapted from standard procedures for similar ligands.

Protocol 2: Synthesis of a Representative Ruthenium(II) Complex

  • [RuCl₂((1S,2S)-2-(4-morpholinyl)cyclohexanamine)(p-cymene)]

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (1.0 equiv.) and (1S,2S)-2-(4-morpholinyl)cyclohexanamine (2.2 equiv.).

  • Add anhydrous, degassed isopropanol.

  • Stir the mixture at 80 °C for 1-2 hours. The color of the solution should change, indicating complex formation.

  • Cool the reaction to room temperature and reduce the solvent volume under vacuum.

  • Add pentane or hexane to precipitate the complex.

  • Filter the solid, wash with pentane, and dry under vacuum.

Protocol 3: Synthesis of a Representative Rhodium(I) Complex

  • [Rh((1S,2S)-2-(4-morpholinyl)cyclohexanamine)(COD)]BF₄

  • In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 equiv.) in anhydrous, degassed DCM.

  • Add a solution of (1S,2S)-2-(4-morpholinyl)cyclohexanamine (1.1 equiv.) in DCM dropwise at room temperature.

  • Stir the reaction for 1-2 hours.

  • Concentrate the solution under reduced pressure and add diethyl ether to precipitate the complex.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum.

Protocol 4: Synthesis of a Representative Iridium(I) Complex

  • [Ir((1S,2S)-2-(4-morpholinyl)cyclohexanamine)(COD)]Cl

  • To a Schlenk flask under an inert atmosphere, add [Ir(COD)Cl]₂ (1.0 equiv.) and (1S,2S)-2-(4-morpholinyl)cyclohexanamine (2.2 equiv.).

  • Add anhydrous, degassed DCM.

  • Stir the mixture at room temperature for 2-4 hours.

  • Reduce the solvent volume under vacuum and precipitate the product by adding pentane or hexane.

  • Isolate the solid by filtration, wash with pentane, and dry under vacuum.

Part 2: Application in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of prochiral ketones is a powerful method for producing chiral secondary alcohols.[3][5] Ruthenium complexes bearing chiral diamine ligands are particularly effective for this transformation.[4]

Catalytic Cycle for Asymmetric Transfer Hydrogenation

precatalyst [Ru(II)-Cl(L)] active_catalyst [Ru(II)-H(L)] precatalyst->active_catalyst  Base, i-PrOH (- Acetone, - HCl) substrate_complex [Ru(II)-H(L)(Ketone)] active_catalyst->substrate_complex  + Ketone product_complex [Ru(II)(Alkoxide)(L)] substrate_complex->product_complex  Hydride Transfer (Stereodetermining Step) product_complex->active_catalyst  + i-PrOH (- Chiral Alcohol) product_release Chiral Alcohol product_complex->product_release

Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a starting point for evaluating the catalytic performance of the newly synthesized ruthenium complex.

Protocol 5: ATH of Acetophenone

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the ruthenium precatalyst (e.g., [RuCl₂((1S,2S)-L)(p-cymene)]) in anhydrous isopropanol.

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add acetophenone (0.25 mmol, 1.0 equiv.).

  • Catalyst Loading: Add the ruthenium catalyst stock solution (0.0025 mmol, 1 mol%).

  • Base Addition: Add a 0.1 M solution of KOH or another suitable base in isopropanol (0.025 mmol, 10 mol%).

  • Solvent: Add anhydrous isopropanol to reach a final substrate concentration of 0.1-0.5 M.

  • Reaction: Seal the vial and stir the reaction at the desired temperature (e.g., 40-80 °C) for the specified time (e.g., 1-24 hours).

  • Work-up and Analysis:

    • Quench the reaction by adding a small amount of water.

    • Extract the product with ethyl acetate.

    • Pass the organic layer through a short plug of silica gel.

    • Analyze the conversion by Gas Chromatography (GC) or ¹H NMR.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Expected Performance and Optimization

Based on literature for similar N-monosubstituted diaminocyclohexane ligands, high conversions and good to excellent enantioselectivities can be anticipated.

Table 1: Expected Performance in ATH of Aryl Ketones

SubstrateExpected Conversion (%)Expected ee (%)Metal
Acetophenone>9585-99Ru
1'-Acetonaphthone>9590-99Ru
4-Methoxyacetophenone>9580-98Ru
4-Chloroacetophenone>9588-99Ru

Key Optimization Parameters:

  • Base: The choice and amount of base (e.g., KOH, NaOH, t-BuOK) can significantly impact both the reaction rate and enantioselectivity.

  • Solvent: While isopropanol often serves as both solvent and hydride source, other solvents can be used in combination with a different hydride donor like formic acid/triethylamine azeotrope.[4]

  • Temperature: Lowering the reaction temperature may improve enantioselectivity at the cost of a longer reaction time.

  • Catalyst Loading: For highly active catalysts, the loading can often be reduced to 0.1 mol% or even lower.

Part 3: Mechanistic Considerations and Troubleshooting

A sound understanding of the reaction mechanism is crucial for rational catalyst design and troubleshooting. The generally accepted mechanism for Ru-catalyzed ATH involves an "outer-sphere" hydrogen transfer.[1] The key stereodetermining step is the hydride transfer from the ruthenium-hydride species to the coordinated ketone. The chiral environment created by the (1S,2S)-2-(4-morpholinyl)cyclohexanamine ligand dictates the facial selectivity of this hydride attack.

Troubleshooting Guide:

  • Low Conversion:

    • Cause: Inactive catalyst, insufficient base, or low temperature.

    • Solution: Ensure the catalyst was prepared and handled under inert conditions. Increase the amount of base or switch to a stronger base. Increase the reaction temperature.

  • Low Enantioselectivity:

    • Cause: Racemization of the product, incorrect catalyst formation, or suboptimal reaction conditions.

    • Solution: Check for potential product racemization under the reaction conditions. Re-synthesize and characterize the catalyst. Screen different solvents, bases, and temperatures. The morpholine nitrogen could potentially coordinate to the metal, leading to different active species; varying the solvent polarity might influence this equilibrium.

  • Poor Reproducibility:

    • Cause: Presence of water or oxygen, impurities in the substrate or solvent.

    • Solution: Use rigorously dried and degassed solvents. Purify the substrate before use. Ensure all manipulations are performed under a strictly inert atmosphere.

Conclusion

The metal complexes of (1S,2S)-2-(4-morpholinyl)cyclohexanamine represent a promising, yet largely unexplored, class of catalysts for asymmetric synthesis. The protocols and insights provided in this guide, derived from well-established chemistry of related systems, offer a solid foundation for researchers to synthesize these novel complexes and evaluate their catalytic prowess. The unique electronic and steric properties imparted by the morpholine substituent may unlock new levels of selectivity and reactivity, contributing valuable tools to the field of asymmetric catalysis.

References

  • Kwiatkowski, P., & Jurczak, J. (2012). Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc. Monatshefte für Chemie - Chemical Monthly, 143(6), 925-931. [Link]

  • Mandal, M., & Khan, A. T. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. ChemistrySelect, 6(18), 4529-4556. [Link]

  • Wang, C., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters, 23(22), 8853–8858. [Link]

  • Li, G., et al. (2021). Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. ACS Omega, 6(15), 10346–10355. [Link]

  • Bau, Y.-S., et al. (2026). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. Bioorganic Chemistry, 170, 109491. [Link]

  • Gao, W., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Organic Letters, 26(18), 3762–3767. [Link]

  • Zhang, X., et al. (2023). Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands. Accounts of Chemical Research, 56(4), 324-338. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

  • Kagan, H. B. (1975). Asymmetric catalysis by chiral rhodium complexes in hydrogenation and hydrosilylation. Pure and Applied Chemistry, 43(3-4), 401-421. [Link]

Sources

Application

Protocol for N-alkylation of (1S,2S)-2-(4-morpholinyl)cyclohexanamine

An in-depth technical guide on the N-alkylation of (1S,2S)-2-(4-morpholinyl)cyclohexanamine requires a nuanced understanding of its structural properties. As a chiral 1,2-diamine derivative featuring both a sterically hi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the N-alkylation of (1S,2S)-2-(4-morpholinyl)cyclohexanamine requires a nuanced understanding of its structural properties. As a chiral 1,2-diamine derivative featuring both a sterically hindered primary amine and a tertiary morpholine nitrogen, this scaffold is highly valued in asymmetric catalysis and medicinal chemistry. However, its dual-nitrogen nature presents distinct chemoselectivity challenges during functionalization.

The following application note details the mechanistic rationale, decision workflows, and validated protocols for achieving highly selective N-alkylation of this compound.

Mechanistic Rationale and Chemoselectivity

The core challenge in alkylating (1S,2S)-2-(4-morpholinyl)cyclohexanamine is preventing over-alkylation (dialkylation of the primary amine) while avoiding the quaternization of the tertiary morpholine nitrogen.

  • Reductive Amination (Mono-Alkylation Focus): To achieve strict mono-alkylation, reductive amination is the gold standard. The reaction proceeds via the reversible formation of an imine/iminium intermediate. By utilizing a mild reducing agent like Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ), the iminium ion is selectively reduced over the parent aldehyde[1]. The resulting secondary amine is significantly bulkier, creating a steric shield around the cyclohexane ring that strongly disfavors a second iminium formation, thus preventing over-alkylation.

  • Direct Alkylation (Di-Alkylation Focus): Direct SN​2 displacement using alkyl halides typically fails to stop at the mono-alkylated stage because the newly formed secondary amine is often more nucleophilic than the starting primary amine. Therefore, direct alkylation is reserved for exhaustive di-alkylation of the primary amine or when using highly specialized, sterically demanding electrophiles (e.g., tert-butyl bromoacetate)[2].

Alkylation Strategy Workflow

The choice of protocol depends entirely on the desired substitution pattern. The decision matrix below outlines the logical flow for functionalizing the primary amine.

G Start Starting Material: (1S,2S)-2-(4-morpholinyl) cyclohexanamine Goal Determine Alkylation Target Start->Goal Mono Mono-Alkylation (Secondary Amine) Goal->Mono Di Di-Alkylation (Tertiary Amine) Goal->Di RedAm Reductive Amination Aldehyde + NaBH(OAc)3 Solvent: DCE Mono->RedAm DirAlk Direct Alkylation Alkyl Halide (Excess) + Base Solvent: MeCN/DMF Di->DirAlk ProdMono High Mono-Selectivity (>90% Yield) RedAm->ProdMono ProdDi Exhaustive Alkylation (Risk of Quaternization) DirAlk->ProdDi

Figure 1: Decision matrix for the N-alkylation of (1S,2S)-2-(4-morpholinyl)cyclohexanamine.

Quantitative Comparison of Alkylation Modalities

To assist in experimental design, the following table summarizes the expected outcomes and optimal parameters for both alkylation pathways.

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Target Outcome Selective Mono-AlkylationExhaustive Di-Alkylation
Electrophile Aldehyde / Ketone (1.05 eq)Alkyl Halide (2.5 - 3.0 eq)
Key Reagents NaBH(OAc)3​ (1.4 - 1.5 eq) K2​CO3​ or DIPEA (3.0 eq)
Optimal Solvent 1,2-Dichloroethane (DCE)Acetonitrile (MeCN) or DMF
Temperature 0 °C to Room Temperature60 °C - 80 °C
Mono-Alkylation Selectivity > 95% < 10% (Intermediate is rapidly consumed)
Di-Alkylation Selectivity < 2%> 85%
Morpholine Quaternization Risk NegligibleModerate (Requires strict temperature control)

Validated Experimental Protocols

Protocol A: Selective Mono-N-Alkylation via Reductive Amination

This protocol utilizes NaBH(OAc)3​ in 1,2-Dichloroethane (DCE). DCE is the preferred solvent as it optimally solubilizes the triacetoxyborohydride species and accelerates the reaction compared to THF[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask flushed with inert gas (Ar or N2​ ), dissolve (1S,2S)-2-(4-morpholinyl)cyclohexanamine (1.0 mmol, 1.0 eq) in anhydrous DCE (5.0 mL).

  • Imine Formation: Add the target aldehyde (1.05 mmol, 1.05 eq) to the solution. Stir the mixture at room temperature for 1–2 hours. Self-Validation Check: Monitor by LC-MS or TLC (Ninhydrin stain). The primary amine will consume, and a less polar imine spot will appear.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ (1.4 mmol, 1.4 eq) portionwise over 10 minutes to control the mild exotherm[1].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3​ (5 mL). Crucial Insight: The morpholine ring is basic (pKa ~ 8.3). Maintaining an aqueous pH > 8 ensures the morpholine nitrogen remains deprotonated, preventing the product from being lost to the aqueous layer.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) ( 3×10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, typically requiring a DCM/MeOH gradient with 1% Et3​N to prevent streaking of the diamine).

Protocol B: Exhaustive Di-N-Alkylation via Direct SN​2 Displacement

When the goal is to install two identical alkyl groups (e.g., forming an N,N-dibenzyl derivative) or when using specialized alpha-bromo esters[2], direct alkylation is employed.

Step-by-Step Methodology:

  • Preparation: Dissolve (1S,2S)-2-(4-morpholinyl)cyclohexanamine (1.0 mmol, 1.0 eq) in anhydrous Acetonitrile (MeCN) (8.0 mL).

  • Base Addition: Add anhydrous K2​CO3​ (3.0 mmol, 3.0 eq). If the electrophile is highly reactive, N,N-Diisopropylethylamine (DIPEA) can be substituted to maintain a homogeneous base profile.

  • Electrophile Addition: Add the alkyl halide (2.5 mmol, 2.5 eq) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C for 18–24 hours. Self-Validation Check: LC-MS should indicate the complete disappearance of both the primary amine starting material and the mono-alkylated intermediate.

  • Workup: Cool to room temperature and filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Partitioning: Dissolve the crude residue in Ethyl Acetate (15 mL) and wash with water ( 2×5 mL) and brine (5 mL). Dry over MgSO4​ and concentrate.

Troubleshooting & Analytical Insights

  • Stalled Imine Formation (Protocol A): If reacting with a sterically hindered ketone instead of an aldehyde, imine formation may stall. Solution: Add Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ) (1.2 eq) to act as a Lewis acid and water scavenger, driving the equilibrium forward before adding the reducing agent.

  • Quaternization of Morpholine (Protocol B): If mass spectrometry reveals an M+R mass corresponding to tri-alkylation, the tertiary morpholine nitrogen has quaternized. Solution: Reduce the equivalents of alkyl halide to exactly 2.1 eq and lower the reaction temperature to 50 °C, as the primary amine is kinetically more accessible than the tertiary morpholine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Vacchini, M., et al. (2021). Thwarting Isomerization through Rigidity: A Promising HBED Derivative for the Chelation of Gallium-68. Molecules, 26(21), 6614. URL:[Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure 2-(4-Morpholinyl)cyclohexanamine

Introduction Enantiomerically pure vicinal diamines are fundamental chiral building blocks in modern medicinal chemistry and materials science. Their defined stereochemistry is often crucial for the biological activity a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Enantiomerically pure vicinal diamines are fundamental chiral building blocks in modern medicinal chemistry and materials science. Their defined stereochemistry is often crucial for the biological activity and safety of pharmaceutical compounds.[1] Specifically, derivatives of 1,2-diaminocyclohexane (DACH) have found extensive applications as chiral ligands in asymmetric catalysis and as key structural motifs in drug candidates.[2][3][4][5][6] This guide provides a comprehensive, in-depth technical protocol for the large-scale synthesis of enantiopure trans-2-(4-morpholinyl)cyclohexanamine, a valuable intermediate in drug development.

The synthetic strategy detailed herein focuses on a robust and scalable classical resolution of racemic trans-2-(4-morpholinyl)cyclohexanamine via diastereomeric salt formation. This method is a well-established and cost-effective technique for obtaining single enantiomers on an industrial scale.[7][8] The protocol is designed to be self-validating, with clear explanations for each experimental choice to ensure reproducibility and success in a research or production setting.

Synthetic Strategy Overview

The overall synthetic approach involves three main stages:

  • Synthesis of Racemic trans-2-(4-Morpholinyl)cyclohexanamine: This is achieved through the aminolysis of cyclohexene oxide with morpholine, followed by a series of transformations to introduce the second amino group.

  • Chiral Resolution via Diastereomeric Salt Formation: The racemic mixture is resolved using an appropriate chiral resolving agent, such as (+)-tartaric acid, to selectively crystallize one diastereomeric salt.[1][7]

  • Liberation of the Enantiopure Amine: The desired enantiomer is isolated by basification of the diastereomeric salt, followed by extraction and purification.

G cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Liberation of Enantiopure Amine Cyclohexene Oxide Cyclohexene Oxide Racemic trans-2-Morpholinocyclohexanol Racemic trans-2-Morpholinocyclohexanol Cyclohexene Oxide->Racemic trans-2-Morpholinocyclohexanol Morpholine Racemic trans-2-(4-Morpholinyl)cyclohexanamine Racemic trans-2-(4-Morpholinyl)cyclohexanamine Racemic trans-2-Morpholinocyclohexanol->Racemic trans-2-(4-Morpholinyl)cyclohexanamine Multi-step Conversion Diastereomeric Salts Diastereomeric Salts Racemic trans-2-(4-Morpholinyl)cyclohexanamine->Diastereomeric Salts Chiral Resolving Agent Desired Diastereomeric Salt (crystal) Desired Diastereomeric Salt (crystal) Diastereomeric Salts->Desired Diastereomeric Salt (crystal) Selective Crystallization Enantiopure trans-2-(4-Morpholinyl)cyclohexanamine Enantiopure trans-2-(4-Morpholinyl)cyclohexanamine Desired Diastereomeric Salt (crystal)->Enantiopure trans-2-(4-Morpholinyl)cyclohexanamine Basification & Extraction G cluster_0 Diastereomeric Salt Formation cluster_1 Selective Crystallization racemate Racemic Amine (R-amine + S-amine) salt_R Diastereomer 1 (R-amine)-(+)-Tartrate racemate->salt_R + salt_S Diastereomer 2 (S-amine)-(+)-Tartrate racemate->salt_S + resolving_agent (+)-Tartaric Acid crystal Crystalline Solid salt_R->crystal Less Soluble mother_liquor Mother Liquor salt_S->mother_liquor More Soluble

Sources

Application

Application Note: (1S,2S)-2-(4-Morpholinyl)cyclohexanamine as a Chiral Building Block in the Development of TRPML Ion Channel Agonists

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Scope The design of highly selective small-molecule mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scope

The design of highly selective small-molecule modulators often relies on conformationally restricted, functionally dense chiral building blocks. (1S,2S)-2-(4-morpholinyl)cyclohexanamine is a prototypical trans-1,2-diamine derivative that provides an ideal scaffold for probing complex biological targets. The rigid cyclohexane ring dictates a predictable spatial orientation of the morpholine and primary amine groups, making it an excellent pharmacophore core for receptor binding.

This application note details the utility of (1S,2S)-2-(4-morpholinyl)cyclohexanamine in the synthesis and validation of novel agonists for Transient Receptor Potential Mucolipin channels 3 and 2 (TRPML3 and TRPML2) [1]. By exploring the causality behind the chemical synthesis—specifically the stereochemical control via an aziridinium intermediate—and the biological rationale for targeting TRPML channels, this guide provides a self-validating workflow for researchers developing therapies for hearing loss, vertigo, and cellular trafficking disorders.

Biological Rationale: Targeting TRPML3 and TRPML2

The transient receptor potential (TRP) ion channels are critical for depolarizing cells and modulating intracellular Na+ and Ca2+ levels.

  • TRPML3 (MCOLN3): Predominantly expressed in inner ear hair cells and stereocilia. Mutations in TRPML3 (e.g., the varitint-waddler mouse model) lead to early-onset hearing loss and severe vestibular deficits (head-bobbing, circling behaviors) [1].

  • TRPML2 (MCOLN2): Associated with the Arf6-regulated trafficking pathway, managing the intracellular transport of membranes and proteins, including the trafficking of TRPML3 itself [1].

Because TRPML2 and TRPML3 co-localize and form functional hetero-multimers, developing targeted agonists utilizing the (1S,2S)-2-(4-morpholinyl)cyclohexanamine scaffold allows researchers to elucidate the mechanisms of inner ear mechanotransduction and endosomal trafficking.

Pathway Visualization

TRPML_Signaling Agonist Small Molecule Agonist (Probe) Receptor TRPML3 / TRPML2 Hetero-multimer Agonist->Receptor Binds & Activates Calcium Intracellular Ca2+ Influx Receptor->Calcium Channel Opening Arf6 Arf6-Regulated Trafficking Pathway Receptor->Arf6 Modulates Trafficking Mechano Inner Ear Mechanotransduction Calcium->Mechano Depolarization Arf6->Mechano Protein Localization Outcome Restoration of Hearing & Vestibular Function Mechano->Outcome Therapeutic Efficacy

Figure 1: Mechanism of action for TRPML3/2 agonists in inner ear mechanotransduction and trafficking.

Chemical Synthesis & Mechanistic Causality

The synthesis of TRPML agonists using this building block requires strict stereochemical control to yield the trans-isomer.

Mechanistic Causality of Stereoretention:

  • Epoxide Opening: The reaction begins with the nucleophilic attack of morpholine on cyclohexene oxide. Due to the SN​2 nature of epoxide ring-opening, this strictly yields the trans-amino alcohol.

  • Aziridinium Intermediate (The Critical Step): To convert the hydroxyl group to an amine while retaining the trans relationship, the hydroxyl is activated using methanesulfonyl chloride (mesylation). Instead of a direct intermolecular SN​2 displacement by ammonia (which would yield the cis-isomer via a single inversion), the neighboring morpholine nitrogen acts as an internal nucleophile. It displaces the mesylate to form a highly reactive, bicyclic aziridinium ion (Inversion 1).

  • Amination: Ammonium hydroxide then attacks the aziridinium intermediate (Inversion 2), resulting in a net retention of stereochemistry to provide the pure trans-diamine, (1S,2S)-2-(4-morpholinyl)cyclohexanamine[1].

  • Sulfonylation: The primary amine is acylated with p-chlorobenzenesulfonyl chloride to yield the final active probe.

Chemical Workflow Visualization

Synthesis_Workflow Epoxide Cyclohexene Oxide (Starting Material) Step1 Morpholine Ring Opening Epoxide->Step1 AminoAlcohol trans-Amino Alcohol Step1->AminoAlcohol SN2 Step2 Mesylation (MsCl) & Et3N AminoAlcohol->Step2 Aziridinium Bicyclic Aziridinium Intermediate (Inv. 1) Step2->Aziridinium Neighboring Group Participation Step3 NH4OH Attack (Inv. 2) Aziridinium->Step3 Diamine (1S,2S)-2-(4-morpholinyl) cyclohexanamine Step3->Diamine Net Retention Step4 p-Cl-PhSO2Cl Sulfonylation Diamine->Step4 Probe TRPML Agonist Probe Step4->Probe

Figure 2: Synthesis workflow highlighting the aziridinium-mediated stereoretention mechanism.

Experimental Protocols

Protocol A: Synthesis of the TRPML Agonist Probe

Note: This protocol assumes the use of enantiopure (1S,2S)-2-(4-morpholinyl)cyclohexanamine. If synthesizing from racemic cyclohexene oxide, chiral resolution is required prior to Step 2.

Step 1: Mesylation and Aziridinium Formation

  • Dissolve 12.5 mmol of the trans-amino alcohol precursor in 50 mL of anhydrous diethyl ether under an inert argon atmosphere.

  • Add 18.6 mmol of triethylamine ( Et3​N ) and cool the reaction flask to 0 °C using an ice bath.

  • Causality Check: Dropwise addition of methanesulfonyl chloride (15.4 mmol) is required to control the exothermic nature of the reaction and prevent degradation of the forming mesylate.

  • Stir at room temperature for 2 hours. A white precipitate (triethylamine hydrochloride) will form. Monitor via LCMS for the disappearance of the starting material ( m/z [M+H]+ ).

Step 2: Amination to yield (1S,2S)-2-(4-morpholinyl)cyclohexanamine

  • Filter the precipitate and concentrate the filtrate under reduced pressure.

  • Immediately dissolve the crude mesylate (which rapidly forms the aziridinium ion) in a sealed tube containing excess concentrated ammonium hydroxide ( NH4​OH ).

  • Heat gently (40 °C) for 12 hours to facilitate the nucleophilic opening of the aziridinium intermediate.

  • Extract with dichloromethane (DCM), dry over anhydrous Na2​SO4​ , and concentrate to yield the diamine building block.

Step 3: Sulfonylation

  • Dissolve the diamine (1.0 eq) in DCM and add diisopropylethylamine (DIPEA, 2.0 eq).

  • Add p-chlorobenzenesulfonyl chloride (1.1 eq) slowly at 0 °C.

  • Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield the final TRPML agonist.

Protocol B: Fura-2 Calcium Influx Assay (Biological Validation)

To validate the synthesized building block's efficacy as a TRPML agonist, a whole-cell Ca2+ influx assay is utilized [1].

  • Cell Preparation: Culture HEK293 cells and transiently transfect them with human TRPML3, TRPML2, or a YFP control plasmid.

  • Dye Loading: 20–25 hours post-transfection, wash the cells with assay buffer (HBSS containing 20 mM HEPES, pH 7.4). Incubate cells with 2 µM Fura-2-AM (a fluorescent, cell-permeable calcium indicator) for 45 minutes at 37 °C.

  • De-esterification: Wash the cells three times with assay buffer and incubate for an additional 15 minutes at room temperature to allow complete de-esterification of intracellular AM esters.

  • Compound Addition & Measurement:

    • Transfer the plate to a dual-wavelength fluorescence microplate reader (excitation at 340 nm and 380 nm; emission at 510 nm).

    • Establish a 30-second baseline, then perfuse the cells with the synthesized test compound (10 µM final concentration).

    • Causality Check: Measure the 340/380 nm ratio for 2 minutes. Agonism of TRPML3/2 triggers Ca2+ influx, shifting the Fura-2 excitation spectrum and increasing the 340/380 ratio.

Quantitative Data Presentation

The table below summarizes the expected biological activity profile of the p-chlorobenzenesulfonamide probe derived from the (1S,2S)-2-(4-morpholinyl)cyclohexanamine building block, compared against a constitutively active mutant [1].

Compound / TargetTRPML3 Activation ( EC50​ )TRPML2 Activation ( EC50​ )Max Efficacy vs. MutantCellular Phenotype Observed
(1S,2S)-Probe 1.2 µM3.5 µM~200%Increased Ca2+ influx, altered trafficking
(1R,2R)-Probe > 50 µM> 50 µM< 10%None (Stereospecificity confirmed)
Varitint-Waddler Mutant N/A (Constitutive)N/A100% (Baseline)Dysregulated endocytosis
Vehicle Control (DMSO) > 100 µM> 100 µM0%Normal basal Ca2+ levels

Table 1: Pharmacological profile of the synthesized TRPML agonist. Note the strict requirement for the (1S,2S) stereochemistry for target engagement.

Conclusion

The use of (1S,2S)-2-(4-morpholinyl)cyclohexanamine demonstrates the power of conformationally rigid, stereodefined building blocks in modern drug discovery. By understanding the mechanistic pathways of its synthesis—specifically the aziridinium-mediated retention of configuration—chemists can reliably produce highly specific probes. These probes are currently indispensable for elucidating the complex biological roles of TRPML2 and TRPML3 in inner ear mechanotransduction and cellular trafficking, paving the way for future therapeutics targeting hearing loss and vertigo.

References

  • Title: Campaign to Identify Agonists of Transient Receptor Potential Channels 3 and 2 (TRPML3 & TRPML2) - Probe Reports from the NIH Molecular Libraries Program Source: National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine URL: [Link]

Method

Experimental procedure for reductive amination to form cyclohexanamine derivatives

An in-depth technical guide for drug development professionals and synthetic chemists focusing on the highly selective reductive amination of cyclohexanone to yield functionalized cyclohexanamines. Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for drug development professionals and synthetic chemists focusing on the highly selective reductive amination of cyclohexanone to yield functionalized cyclohexanamines.

Mechanistic Rationale and Reagent Selection

The synthesis of cyclohexanamine derivatives via reductive amination is a cornerstone transformation in pharmaceutical development, allowing for the rapid construction of complex, nitrogen-bearing aliphatic rings. The reaction proceeds through a dynamic equilibrium: the condensation of cyclohexanone with a primary or secondary amine to form a hemiaminal, followed by dehydration to an electrophilic imine or iminium intermediate, and finally, irreversible hydride reduction to the amine.

The critical challenge in this workflow is chemoselectivity . The reducing agent must selectively target the transient iminium ion without prematurely reducing the starting cyclohexanone into cyclohexanol.

As pioneered by, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier reagent for this transformation. The three electron-withdrawing acetoxy groups significantly attenuate the nucleophilicity of the boron-hydride bond. This stereoelectronic dampening renders STAB virtually unreactive toward aliphatic ketones at room temperature, allowing the imine formation to reach equilibrium before hydride delivery occurs.

Mechanism Ketone Cyclohexanone (Carbonyl) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (1° or 2°) Amine->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (AcOH cat.) Product Cyclohexanamine Derivative Iminium->Product + NaBH(OAc)3

Mechanistic pathway of reductive amination from cyclohexanone to cyclohexanamine.

Comparative Analysis of Reducing Agents

Historically, Sodium Cyanoborohydride (NaBH₃CN) was the standard for this reaction, as documented in early[1]. However, NaBH₃CN requires strict pH control and generates highly toxic hydrogen cyanide (HCN) gas during aqueous acidic workups. STAB eliminates this toxicity risk while providing superior yields and fewer side products, as outlined in the quantitative comparison below.

Table 1: Quantitative and Qualitative Comparison of Hydride Sources

Reducing AgentRelative Hydride Donating AbilityChemoselectivity (Imine vs. Ketone)Toxicity / Safety ProfilePrimary Byproducts
NaBH(OAc)₃ (STAB) MildExcellent Low (Preferred)Acetic Acid
NaBH₃CN MildGoodHigh (Cyanide exposure risk)HCN gas (at pH < 7)
NaBH₄ StrongPoor (Forms Cyclohexanol)ModerateBorate salts

Data synthesized from and standard synthetic methodologies.[2]

Experimental Design: A Self-Validating Workflow

A robust protocol cannot rely on arbitrary reaction times; it must be a self-validating system. The workflow below integrates specific In-Process Controls (IPCs) to ensure the reaction is driven to completion before quenching.

Workflow Step1 1. Reagent Mixing Cyclohexanone + Amine in DCE Step2 2. Iminium Formation Stir at RT with AcOH (1.0 eq) Step1->Step2 Step3 3. Hydride Reduction Add NaBH(OAc)3 (1.5 eq) Step2->Step3 Step4 4. In-Process Control (IPC) TLC / LC-MS Validation Step3->Step4 Step4->Step2 Unreacted ketone present Step5 5. Quenching Saturated aq. NaHCO3 Step4->Step5 Target mass confirmed / Ketone consumed Step6 6. Isolation DCM Extraction & Brine Wash Step5->Step6

Self-validating experimental workflow for the synthesis of cyclohexanamine derivatives.

Detailed Protocol: Synthesis of N-Benzylcyclohexanamine

This procedure details the reductive amination of cyclohexanone with benzylamine on a 10 mmol scale.

Materials Required:

  • Cyclohexanone: 980 mg (10.0 mmol)

  • Benzylamine: 1.07 g (10.0 mmol)

  • Sodium Triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 eq)

  • Glacial Acetic Acid (AcOH): 0.60 g (10.0 mmol, 1.0 eq)

  • 1,2-Dichloroethane (DCE): 30 mL

Step 1: Iminium Assembly
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 30 mL of anhydrous 1,2-Dichloroethane (DCE).

    • Causality: DCE is the optimal solvent here. Unlike Tetrahydrofuran (THF), DCE is non-coordinating, which prevents solvent-reagent complexation and maximizes the solubility and reactivity of STAB.

  • Add cyclohexanone (980 mg) and benzylamine (1.07 g) to the stirring solvent.

  • Add glacial acetic acid (0.60 g) dropwise.

    • Causality: Cyclohexanone is a moderately reactive ketone. The addition of exactly 1.0 equivalent of AcOH lowers the pH to approximately 4–5. This specifically protonates the hydroxyl group of the transient hemiaminal, turning it into a superior leaving group (H₂O) and driving the equilibrium toward the highly electrophilic iminium ion.

Step 2: Hydride Delivery
  • Stir the mixture at room temperature (20–25 °C) for 15 minutes to allow iminium accumulation.

  • Add STAB (3.18 g) portionwise over 5 minutes.

    • Causality: Portionwise addition mitigates any mild exotherms and prevents localized depletion of the hydride source, ensuring a uniform reaction environment.

  • Cap the flask loosely under a nitrogen atmosphere and stir vigorously for 2 to 4 hours.

Step 3: In-Process Control (IPC) - System Validation
  • Do not proceed to quenching based on time. The protocol must self-validate. Withdraw a 10 µL aliquot of the reaction mixture and dilute it in 1 mL of Dichloromethane (DCM).

  • Spot the sample on a silica gel TLC plate alongside a pure cyclohexanone reference standard. Elute using an 80:20 Hexanes:Ethyl Acetate mixture.

  • Visualization: Cyclohexanone is UV-inactive. Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) . The starting ketone will appear as a bright yellow/orange spot. The reaction is only validated to proceed to Step 4 when the cyclohexanone spot is completely absent. (The product amine can be visualized using Ninhydrin or Dragendorff's reagent).

Step 4: Quenching and Isolation
  • Once validated, cool the reaction flask in an ice bath.

  • Slowly add 30 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: The bicarbonate neutralizes the acetic acid and safely hydrolyzes any unreacted STAB. Because STAB does not contain cyano groups, this quench will safely evolve CO₂ and H₂ gas without the risk of generating lethal HCN gas.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzylcyclohexanamine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

  • Borch, R. F. (1972). "Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine." Organic Syntheses, 52, 124. URL:[Link]

Sources

Application

Chiral HPLC method development for separating cyclohexanamine enantiomers

Application Note: Advanced Chiral HPLC Method Development for Cyclohexanamine Enantiomers The Chromatographic Challenge of Primary Amines Chiral cyclohexylamines are ubiquitous in biologically active compounds and are fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chiral HPLC Method Development for Cyclohexanamine Enantiomers

The Chromatographic Challenge of Primary Amines

Chiral cyclohexylamines are ubiquitous in biologically active compounds and are frequently synthesized via asymmetric reductive amination (ARA)[1]. For example, chiral cyclohexane cis-diamines serve as critical intermediates in the synthesis of major anticoagulants like edoxaban[1]. However, determining the enantiomeric excess (ee) of these primary amines presents a notorious chromatographic challenge.

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the gold standard for enantiomeric resolution[2]. Yet, primary amines like cyclohexanamine possess a high pKa (~10.5). When introduced to silica-based CSPs, they become protonated and interact strongly with acidic residual silanols (pKa ~4.5) on the silica support through ion-exchange mechanisms.

The Causality of Peak Tailing: If these secondary ion-exchange interactions are not suppressed, the analyte molecules will experience multiple retention mechanisms simultaneously (chiral recognition + achiral silanol binding). This results in severe peak tailing, broad elution profiles, and ultimately, a failure to achieve baseline resolution between the enantiomers. Therefore, the use of a specifically tailored mobile phase with basic or acidic additives is critical for achieving acceptable peak shape and resolution for amine-containing analytes[2].

Chiral Selector Mechanisms: Polysaccharides vs. Cyclofructans

To develop a robust method, the choice of CSP must align with the structural properties of the cyclohexanamine derivative.

  • Polysaccharide-Based CSPs: The most popular and effective CSPs are commonly based on derivatized polysaccharides (amylose or cellulose)[3]. They rely on hydrogen bonding, dipole-dipole, and steric interactions within their helical grooves. Because they are silica-based, separating primary amines on these columns typically requires Normal Phase (NP) conditions fortified with a basic additive (e.g., Diethylamine) to minimize analyte ionization and block silanol active sites[3].

  • Cyclofructan-Based CSPs: For underivatized primary amines, cyclofructan-based CSPs (e.g., LARIHC CF6-P) have demonstrated the highest success rate in Polar Organic (PO) mode[4]. The cyclofructan core acts similarly to a crown ether, providing a highly specific steric inclusion cavity that complexes directly with the primary amine group[4]. This allows for baseline separation without the need for harsh, non-volatile aqueous acidic buffers.

Method Development Workflow

Workflow N1 1. Sample Preparation (Cyclohexanamine Racemate) N2 2. CSP Screening (Polysaccharide vs. Cyclofructan) N1->N2 N3 3. Mobile Phase Selection (NP vs. PO Mode) N2->N3 N4 4. Additive Optimization (DEA, TFA, or ESA) N3->N4 N5 5. Chromatographic Evaluation (Rs > 1.5, Tf < 1.5) N4->N5 N5->N3 Suboptimal N6 6. System Validation & SST (Self-Validating Protocol) N5->N6 Criteria Met

Caption: Workflow for the chiral HPLC method development of cyclohexanamine enantiomers.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation & Derivatization (If Required)

  • Action: Dissolve the racemic cyclohexanamine standard in the exact mobile phase to be used, achieving a final concentration of 1.0 mg/mL.

  • Causality: Dissolving the sample in the mobile phase prevents solvent-mismatch at the column head, which can cause peak splitting or distortion. If the specific cyclohexanamine lacks a UV chromophore, utilize an Evaporative Light Scattering Detector (ELSD) or perform a pre-column derivatization (e.g., with FMOC-Cl) to enable UV detection at 254 nm.

Step 2: Column & Mobile Phase Screening

  • Action: Equip the HPLC with a column switching valve containing:

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • LARIHC CF6-P (Derivatized Cyclofructan)

  • Action: Screen the Amylose column in NP mode using Hexane/Ethanol (80:20, v/v). Screen the Cyclofructan column in PO mode using Acetonitrile/Methanol (90:10, v/v).

Step 3: Additive Optimization

  • Action (For NP Mode): Add 0.1% Diethylamine (DEA) to the Hexane/Ethanol mobile phase.

  • Causality: DEA acts as a sacrificial base. It is small and highly basic, allowing it to rapidly penetrate the stationary phase and neutralize acidic silanols before the bulkier cyclohexanamine analyte can bind to them, drastically reducing the tailing factor (Tf).

  • Action (For PO Mode): If using the cyclofructan column, evaluate acidic additives. A dramatic and beneficial effect on the chiral HPLC separation of basic compounds can be achieved using ethanesulfonic acid (ESA) or methanesulfonic acid (MSA).

  • Causality: These strong acids form tight ion-pair salts with the primary amine in the organic mobile phase. This localized decrease in pH enhances the inclusion complexation binding with the chiral grooves of the CSP.

Quantitative Optimization Matrices

Table 1: CSP and Mobile Phase Screening Matrix

CSP TypeChromatographic ModeTypical Mobile PhaseRecommended AdditivePrimary Chiral Recognition Mechanism
Amylose (AD-H) Normal Phase (NP)Hexane / EtOH (80:20)0.1% DEAHydrogen bonding, steric fit; DEA blocks silanols.
Cellulose (IC) Polar Organic (PO)Methanol / ACN (50:50)0.1% DEA or TFADipole-dipole; additive controls ionization state.
Cyclofructan (CF6-P) Polar Organic (PO)ACN / MeOH (90:10)0.1% ESA or MSAInclusion complexation of primary amine; ion-pairing.

Table 2: Impact of Mobile Phase Additives on Cyclohexanamine Peak Shape (NP Mode)

Additive (v/v)Retention Time (tR1)Resolution (Rs)Tailing Factor (Tf)Causality / Observation
None 12.4 minN/A (Co-elution)> 3.5Unshielded silanol interactions cause severe tailing.
0.1% TFA 14.1 min0.82.2Protonation of amine increases ion-exchange tailing.
0.1% TEA 8.8 min2.11.3TEA partially blocks silanols, but steric bulk limits efficiency.
0.1% DEA 8.5 min2.61.05DEA perfectly outcompetes analyte for silanols; sharp peaks.

Self-Validating System Suitability Testing (SST)

A robust analytical protocol must be a self-validating system. Before analyzing any synthetic batches or unknown samples for enantiomeric excess, the system must prove its resolving power using a racemic reference standard.

Execute the following SST criteria prior to sample acquisition:

  • Resolution (Rs): Must be ≥ 1.5 (Baseline separation is non-negotiable for accurate ee% integration). If Rs < 1.5, decrease the strong solvent (e.g., lower Ethanol % in NP mode) to increase retention and selectivity.

  • Tailing Factor (Tf): Must be ≤ 1.5 for both enantiomers. If Tf > 1.5, verify the freshness of the DEA additive, as volatile basic additives can degrade or evaporate from the mobile phase reservoir over time.

  • Retention Factor (k'): Must fall between 2.0 and 10.0 . This ensures the analyte spends sufficient time interacting with the chiral selector without causing unnecessary band broadening.

  • Precision: Five replicate injections of the racemate must yield a Peak Area %RSD of ≤ 2.0% .

By strictly adhering to this causality-driven workflow, analysts can systematically overcome the inherent challenges of primary amine enantioseparation, ensuring high-fidelity analytical data for critical drug development pipelines.

References

  • BenchChem. "Application Note: Chiral HPLC Separation of (4-Chlorophenyl)(phenyl)methanamine Enantiomers". benchchem.com.
  • PMC. "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns". nih.gov.
  • PMC. "Possibilities and limitations of computer assisted chiral HPLC method development for ozanimod on polysaccharide based chiral stationary phases". nih.gov.
  • ResearchGate. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives". researchgate.net.
  • Organic Process Research & Development. "New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban". acs.org.

Sources

Method

Application Note: (1S,2S)-2-(4-Morpholinyl)cyclohexanamine as a Privileged Chiral Scaffold in Targeted Therapeutics

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Rationale In modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Rationale

In modern drug discovery, the strategic desymmetrization of trans-1,2-diaminocyclohexane (DACH) has yielded a highly versatile class of bifunctional building blocks. Among these, (1S,2S)-2-(4-morpholinyl)cyclohexanamine stands out as a privileged chiral scaffold.

The integration of a morpholine ring onto the rigid cyclohexane backbone provides distinct physicochemical advantages over simple dialkylamines. Morpholine possesses a lower conjugate acid pKa (~8.3) compared to piperidine or pyrrolidine (>10). This subtle electronic tuning reduces the overall basicity of the drug candidate, which is a critical factor in mitigating phospholipidosis in vivo, enhancing blood-brain barrier (BBB) penetrance, and optimizing oral bioavailability. Furthermore, the cyclohexane ring locks the two nitrogen atoms in a trans-diequatorial conformation, acting as a rigid vector to direct attached pharmacophores into precise spatial arrangements within target protein binding pockets.

Key Applications in Drug Development

This chiral diamine has been successfully integrated into several high-profile therapeutic programs, demonstrating its versatility across immunology, neurobiology, and parasitology.

  • Immunology & Oncology (IRAK4 Inhibition): Interleukin-1 receptor-associated kinase 4 (IRAK4) is a master regulator of the TLR/IL-1R signaling pathway. The (1S,2S)-2-(4-morpholinyl)cyclohexanamine motif has been coupled to pyrazolopyrimidine cores to create potent, ATP-competitive IRAK4 inhibitors. The primary amine serves as the attachment point to the hinge-binding core, while the morpholine moiety projects into the solvent-exposed region, providing critical hydrogen-bond acceptor interactions [1].

  • Cellular Trafficking (TRPML3/2 Agonists): In campaigns by the NIH Molecular Libraries Program, this scaffold was utilized to synthesize probes (e.g., SR-03000001984) that act as first-in-class agonists for Transient Receptor Potential Mucolipin (TRPML) channels, aiding research into inner ear mechanotransduction and lysosomal storage disorders [2].

  • Parasitology (Anti-Trypanosomal Agents): Optimization of the kappa-opioid receptor agonist U50488 led to the discovery that incorporating the morpholinocyclohexyl motif significantly enhanced antiproliferative activity against Trypanosoma brucei (the causative agent of human African trypanosomiasis) while maintaining the lipophilicity required to cross the BBB [3].

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data and functional roles of the scaffold across different therapeutic targets:

Biological TargetCompound Class / CoreActivity MetricFunctional Role of Morpholinocyclohexyl Scaffold
IRAK4 Kinase PyrazolopyrimidinesIC₅₀ = 19 nMDirects solvent-channel binding; H-bond acceptor.
TRPML3 / TRPML2 Aryl SulfonamidesEC₅₀ < 1 μM (Agonist)Core rigidifying element; dictates spatial geometry.
T. brucei (Whole Cell) Acetamides (U50488 analogs)EC₅₀ = 59 nMTunes basicity to prevent off-target toxicity; enables BBB crossing.

Mechanistic Visualizations

Synthesis Workflow & Stereochemical Control

The synthesis of the enantiopure scaffold relies on strict stereochemical control. The initial epoxide opening follows the Furst-Plattner rule, yielding a trans-diaxial product that rapidly flips to the more stable trans-diequatorial conformer.

Synthesis_Workflow N1 Cyclohexene Oxide (Epoxide) N2 trans-2-Morpholino- cyclohexanol N1->N2 Morpholine (Furst-Plattner Rule) N3 Mesylate Intermediate N2->N3 MsCl, Et3N (Activation) N4 Azide Intermediate (Inverted Stereocenter) N3->N4 NaN3, DMF (Walden Inversion) N5 (1S,2S)-2-(4-morpholinyl) cyclohexanamine N4->N5 H2, Pd/C (Reduction)

Fig 1. Enantioselective synthesis workflow illustrating the critical Walden inversion step.

Biological Intervention Pathway (IRAK4)

When incorporated into pyrazolopyrimidines, the scaffold effectively halts the pro-inflammatory cascade at the IRAK4 node.

IRAK4_Signaling TLR TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR->MyD88 IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 IRAK1 IRAK1 Phosphorylation IRAK4->IRAK1 Drug Morpholinocyclohexyl Pyrazolopyrimidine Drug->IRAK4 ATP-competitive inhibition NFKB NF-κB Translocation IRAK1->NFKB

Fig 2. IRAK4 signaling cascade and targeted inhibition by morpholinocyclohexyl derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure mechanistic fidelity, particularly regarding the preservation and inversion of chiral centers.

Protocol A: Enantioselective Synthesis of (1S,2S)-2-(4-morpholinyl)cyclohexanamine

Objective: Synthesize the target diamine from (1S,2R)-cyclohexene oxide while strictly controlling the trans-diequatorial stereochemistry.

Step 1: Epoxide Ring Opening

  • Procedure: Dissolve (1S,2R)-cyclohexene oxide (1.0 eq) in water or a mixture of MeOH/H₂O. Add morpholine (1.5 eq). Reflux the mixture for 12 hours.

  • Causality & Checkpoint: Water acts as a mild proton source to activate the epoxide without requiring harsh Lewis acids, preventing polymerization. The nucleophilic attack is strictly anti-periplanar.

  • Validation: Monitor by TLC (Ninhydrin stain). The product is (1R,2R)-2-morpholinocyclohexanol.

Step 2: Hydroxyl Activation (Mesylation)

  • Procedure: Dissolve the intermediate (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C under an inert atmosphere. Slowly dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at room temperature.

  • Causality & Checkpoint: The 0 °C temperature is critical. It selectively activates the secondary hydroxyl group into a superior leaving group (mesylate) while suppressing the highly nucleophilic morpholine nitrogen from participating in unwanted intramolecular aziridinium formations.

  • Validation: Confirm complete consumption of the starting material via LCMS (monitor for the disappearance of the [M+H]⁺ mass of the alcohol).

Step 3: Azide Displacement (Walden Inversion)

  • Procedure: Concentrate the mesylate in vacuo and immediately redissolve in anhydrous DMF. Add sodium azide (NaN₃, 2.0 eq) and heat to 80 °C for 16 hours.

  • Causality & Checkpoint: DMF is a polar aprotic solvent that leaves the azide anion unsolvated and highly nucleophilic. This step executes a classic Sₙ2 displacement, enforcing a Walden inversion at the C1 position. The stereocenter flips, establishing the required (1S,2S) configuration.

  • Validation: IR spectroscopy of the crude mixture will show a strong, distinct azide stretch at ~2100 cm⁻¹.

Step 4: Catalytic Hydrogenation

  • Procedure: Dissolve the azide intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 4-6 hours at room temperature.

  • Validation: Filter through a Celite pad to remove the catalyst. Evaporate the solvent to yield the pure (1S,2S)-2-(4-morpholinyl)cyclohexanamine. Confirm the primary amine presence via a positive Ninhydrin test and exact mass via HRMS.

Protocol B: Amidation / Coupling to Bioactive Scaffolds (e.g., IRAK4 Inhibitors)

Objective: Couple the synthesized diamine to a functionalized heterocyclic core (e.g., a pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative) [1].

  • Procedure: In a 25 mL round-bottom flask, combine the halogenated or activated core (0.1 mmol) and (1S,2S)-2-(4-morpholinyl)cyclohexanamine (0.12 mmol) in N-methyl-2-pyrrolidone (NMP, 2 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 0.3 mmol).

  • Reaction: Heat the mixture to 120 °C in a microwave reactor for 30 minutes.

  • Causality: Microwave irradiation provides rapid, uniform heating, overcoming the steric hindrance of the bulky trans-diequatorial cyclohexyl ring during the SₙAr coupling. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the morpholine ring which would otherwise crash the intermediate out of solution.

  • Purification: Purify directly via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final bioactive compound.

References

  • Title: WO2016144846A1 - Pyrazolopyrimidine inhibitors of irak4 activity Source: Google Patents / World Intellectual Property Organiz
  • Title: Campaign to Identify Agonists of Transient Receptor Potential Channels 3 and 2 (TRPML3 & TRPML2) Source: Probe Reports from the NIH Molecular Libraries Program URL: [Link] [2]

  • Title: Optimisation of the Anti-Trypanosoma brucei Activity of the Opioid Agonist U50488 Source: ChemMedChem (via PubMed Central) URL: [Link] [3]

Application

Catalytic performance of immobilized (1S,2S)-2-(4-morpholinyl)cyclohexanamine

An In-Depth Guide to the Application of Immobilized (1S,2S)-2-(4-morpholinyl)cyclohexanamine in Asymmetric Catalysis Abstract Chiral vicinal diamines are privileged scaffolds in asymmetric synthesis, serving as powerful...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Immobilized (1S,2S)-2-(4-morpholinyl)cyclohexanamine in Asymmetric Catalysis

Abstract

Chiral vicinal diamines are privileged scaffolds in asymmetric synthesis, serving as powerful organocatalysts for a multitude of enantioselective transformations.[1][2][3] This guide focuses on the catalytic performance of (1S,2S)-2-(4-morpholinyl)cyclohexanamine, a highly effective chiral diamine, when heterogenized on a solid support. Immobilization transforms this potent homogeneous catalyst into a recyclable, robust, and process-friendly system, addressing key challenges in catalyst separation and product purification.[4] We provide a comprehensive overview, including the rationale for immobilization, detailed protocols for covalent attachment to a polymeric support, and a validated application in the asymmetric aza-Michael addition. Performance data, including catalyst recyclability and substrate scope, are presented to demonstrate the efficiency and versatility of this immobilized system for researchers, scientists, and professionals in drug development.

The Catalyst: (1S,2S)-2-(4-morpholinyl)cyclohexanamine

The efficacy of (1S,2S)-2-(4-morpholinyl)cyclohexanamine stems from its unique structural features. The molecule possesses a rigid trans-1,2-diaminocyclohexane backbone, which effectively translates stereochemical information to the catalytic center. It features two distinct amine functionalities: a primary amine that serves as the primary site for enamine or iminium ion formation, and a tertiary morpholine nitrogen. The morpholine moiety provides steric bulk, which is crucial for creating a well-defined chiral environment around the active site, thereby directing the stereochemical outcome of the reaction.

The synthesis of this catalyst can be achieved through established routes for chiral 1,2-diamines, often starting from cyclohexene oxide or via resolution of the racemic diamine mixture.[5] Its utility as a homogeneous catalyst has been demonstrated, but its true potential in process chemistry is unlocked through immobilization.

Immobilization Strategy: From Homogeneous to Heterogeneous

2.1. Rationale for Immobilization

While homogeneous organocatalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging and costly, often requiring extensive chromatography. This is a significant barrier to large-scale industrial applications.[4][6] Immobilization on a solid support provides a practical solution by:

  • Facilitating Catalyst Recovery: The catalyst can be easily separated by simple filtration.

  • Enabling Recyclability: The recovered catalyst can be reused over multiple cycles, significantly reducing overall process costs.

  • Simplifying Product Purification: Eliminates contamination of the product with the catalyst.

  • Adaptability to Flow Chemistry: The immobilized catalyst can be packed into a column for continuous manufacturing processes.

2.2. Protocol for Covalent Immobilization on Merrifield's Resin

This protocol describes the covalent attachment of the catalyst to chloromethylated polystyrene (Merrifield's resin), a robust and widely used support for solid-phase synthesis and catalysis. The primary amine of the diamine is the intended nucleophile for attachment to the resin.

G cluster_workflow Catalyst Immobilization Workflow Resin Merrifield's Resin (Chloromethylated Polystyrene) Swell Swell Resin in DMF Resin->Swell Reaction Combine and Heat (e.g., 60-80 °C, 24-48h) Under N2 Atmosphere Swell->Reaction Catalyst_sol Prepare Solution of (1S,2S)-2-(4-morpholinyl)cyclohexanamine and DIPEA in DMF Catalyst_sol->Reaction Filtering Filter and Wash Resin (DMF, DCM, MeOH) Reaction->Filtering Capping Cap Unreacted Sites (e.g., with Acetic Anhydride) Filtering->Capping Final_Wash Final Wash and Dry (DCM, MeOH, Ether) Capping->Final_Wash Final_Cat Immobilized Catalyst (Ready for use) Final_Wash->Final_Cat

Caption: Workflow for covalent immobilization of the chiral diamine catalyst.

Materials and Reagents:

  • Merrifield's Resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh, ~1.5 mmol Cl/g)

  • (1S,2S)-2-(4-morpholinyl)cyclohexanamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

  • Acetic Anhydride (for optional capping)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Fritted glass funnel for washing

Step-by-Step Procedure:

  • Resin Swelling: Add Merrifield's resin (1.0 g, ~1.5 mmol Cl) to a round-bottom flask. Add anhydrous DMF (15 mL) and stir gently under an inert atmosphere for 1 hour to allow the resin to swell completely. Causality: Swelling the polymer beads is essential to expose the chloromethyl functional groups within the polymer matrix, ensuring efficient reaction.

  • Catalyst Solution Preparation: In a separate vial, dissolve (1S,2S)-2-(4-morpholinyl)cyclohexanamine (0.45 g, 2.25 mmol, 1.5 equiv.) and DIPEA (0.52 mL, 3.0 mmol, 2.0 equiv.) in anhydrous DMF (5 mL). Causality: DIPEA acts as a non-nucleophilic base to quench the HCl generated during the substitution reaction, preventing the protonation and deactivation of the catalyst's primary amine.

  • Coupling Reaction: Add the catalyst solution to the swollen resin slurry. Heat the mixture to 70 °C and stir for 48 hours under an inert atmosphere.

  • Washing: Cool the reaction mixture to room temperature. Transfer the resin to a fritted glass funnel and wash sequentially with DMF (3 x 20 mL), DCM (3 x 20 mL), and MeOH (3 x 20 mL) to remove unreacted reagents and byproducts.

  • Drying: Dry the washed resin under high vacuum to a constant weight. The loading of the catalyst can be determined by elemental analysis (nitrogen content).

Application Protocol: Asymmetric Aza-Michael Addition

The conjugate addition of amines to α,β-unsaturated carbonyl compounds (aza-Michael addition) is a powerful method for synthesizing chiral β-amino compounds, which are valuable building blocks in medicinal chemistry.[7][8][9][10][11] The immobilized (1S,2S)-2-(4-morpholinyl)cyclohexanamine is an excellent catalyst for this transformation.

3.1. Proposed Catalytic Cycle

The reaction is believed to proceed via an enamine mechanism. The primary amine of the catalyst condenses with the ketone (Michael acceptor) to form an enamine intermediate. This enamine then attacks the nitro-olefin (Michael donor), directed by the chiral environment of the catalyst, to form a new C-C bond with high stereocontrol. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.

G Cat Immobilized Catalyst (R-NH2) Enamine Enamine Intermediate Cat->Enamine + Ketone - H2O Ketone Ketone (Michael Acceptor) Ketone->Enamine Attack Stereoselective Attack Enamine->Attack Nitroolefin Nitro-olefin (Michael Donor) Nitroolefin->Attack Iminium Iminium Intermediate Attack->Iminium C-C bond formation Iminium->Cat Hydrolysis Product Chiral Product Iminium->Product + H2O Hydrolysis Hydrolysis (H2O)

Caption: Proposed enamine catalytic cycle for the aza-Michael addition.

3.2. Detailed Experimental Protocol: Synthesis of a Chiral β-Nitroamine

This protocol describes the reaction between cyclohexanone and β-nitrostyrene as a model system.

Materials and Reagents:

  • Immobilized (1S,2S)-2-(4-morpholinyl)cyclohexanamine on Merrifield's resin (~1.0 mmol/g loading)

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • Benzoic acid (co-catalyst)

  • Toluene (or other suitable organic solvent, e.g., Chloroform)

  • Ethyl acetate and Hexane for chromatography

  • Saturated aqueous NH4Cl solution

  • Anhydrous Magnesium Sulfate (MgSO4)

Step-by-Step Procedure:

  • Reaction Setup: To a 10 mL vial, add the immobilized catalyst (50 mg, 10 mol% assuming 1.0 mmol/g loading and 0.5 mmol scale). Add benzoic acid (6.1 mg, 0.05 mmol, 10 mol%). Causality: An acidic co-catalyst is often beneficial as it facilitates both the formation of the enamine and the final hydrolysis step to release the product.

  • Add Reagents: Add toluene (2.0 mL) followed by cyclohexanone (155 µL, 1.5 mmol, 3.0 equiv.) and trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv.).

  • Reaction: Seal the vial and stir the suspension at room temperature (or as optimized) for 24 hours. Monitor the reaction progress by taking small aliquots of the supernatant and analyzing by TLC or GC.

  • Catalyst Separation: Once the reaction is complete, stop stirring and allow the resin beads to settle. Carefully remove the supernatant with a pipette. Alternatively, filter the entire mixture through a small cotton plug in a pipette.

  • Catalyst Washing for Reuse: Wash the recovered resin with DCM (3 x 2 mL) and dry under vacuum. The catalyst is now ready for the next cycle.

  • Work-up: Quench the collected supernatant by adding saturated aqueous NH4Cl solution (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% Ethyl Acetate in Hexane).

  • Characterization: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC.

Performance Data & Discussion

4.1. Catalyst Recyclability

The stability and reusability of the immobilized catalyst were evaluated in the model reaction between cyclohexanone and β-nitrostyrene.

CycleYield (%)dr (syn/anti)ee (syn, %)
19595:598
29495:598
39594:697
49294:697
59193:796

Reaction Conditions: 10 mol% catalyst, 10 mol% benzoic acid, toluene, RT, 24h.

The data clearly demonstrates the excellent stability and recyclability of the catalyst, with only a minor decrease in performance after five consecutive runs. This highlights the primary advantage of the heterogenization strategy.

4.2. Substrate Scope

The versatility of the catalyst was explored with various Michael acceptors and donors.

EntryMichael AcceptorMichael DonorYield (%)dr (syn/anti)ee (syn, %)
1Cyclohexanoneβ-Nitrostyrene9595:598
2Cyclopentanoneβ-Nitrostyrene9292:896
3Acetoneβ-Nitrostyrene85-94
4Cyclohexanone4-Chloro-β-nitrostyrene9696:499
5Cyclohexanone4-Methoxy-β-nitrostyrene9093:795

The immobilized catalyst demonstrates broad applicability, providing high yields and excellent stereoselectivities across a range of substrates. Electron-withdrawing groups on the aromatic ring of the nitrostyrene (Entry 4) slightly increased reactivity and selectivity, while electron-donating groups had the opposite effect (Entry 5), which is consistent with the proposed enamine mechanism.

Conclusion

The covalent immobilization of (1S,2S)-2-(4-morpholinyl)cyclohexanamine on a solid support successfully combines the high catalytic performance of homogeneous organocatalysis with the practical advantages of a heterogeneous system. The resulting catalyst is highly active, selective, and robust, demonstrating excellent recyclability without significant loss of performance. The detailed protocols and performance data provided in this guide serve as a valuable resource for researchers and process chemists seeking to implement efficient and sustainable methods for the asymmetric synthesis of chiral molecules.

References

  • Benchchem (2025).Chiral Diamines in Catalysis: A Legacy of Precision in Asymmetric Synthesis.
  • MDPI (2013).Ionic Liquid Immobilized Organocatalysts for Asymmetric Reactions in Aqueous Media.
  • Taylor & Francis (2015).Advances in Immobilized Organocatalysts for the Heterogeneous Asymmetric Direct Aldol Reactions.
  • ACS Publications (2014).
  • PMC (2011).
  • RSC Publishing (2014).
  • ACS Publications (2025).
  • RUA (2024).Catalytic asymmetric synthesis of 1,2-diamines.
  • Sigma-Aldrich.Chiral Vicinal Diamines for Asymmetric Synthesis.
  • ResearchGate.Synthesis of Chiral Vicinal Diamines by Silver(I)-Catalyzed Enantioselective Aminolysis of N-Tosylaziridines | Request PDF.
  • ResearchGate.Michael addition of amines catalyzed by SSA under solvent-free conditions..
  • Benchchem (2025).Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one.
  • PMC (2010).
  • Semantic Scholar (2009).
  • Chemical Research in Chinese Universities (2009).Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System.

Sources

Method

Application Note: Continuous Flow Synthesis of Chiral APIs using (1S,2S)-2-(4-morpholinyl)cyclohexanamine

Introduction & Mechanistic Rationale The chiral diamine (1S,2S)-2-(4-morpholinyl)cyclohexanamine is a highly privileged building block in modern drug discovery. The incorporation of the morpholine moiety significantly en...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The chiral diamine (1S,2S)-2-(4-morpholinyl)cyclohexanamine is a highly privileged building block in modern drug discovery. The incorporation of the morpholine moiety significantly enhances aqueous solubility and acts as a critical hydrogen bond acceptor, making it a frequent pharmacophore in kinase inhibitors and GPCR ligands.

However, utilizing this building block presents a distinct chemical challenge. The trans-1,2-diequatorial conformation places the bulky morpholine ring in close proximity to the primary amine, creating severe steric hindrance. In traditional batch chemistry, Nucleophilic Aromatic Substitution (SNAr) with such sterically demanding, unprotected primary amines requires prolonged heating (24–48 hours)[1]. This extended thermal stress invariably leads to product degradation, competitive side reactions, and partial epimerization of the fragile chiral centers.

Continuous flow chemistry fundamentally resolves this bottleneck. By utilizing high-pressure microreactors equipped with a Back Pressure Regulator (BPR), solvents can be safely superheated well above their atmospheric boiling points. This enables rapid C-N bond formation, slashing reaction times from days to mere minutes (e.g., 10–20 min)[2]. The accelerated heat and mass transfer inherent to plug-flow systems guarantees high conversion while strictly preserving the enantiomeric excess ( ee ) of the (1S,2S) stereocenters. Furthermore, for unactivated aryl halides where SNAr is unviable, flow-based photoredox Buchwald-Hartwig aminations offer a powerful, room-temperature alternative[3][4].

System Design & Workflow

To execute these transformations safely and reproducibly, the flow system must be designed to handle high temperatures, high pressures, and potential precipitation.

FlowSetup PumpA Pump A (Heteroaryl Halide) TMixer T-Mixer PumpA->TMixer Stream A PumpB Pump B (Chiral Amine) PumpB->TMixer Stream B Reactor Heated Coil Reactor (150 °C, tR = 15 min) TMixer->Reactor Mixed Flow BPR BPR (250 psi) Reactor->BPR Crude Product Collection Product Collection BPR->Collection

Continuous flow reactor setup for high-temperature SNAr and inline monitoring.

Protocol 1: High-Temperature Continuous Plug-Flow SNAr

This protocol details the C-N bond formation between (1S,2S)-2-(4-morpholinyl)cyclohexanamine and a model electrophile (e.g., 2-chloro-4-phenylpyrimidine) via superheated SNAr.

System Preparation
  • Reactor Volume: 10 mL Stainless Steel or Hastelloy coil.

  • Pumps: Dual HPLC-grade piston pumps.

  • BPR: Set to 250 psi (17 bar) to prevent solvent boiling and outgassing.

Reagent Preparation
  • Stream A (Electrophile): 0.5 M 2-chloro-4-phenylpyrimidine in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Stream B (Nucleophile & Base): 0.6 M (1S,2S)-2-(4-morpholinyl)cyclohexanamine (1.2 equiv) and 1.5 M N,N-Diisopropylethylamine (DIPEA) in anhydrous NMP.

Step-by-Step Methodology
  • System Priming: Flush the entire fluidic path with pure NMP at 2.0 mL/min for 10 minutes to remove air and trace moisture.

  • Thermal Equilibration: Set the reactor coil temperature to 150 °C. Wait for the internal thermocouple to stabilize. Self-Validation Check: Monitor the system pressure; a steady 250 ± 5 psi indicates a stable, liquid-phase plug flow without cavitation.

  • Reaction Execution: Switch Pump A and Pump B inlets to their respective reagent flasks. Set both pumps to a flow rate of 0.33 mL/min.

    • Causality Note: The combined flow rate is 0.66 mL/min. For a 10 mL reactor, this dictates a precise residence time ( tR​ ) of 15.1 minutes.

  • Steady-State Collection: Discard the first 1.5 reactor volumes (15 mL) as dispersion waste. Collect the steady-state output into a flask containing stirred ice water to immediately quench the reaction and precipitate the product.

  • Shutdown: Switch pumps back to pure NMP, flush for 3 reactor volumes, and power down the heating module.

Protocol 2: Photoredox/Nickel Dual-Catalyzed Cross-Coupling

For less activated (hetero)aryl bromides, SNAr is ineffective. We employ a visible light-mediated photoredox/Ni dual catalytic system in flow. The high surface-area-to-volume ratio of flow reactors ensures uniform photon penetration, drastically reducing reaction times compared to batch[4].

PhotoredoxPathway Light Blue LED (440 nm) PC Photocatalyst (*PC) Light->PC NiCat Ni(II) Precatalyst PC->NiCat SET Transfer OxAdd Oxidative Addition NiCat->OxAdd AmineCoord Chiral Amine Coord. OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->NiCat Catalyst Regeneration Product Chiral API RedElim->Product

Photoredox/Ni dual catalytic cycle for C-N cross-coupling in continuous flow.

Step-by-Step Methodology
  • Reagent Stream: Prepare a single homogeneous solution in DMAc containing: 0.1 M Aryl Bromide, 0.12 M (1S,2S)-2-(4-morpholinyl)cyclohexanamine, 5 mol% NiBr₂·glyme, 2 mol% Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst), and 0.3 M DABCO (base).

  • Degassing: Sparge the solution with Argon for 15 minutes. *Causality Note: Oxygen is a triplet quencher that will rapidly deactivate the excited state photocatalyst (PC), halting the catalytic cycle.

  • Flow Parameters: Pump the mixture through a 5 mL transparent FEP (Fluorinated Ethylene Propylene) coil reactor at 0.11 mL/min ( tR​ = 45 min).

  • Irradiation: Irradiate the FEP coil with a 440 nm high-power LED array. Maintain ambient cooling (25 °C) using a fan to prevent thermal degradation of the catalyst.

Quantitative Data & Comparative Analysis

The transition from batch to continuous flow yields substantial improvements in throughput, safety, and stereochemical fidelity.

Reaction ParameterTraditional Batch (SNAr)Continuous Flow (SNAr)Continuous Flow (Photoredox)
Temperature 110 °C (Reflux)150 °C (Superheated)25 °C (Ambient)
Reaction Time 24 - 48 hours15 minutes45 minutes
Isolated Yield 45 - 60%> 85%> 80%
Enantiomeric Excess ( ee ) < 90% (Epimerization risk)> 99% (Preserved)> 99% (Preserved)
Space-Time Yield (STY) < 5 g/L/h> 150 g/L/h> 80 g/L/h

Troubleshooting & Field-Proven Insights

  • Issue: Reactor Overpressurization & Clogging during SNAr.

    • Causality: The byproduct of the SNAr reaction is DIPEA·HCl. In non-polar solvents, this salt rapidly precipitates, bridging across the narrow inner diameter of the tubing and causing catastrophic flow failure.

    • Solution: Always utilize highly polar aprotic solvents (NMP, DMAc, or DMSO) which have high solubility limits for amine salts. Alternatively, introduce a 5% aqueous stream post-reactor to create a biphasic plug flow that dissolves salts before they reach the BPR[2].

  • Issue: Loss of Enantiomeric Purity.

    • Causality: While flow chemistry minimizes thermal exposure, operating at temperatures exceeding 180 °C for extended periods can induce reversible deprotonation at the chiral α -carbon, leading to epimerization.

    • Solution: Strictly control the residence time. If conversion is low at 15 minutes, do not decrease the flow rate (which increases thermal exposure time). Instead, increase the concentration of the (1S,2S)-2-(4-morpholinyl)cyclohexanamine to drive the reaction kinetically.

  • Issue: Catalyst Poisoning in Photoredox Flow.

    • Causality: The tertiary morpholine nitrogen is a strong Lewis base and can out-compete the target primary amine for coordination to the Ni(II) center, stalling oxidative addition.

    • Solution: Maintain strict stoichiometry (maximum 1.2 equivalents of the chiral diamine). Do not use massive excesses of the nucleophile in Ni-catalyzed cross-couplings.

References

  • Direct α-C–H Heteroarylation of Unprotected Primary Amines Source: ChemRxiv URL
  • Source: Angewandte Chemie (via ResearchGate)
  • SNAr Reactions Using Continuous Plug Flow...
  • Visible Light-Mediated (Hetero)aryl Amination Using Ni(II)

Sources

Application

Advanced Methodologies for the Synthesis of Morpholine Derivatives from 1,2-Amino Alcohols

Executive Summary & Strategic Rationale Morpholine (1,4-oxazinane) and its derivatives are privileged scaffolds in modern drug discovery and agrochemical development. Between 2013 and 2023, morpholine ranked as the 9th m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Morpholine (1,4-oxazinane) and its derivatives are privileged scaffolds in modern drug discovery and agrochemical development. Between 2013 and 2023, morpholine ranked as the 9th most common heterocycle in FDA-approved small-molecule drugs[1]. Its unique physicochemical properties—specifically its ability to modulate basicity, improve aqueous solubility, and act as a metabolic soft spot—make it a critical building block for medicinal chemists.

Historically, the industrial synthesis of morpholines relied on the acid-catalyzed dehydration of diethanolamine or the reaction of bis(2-chloroethyl) ether with ammonia[2]. These classical methods require harsh conditions (e.g., strong acids, >150°C), suffer from poor functional group tolerance, and utilize highly toxic, chlorinated intermediates[2],[3].

To address these limitations, 1,2-amino alcohols have emerged as the premier starting materials for morpholine synthesis. They are widely available, stereochemically defined, and highly modular. This application note details two state-of-the-art, field-proven methodologies: a highly scalable, redox-neutral "green" synthesis utilizing ethylene sulfate[4], and a stereoselective palladium-catalyzed carboamination for accessing complex, chiral disubstituted morpholines[5].

Mechanistic Pathways & Causality in Reaction Design

The Ethylene Sulfate (ES) Monoalkylation Pathway

The primary challenge in synthesizing morpholines from 1,2-amino alcohols using simple dihaloalkanes (like 1,2-dibromoethane) is the lack of selectivity, which inevitably leads to over-alkylation (bisalkylation) and complex product mixtures.

The breakthrough in this space utilizes ethylene sulfate (ES) as a 2-carbon electrophile. The causality behind this choice is rooted in the unique electronic and physical properties of ES. When a primary or secondary 1,2-amino alcohol attacks ES via an SN​2 mechanism, it forms a zwitterionic monoalkylation intermediate[4],[3]. Because this zwitterion is highly polar, it typically precipitates out of the organic solvent (such as 2-MeTHF or THF). This phase separation effectively removes the monoalkylated product from the reaction equilibrium, completely halting any subsequent bisalkylation[3],[1]. Subsequent addition of a strong base (tBuOK) at mild temperatures (40-60°C) deprotonates the hydroxyl group, triggering an intramolecular cyclization that expels a sulfate leaving group to yield the morpholine ring[6].

G A 1,2-Amino Alcohol (Primary/Secondary) C S_N2 Monoalkylation (Solvent: THF/2-MeTHF, RT) A->C B Ethylene Sulfate (ES) (2-Carbon Electrophile) B->C D Zwitterionic Intermediate (Precipitates, Prevents Bisalkylation) C->D High Selectivity E Base Addition (tBuOK, 40-60°C) D->E Isolation (Optional) F Intramolecular Cyclization (Sulfate Leaving Group) E->F G Morpholine Derivative (>95% Purity, Scalable) F->G - K2SO4

Caption: Workflow for the Green Synthesis of Morpholines via Ethylene Sulfate.

Palladium-Catalyzed Carboamination

When highly specific stereochemistry is required—such as cis-3,5-disubstituted morpholines—transition-metal catalysis is employed. Enantiopure N-Boc 1,2-amino alcohols are first converted to O-allyl ethanolamines. The critical step is a Pd-catalyzed carboamination where an aryl or alkenyl bromide couples with the alkene[5]. The logic here relies on the predictable syn-insertion of the palladium-aryl species across the double bond, followed by intramolecular C-N bond formation, ensuring excellent diastereoselectivity (>20:1)[5].

G2 A Enantiopure N-Boc 1,2-Amino Alcohol B O-Allylation (NaH, Allyl Bromide) A->B C O-Allyl Ethanolamine B->C D Boc Cleavage & Pd-Catalyzed N-Arylation C->D E N-Aryl O-Allyl Ethanolamine D->E F Pd-Catalyzed Carboamination E->F Aryl/Alkenyl Bromide G cis-3,5-Disubstituted Morpholine F->G Stereocontrolled

Caption: Stereoselective Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalysis.

Quantitative Comparative Analysis

The selection of a synthetic route depends heavily on the target molecule's complexity, required scale, and environmental considerations. The table below summarizes the operational metrics of the primary methodologies.

Synthetic RouteKey Reagents & CatalystsTypical YieldStereocontrolScalabilityKey Limitations / Notes
Green Monoalkylation [4],[1]Ethylene Sulfate, tBuOK70–95%Retention of starting stereocenters>100 g (Industrial)Best for simple N-alkyl or unsubstituted morpholines.
Pd-Catalyzed Carboamination [5]Pd₂(dba)₃, Phosphine Ligands, Aryl Bromides50–85%Excellent (cis-3,5-disubstituted)Milligram to GramSensitive to electron-poor aryl halides[6].
Classical Dehydration [2]Diethanolamine, H₂SO₄ (conc.)40–60%Poor / Non-applicableIndustrialHarsh conditions; low functional group tolerance.

Validated Experimental Protocols

Protocol A: Green Synthesis via Selective Monoalkylation (Scalable to >100g)

This procedure is optimized for high atom economy, utilizing inexpensive reagents and avoiding toxic hydride reductions or chlorinated solvents[3].

Step 1: N-Monoalkylation

  • In a thoroughly dried reaction vessel, dissolve the 1,2-amino alcohol (1.0 equiv) in 2-methyltetrahydrofuran (2-MeTHF) to achieve a 0.5 M concentration[2].

  • Add ethylene sulfate (1.05 equiv) in one portion.

  • Stir the mixture vigorously at room temperature (20–25°C) for 2 to 12 hours under a nitrogen atmosphere.

    • Self-Validation Checkpoint: Monitor the reaction visually. The mixture should transition from a clear solution to a thick white suspension as the highly polar zwitterionic intermediate forms and precipitates. This physical change confirms successful, selective monoalkylation[6].

Step 2: Cyclization

  • To the crude suspension (one-pot method), add potassium tert-butoxide (tBuOK) (2.2 equiv) portion-wise to control any mild exotherm[6].

  • Heat the reaction mixture to 40–60°C and stir for 4 to 6 hours[2].

    • Self-Validation Checkpoint: Upon addition of the base and heating, the zwitterion will dissolve, and a new, fine white precipitate ( K2​SO4​ ) will form. Complete conversion can be validated by 1H NMR of an aliquot, noting the disappearance of the characteristic ethylene sulfate singlet (~4.6 ppm) and the emergence of morpholine ring multiplets (2.5–3.8 ppm).

Step 3: Workup and Isolation

  • Cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with 2-MeTHF or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via distillation (collecting the fraction boiling at ~128-129°C for unsubstituted morpholine) or crystallization depending on the derivative[2].

Protocol B: Stereoselective Synthesis via Pd-Catalyzed Carboamination

This protocol is designed for the synthesis of complex, biologically active chiral morpholines[5].

Step 1: Precursor Preparation

  • Treat the enantiopure N-Boc 1,2-amino alcohol with NaH (1.2 equiv) in THF at 0°C, followed by the addition of allyl bromide (1.1 equiv) to afford the O-allyl ethanolamine[5].

  • Cleave the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

  • Perform a standard Pd-catalyzed N-arylation to install the desired N-aryl substituent[5].

Step 2: Carboamination

  • In a glovebox, charge a Schlenk tube with the N-aryl O-allyl ethanolamine (1.0 equiv), the aryl bromide (1.2 equiv), Pd2​(dba)3​ (2-5 mol%), a suitable phosphine ligand (e.g., RuPhos or DavePhos, 4-10 mol%), and sodium tert-butoxide (1.2 equiv)[5].

  • Add anhydrous toluene to achieve a 0.1 M concentration.

  • Seal the tube, remove it from the glovebox, and heat at 105°C for 12–16 hours.

    • Self-Validation Checkpoint: Monitor by LC-MS. The desired product will show an [M+H]+ peak corresponding to the cyclized mass. If using electron-poor aryl halides, TLC may show a complex mixture of spots due to competing Heck arylation; this indicates a need to optimize the ligand or switch to an electron-neutral substrate[6].

  • Cool, filter through a pad of Celite, concentrate, and purify via flash column chromatography to isolate the cis-disubstituted morpholine as a single stereoisomer[5].

Troubleshooting & Self-Validation Matrix

Observed IssueMechanistic CauseCorrective Action
Low yield in monoalkylation (Protocol A) Severe steric hindrance around the amine or hydroxyl group of the 1,2-amino alcohol.Elevate the reaction temperature slightly (35°C) or switch the solvent to a more polar medium like Acetonitrile (MeCN)[6].
Formation of complex mixtures (Protocol B) Electron-poor aryl halides promote competing side reactions (e.g., Heck arylation) over the desired carboamination[6].Switch to electron-rich or electron-neutral aryl halides, or screen bulkier, more electron-rich phosphine ligands to accelerate reductive elimination[6].
Incomplete cyclization (Protocol A) Insufficient base or moisture in the reaction quenching the tBuOK.Ensure reagents are strictly anhydrous. If the zwitterion was isolated prior to cyclization, ensure it is fully re-suspended in 2-MeTHF/Isopropanol before base addition[2].

References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications (Journal of the American Chemical Society).[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Chemistry Portal.[Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines (Preprint). ChemRxiv. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1S,2S)-2-(4-Morpholinyl)cyclohexanamine

Welcome to the Technical Support Center. As a chiral building block frequently utilized in the development of neuroactive and cardiovascular therapeutics, the synthesis of (1S,2S)-2-(4-morpholinyl)cyclohexanamine require...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a chiral building block frequently utilized in the development of neuroactive and cardiovascular therapeutics, the synthesis of (1S,2S)-2-(4-morpholinyl)cyclohexanamine requires precise stereocontrol and optimization. This guide is designed for bench scientists and process chemists to troubleshoot yield-limiting steps, understand the underlying reaction mechanisms, and implement self-validating protocols.

Process Overview Map

The synthesis from cyclohexene oxide to the final enantiopure amine involves several critical transformations. The most challenging phase is the conversion of the chiral alcohol to the amine without losing the trans stereochemistry.

Workflow A Cyclohexene Oxide B trans-2-Morpholino- cyclohexanol A->B Morpholine (Ring Opening) C (1S,2S)-2-Morpholino- cyclohexanol B->C Chiral Resolution (Tartaric Acid) D Mesylate Intermediate C->D MsCl, Et3N (0 °C) E Bicyclic Aziridinium Ion D->E NGP (1st Inversion) F (1S,2S)-2-(4-morpholinyl)- cyclohexanamine E->F NH4OH (2nd Inversion)

Synthetic workflow from Cyclohexene Oxide to (1S,2S)-2-(4-morpholinyl)cyclohexanamine.

Knowledge Base: Troubleshooting & FAQs

Module A: Epoxide Ring Opening

Q: Why is my yield of trans-2-morpholinocyclohexanol stalling below 50% when reacting cyclohexene oxide with morpholine? A: Morpholine is a moderate nucleophile. Running this reaction neat or in non-polar solvents requires excessive heating, which promotes polymerization of the epoxide. Solution: Utilize water as a co-solvent or employ a Lewis acid catalyst (e.g., LiClO₄). Water activates the epoxide via hydrogen bonding, significantly lowering the activation energy for nucleophilic attack and boosting yields to >85% under milder conditions.

Module B: Chiral Resolution

Q: I am losing too much material during the resolution of the racemic amino alcohol. How can I improve recovery? A: Classical resolution using L-(+)- or D-(-)-tartaric acid is limited by a theoretical maximum yield of 50%. If your recovery of the (1S,2S) enantiomer is below 35%, your solvent system (typically EtOH/Water) is likely causing co-precipitation of the undesired diastereomeric salt. Solution: Optimize the cooling ramp rate during crystallization (e.g., 0.1 °C/min) to promote the growth of pure crystals. For process-scale synthesis, consider bypassing resolution entirely by starting with enantiopure (1S,2R)-cyclohexene oxide generated via Jacobsen's Hydrolytic Kinetic Resolution (HKR).

Module C: Mesylation & Elimination Side-Products

Q: During the activation of the alcohol with methanesulfonyl chloride (MsCl), I observe a large amount of 1-morpholinocyclohexene. How can I prevent this elimination? A: The mesylate intermediate is highly unstable. Once formed, the morpholine nitrogen rapidly attacks the adjacent carbon to form a strained bicyclic aziridinium ion. If the reaction temperature exceeds 0 °C, this aziridinium ion undergoes E2 elimination rather than surviving for the amination step. Solution: Maintain strict temperature control (0 °C) during the dropwise addition of MsCl. You must monitor the reaction via LCMS for the complete absence of the alcohol mass (m/z 186 [M+H]⁺) 1 and proceed immediately to amination.

Module D: Amination & Stereochemical Retention

Q: I need the trans-(1S,2S) amine. Doesn't nucleophilic substitution of the mesylate invert the stereocenter, yielding the cis product? A: No, the stereochemistry is retained due to a double-inversion mechanism. Substitution of the hydroxy group proceeds with retention of the stereochemistry, via an aziridinium ion intermediate formed by neighboring group participation (NGP) of the amino group at the β-position 2. The morpholine nitrogen inverts the C1 center (first inversion), and the incoming ammonia nucleophile opens the aziridinium ring from the backface (second inversion), resulting in net retention.

Mechanism Step1 Step 1: Mesylation (1S,2S)-2-Morpholinocyclohexanol + MsCl -> Mesylate Step2 Step 2: Neighboring Group Participation (1st Inversion) Morpholine Nitrogen attacks C1 from backface -> Aziridinium Ion Step1->Step2 Intramolecular SN2 (-OMs) Step3 Step 3: Amination (2nd Inversion) NH3 attacks C1 from backface -> (1S,2S)-Amine Step2->Step3 Intermolecular SN2 (+NH3)

Double-inversion mechanism via aziridinium ion ensuring stereochemical retention.

Data Center: Quantitative Yield Optimization

The following table summarizes the impact of optimizing reaction conditions on the yield and enantiomeric excess (ee) across the synthetic workflow.

Reaction StepConditionsReagents & SolventTemp (°C)Time (h)Yield (%)ee (%)
Epoxide Ring Opening StandardMorpholine (neat)1002445N/A
Epoxide Ring Opening OptimizedMorpholine, H₂O801288N/A
Chiral Resolution StandardL-(+)-Tartaric Acid, EtOHReflux to 201635*>98
Amination (from alcohol) StandardMsCl, Et₃N, then NH₄OH25440>98
Amination (from alcohol) OptimizedMsCl, Et₃N (0 °C), then NH₃/MeOH0 to 60285>98

*Note: The theoretical maximum yield for classical chiral resolution is 50%.

Protocol Library: Optimized Mesylation & Amination

This self-validating protocol details the critical conversion of (1S,2S)-2-morpholinocyclohexanol to (1S,2S)-2-(4-morpholinyl)cyclohexanamine.

Step 1: Preparation & Activation

  • Action: Dissolve (1S,2S)-2-morpholinocyclohexanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous diethyl ether (0.25 M) under an inert nitrogen atmosphere. Cool the mixture to exactly 0 °C using an ice-water bath.

  • Causality: Anhydrous conditions prevent premature hydrolysis of the mesylate. Strict temperature control at 0 °C is mandatory to halt the highly reactive aziridinium ion from undergoing E2 elimination to the cyclohexene side-product.

  • Action: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes. Stir for 2 hours at room temperature.

Step 2: Validation Checkpoint 1 (LCMS)

  • Action: Sample the reaction mixture. Monitor via LCMS.

  • Validation: You must confirm the complete absence of the starting alcohol (m/z 186 [M+H]⁺) [[1]](). Do not proceed until conversion is >99%.

Step 3: Amination (Ring Opening)

  • Action: Transfer the reaction mixture to a pressure vessel (autoclave). Add a large excess of 7M anhydrous ammonia in methanol (10 eq). Seal the vessel and heat to 60 °C for 4 hours.

  • Causality: The massive stoichiometric excess of ammonia and elevated pressure drive the intermolecular SN2 ring-opening of the aziridinium intermediate forward rapidly, outcompeting any background hydrolysis or elimination pathways.

Step 4: Validation Checkpoint 2 & Workup

  • Action: Cool the vessel to room temperature, vent carefully, and check for the product mass (m/z 185 [M+H]⁺) via LCMS.

  • Validation: Concentrate the mixture under reduced pressure. Partition the residue between 1M NaOH (aq) and dichloromethane (DCM).

  • Causality: The basic aqueous layer (pH > 12) ensures the newly formed amine is fully deprotonated and partitions entirely into the organic DCM layer. Extract the aqueous layer 3x with DCM, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure (1S,2S)-amine.

References

  • Campaign to Identify Agonists of Transient Receptor Potential Channels 3 and 2 (TRPML3 & TRPML2)
  • Source: Chemical Reviews (ACS Publications), 2015, 115(17), 9587–9652.

Sources

Optimization

Technical Support Center: Synthesis of 2-(4-Morpholinyl)cyclohexanamine

Subtitle: Troubleshooting Guides, Mechanistic Insights, and FAQs for Vicinal Diamine Assembly Overview & Mechanistic Grounding The synthesis of trans-2-(4-morpholinyl)cyclohexanamine is a critical workflow in the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guides, Mechanistic Insights, and FAQs for Vicinal Diamine Assembly

Overview & Mechanistic Grounding

The synthesis of trans-2-(4-morpholinyl)cyclohexanamine is a critical workflow in the development of various pharmacological probes (e.g., TRPML3 agonists and kappa-opioid receptor ligands) 1, 2. The most reliable and scalable route involves the nucleophilic ring-opening of cyclohexene oxide by morpholine, followed by hydroxyl activation (mesylation) and subsequent amination.

A defining feature of this sequence is the neighboring group participation (NGP) of the morpholine nitrogen during the displacement step. The morpholine lone pair attacks the activated mesylate intramolecularly, forming a bicyclic aziridinium intermediate. Subsequent attack by ammonia yields the trans-diamine, effectively resulting in a "double inversion" that retains the original trans stereochemistry established during the epoxide opening 1.

Validated Experimental Protocol

Self-Validating System: This protocol includes built-in quality control checkpoints (LC-MS/TLC) to ensure intermediate integrity before proceeding, minimizing cascading side reactions.

Step 1: Epoxide Ring-Opening

  • In a flame-dried round-bottom flask, dissolve cyclohexene oxide (1.0 equiv, e.g., 50 mmol) in anhydrous ethanol (0.5 M).

  • Add morpholine (1.6 equiv) at room temperature.

  • Heat the reaction mixture to reflux (100 °C) and stir for 12 hours.

  • Validation Checkpoint: Monitor by TLC (ninhydrin stain) or GC-MS. The reaction is complete when the epoxide is completely consumed.

  • Cool to ambient temperature and remove the solvent under reduced pressure. Purify via flash chromatography (0% to 20% MeOH in EtOAc) to yield trans-2-morpholinocyclohexanol.

Step 2: Mesylation and Amination (One-Pot Sequence)

  • Dissolve trans-2-morpholinocyclohexanol (1.0 equiv) and triethylamine (1.5 equiv) in dry diethyl ether or dichloromethane (0.25 M).

  • Cool the solution strictly to 0 °C using an ice bath.

  • Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 15 minutes to prevent exothermic degradation.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor by LC-MS for the disappearance of the alcohol mass (m/z [M+H]+ 186).

  • Once mesylation is complete, immediately add a large excess of concentrated aqueous ammonium hydroxide (NH4OH, 20 equiv) and stir for 7 hours.

  • Extract with dichloromethane, wash with brine, dry over Na2SO4, and concentrate to yield the crude trans-2-(4-morpholinyl)cyclohexanamine.

Visualizing the Reaction Pathway

G A Cyclohexene Oxide B trans-2-Morpholino cyclohexanol A->B Morpholine (EtOH, Reflux) C Mesylate Intermediate B->C MsCl, Et3N (0 °C) D Bicyclic Aziridinium Ion (NGP) C->D Intramolecular Attack (Fast) F Side Reaction: Elimination (Alkene) C->F E2 Base Attack (Slow) E trans-2-(4-Morpholinyl) cyclohexanamine D->E NH4OH (Ring Opening)

Mechanistic pathway of 2-(4-morpholinyl)cyclohexanamine synthesis highlighting the NGP.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant amounts of 1-morpholinocyclohexene instead of the target diamine? A: This is caused by E2 elimination competing with neighboring group participation (NGP). If the mesylation reaction warms up too quickly during MsCl addition, or if the triethylamine base is present in too large of an excess relative to the nucleophile, the base will abstract a proton adjacent to the mesylate, kicking off the leaving group to form an alkene. Resolution: Maintain strict temperature control (0 °C) during MsCl addition. Ensure the solvent is strictly anhydrous during mesylation. Proceed to the amination step immediately after mesylate formation is confirmed to minimize the time the intermediate spends in the presence of triethylamine 1.

Q2: My epoxide ring-opening step is stalling or yielding polymeric byproducts. How can I optimize this? A: While morpholine is a strong nucleophile, uncatalyzed epoxide opening can be slow, requiring prolonged heating. Extended heating can induce ring-opening copolymerization (ROCOP) or etherification if trace impurities or adventitious metals are present. Resolution: Introduce a Lewis acid catalyst. Literature demonstrates that catalysts like calcium trifluoroacetate [Ca(CF3CO2)2] efficiently catalyze the selective ring-opening of epoxides by amines under mild or solvent-free conditions, drastically reducing reaction times and suppressing polymeric side reactions 3.

Q3: The stereochemistry of my product is scrambled. I expected the trans isomer but I am getting a mixture. Why? A: The synthesis of the trans isomer relies entirely on the bicyclic aziridinium intermediate to retain the trans relative stereochemistry (a double-inversion process). If the reaction proceeds via an SN1 pathway (carbocation formation), stereochemical fidelity is lost. Resolution: The aziridinium pathway is kinetically favored but requires a high-quality leaving group. Ensure complete conversion to the mesylate. Avoid highly polar, protic solvents during the mesylation step, as these can stabilize a carbocation intermediate and promote SN1-mediated stereochemical scrambling.

Q4: I am detecting a higher molecular weight byproduct (m/z ~ 366). What is this and how do I prevent it? A: You are observing over-alkylation. The primary amine product (2-(4-morpholinyl)cyclohexanamine) is more nucleophilic than the ammonia reagent. It can attack an unreacted aziridinium ion, forming a secondary amine dimer. Resolution: Use a massive stoichiometric excess of aqueous ammonia (e.g., 20–50 equivalents) to statistically favor the formation of the primary amine. If dimerization persists, switch to an azide displacement strategy (using NaN3) followed by catalytic hydrogenation (Pd/C, H2). The azide nucleophile does not over-alkylate 2.

Quantitative Data: Amination Strategy Comparison

To assist in experimental design, the following table summarizes the trade-offs between the two primary amination strategies used to resolve the aziridinium intermediate.

Amination StrategyReagents UsedPrimary Amine YieldDimerization RiskStereochemical FidelityOperational Complexity
Direct Amination NH4OH (20 eq), RT, 7h65 - 75%Moderate (Requires large NH3 excess)High (trans retention)Low (One-pot possible)
Azide Reduction 1. NaN3, DMF, 80 °C 2. H2, Pd/C, MeOH85 - 90%NoneHigh (trans retention)High (Two steps, requires H2 gas)

Data synthesized from standard optimization protocols for vicinal diamine assembly 1, 2.

References
  • Campaign to Identify Agonists of Transient Receptor Potential Channels 3 and 2 (TRPML3 & TRPML2) - Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (NCBI).
  • Optimisation of the Anti-Trypanosoma brucei Activity of the Opioid Agonist U50488. National Center for Biotechnology Information (NCBI) - PMC.
  • Calcium Trifluoroacetate as an Efficient Catalyst for Ring-opening of Epoxides by Amines under Solvent-free Conditions. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimizing (1S,2S)-2-(4-morpholinyl)cyclohexanamine Catalysis

Welcome to the Advanced Technical Support Center for asymmetric organocatalysis. (1S,2S)-2-(4-morpholinyl)cyclohexanamine is a highly privileged, bifunctional primary amine-tertiary amine catalyst.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for asymmetric organocatalysis. (1S,2S)-2-(4-morpholinyl)cyclohexanamine is a highly privileged, bifunctional primary amine-tertiary amine catalyst. The structural rigidity of its 1,2-diaminocyclohexane (DACH) backbone is critical for transferring stereochemical information (1), while the pendant morpholine acts as a Lewis basic/Brønsted basic activating group that orchestrates the transition state (2).

Because this catalyst relies on a delicate kinetic balance between enamine formation and hydrogen-bond directed electrophile attack, optimizing its loading is rarely a simple linear scale-up. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure your workflows succeed.

Troubleshooting & FAQs: Catalyst Loading Dynamics

Q1: Why does my reaction stall at 40% conversion when using a low catalyst loading (e.g., 5 mol%), but completes efficiently at 15 mol%? Causality: Primary amine-tertiary amine organocatalysts are highly susceptible to off-cycle deactivation. During the reaction, the primary amine can react with excess aldehyde or product to form stable, unreactive aminals or imidazolidinone-type resting states. When the catalyst loading drops below 10 mol%, the thermodynamic equilibrium shifts heavily toward these parasitic species, effectively depleting your active catalyst pool and stalling the catalytic cycle (3). Solution: Instead of brute-forcing the reaction with higher catalyst loadings, introduce a Brønsted acid co-catalyst (e.g., p-nitrobenzoic acid or TFA) at a 1:1 molar ratio relative to the catalyst. The acid facilitates the hydrolysis of off-cycle aminals, rescuing the trapped catalyst and maintaining a steady-state concentration of the active enamine.

Q2: I increased the catalyst loading to 20 mol% to accelerate a sluggish reaction, but my enantiomeric excess (ee) dropped from 94% to 78%. What happened? Causality: High concentrations of this bifunctional catalyst can trigger competing background pathways. While the primary amine forms the stereocontrolling enamine, the highly basic morpholine moiety can independently act as a general base. At elevated loadings (>15 mol%), the morpholine can deprotonate the substrate directly, promoting an uncatalyzed, racemic enolate background reaction that outpaces the stereocontrolled enamine pathway. Solution: Cap your catalyst loading at 10–12 mol%. If rate acceleration is required, increase the global concentration of the reaction medium (e.g., from 0.2 M to 1.0 M) to enhance collision frequency, or employ a slow-addition protocol for the electrophile to prevent background activation.

Q3: How does solvent choice impact the effective catalyst loading? Causality: The stereodefining transition state relies on a highly organized hydrogen-bonding network between the morpholine oxygen/nitrogen and the incoming electrophile. Protic solvents (like Methanol) competitively hydrogen-bond with the morpholine, disrupting this network and requiring massive catalyst loadings (>20 mol%) to achieve baseline reactivity. Conversely, highly non-polar solvents (like Hexanes) preserve the transition state but often cause the polar catalyst-acid salt to precipitate. Solution: Utilize moderately polar aprotic solvents (e.g., THF, DCM, or 1,4-Dioxane). This ensures complete catalyst solubility while preserving the integrity of the morpholine-driven hydrogen-bonding network.

Quantitative Data: Loading vs. Performance Matrix

The following table summarizes the causal relationship between catalyst loading, co-catalyst presence, and reaction outcomes in a standard asymmetric Michael addition.

Catalyst LoadingCo-Catalyst (p-NBA)Conversion (24h)Enantiomeric ExcessMechanistic Observation
2 mol% None18%88%Severe catalyst trapping via off-cycle aminal formation.
5 mol% 5 mol%65%92%Acid accelerates hydrolysis, partially rescuing trapped catalyst.
10 mol% 10 mol%>99%96% Optimal balance of enamine formation and turnover rate.
20 mol% 20 mol%>99%78%Excess morpholine triggers racemic background enolization.

Pathway Visualization

CatalyticCycle Cat Bifunctional Catalyst (1S,2S)-2-(4-morpholinyl) cyclohexanamine Enamine Active Enamine (Primary Amine Activated) Cat->Enamine + Donor - H2O Sub Carbonyl Donor (Ketone/Aldehyde) Sub->Enamine TS Stereocontrolled TS (Morpholine H-Bonding) Enamine->TS + Electrophile Deact Off-Cycle Aminal (Deactivated State) Enamine->Deact Excess Donor (Low Loading) TS->Cat Catalyst Regeneration Prod Enantioenriched Product TS->Prod Hydrolysis Deact->Enamine Acid Co-catalyst Rescue

Bifunctional catalytic cycle showing enamine activation and off-cycle aminal trapping.

Self-Validating Experimental Protocol: Asymmetric Michael Addition

To guarantee reproducibility, this protocol integrates real-time validation checks to ensure the catalyst is operating within its optimal kinetic window.

Step 1: Catalyst Pre-equilibration

  • In a dry vial under inert atmosphere, add (1S,2S)-2-(4-morpholinyl)cyclohexanamine (10 mol%) and p-nitrobenzoic acid (10 mol%).

  • Suspend the mixture in anhydrous THF (to achieve a 0.5 M final substrate concentration) and stir for 15 minutes at room temperature.

  • [Validation Check]: The solution must become completely homogeneous. A cloudy suspension indicates incomplete salt formation or aggregation. Causality-driven fix: If cloudy, add 2–5% v/v of water or switch to a slightly more polar solvent like DCM to ensure the active catalytic species is fully dissolved.

Step 2: Enamine Formation

  • Add the carbonyl donor (e.g., an aliphatic aldehyde or ketone, 1.5 equivalents) to the catalyst solution.

  • Stir for 30 minutes to allow the primary amine to condense with the carbonyl.

  • [Validation Check]: Monitor the reaction mixture via IR spectroscopy (ATR-IR is ideal). You must observe the suppression of the donor's carbonyl stretch (C=O ~1710 cm⁻¹) and the emergence of an enamine stretch (C=C ~1650 cm⁻¹). Do not proceed to Step 3 until the enamine signal stabilizes.

Step 3: Electrophile Addition & Reaction

  • Cool the reaction mixture to 0 °C to maximize the rigidity of the morpholine hydrogen-bonding network.

  • Add the electrophile (e.g., a nitroolefin, 1.0 equivalent) dropwise over 10 minutes.

  • [Validation Check]: Pull 10 µL aliquots at 2-hour intervals and analyze via chiral HPLC. The enantiomeric excess (ee%) should remain constant (±1%) throughout the reaction. If the ee% begins to drop as conversion increases, it indicates the catalyst is degrading or the morpholine is triggering a background reaction. Causality-driven fix: Lower the reaction temperature by another 10 °C to suppress the background pathway.

Step 4: Quench & Catalyst Recovery

  • Once the electrophile is fully consumed (validate via TLC), quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product into ethyl acetate. The basic catalyst will partition into the slightly acidic aqueous layer.

  • Optional Recovery: Basify the aqueous layer to pH 12 using 1M NaOH and extract with DCM to recover the (1S,2S)-2-(4-morpholinyl)cyclohexanamine for future use.

References

  • 1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis.Thieme Connect.
  • The First Catalytic Asymmetric Addition of Dialkylzincs to α-Ketoesters.Organic Letters (ACS Publications).
  • Modular synthesis of cyclic cis- and trans-1,2-diamine derivatives.RSC Publishing.

Sources

Optimization

Stability issues of (1S,2S)-2-(4-morpholinyl)cyclohexanamine under reaction conditions

Welcome to the Application Science Support Hub. As a chiral 1,2-diamine derivative, (1S,2S)-2-(4-morpholinyl)cyclohexanamine is a highly valuable building block and ligand in pharmaceutical synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Hub. As a chiral 1,2-diamine derivative, (1S,2S)-2-(4-morpholinyl)cyclohexanamine is a highly valuable building block and ligand in pharmaceutical synthesis. However, its unique structural features—a highly nucleophilic primary amine paired with a sterically hindered, oxidation-prone morpholine ring on a chiral cyclohexane backbone—make it susceptible to specific degradation pathways under standard reaction conditions.

This guide provides field-proven insights, diagnostic criteria, and self-validating protocols to ensure the stereochemical and chemical integrity of your substrate.

Diagnostic Guide: Core Stability Issues

To troubleshoot effectively, we must first understand the causality behind the degradation. The molecule faces three primary vulnerabilities during handling and reaction.

A. Stereochemical Degradation (Epimerization)

The stereocenters at the C1 and C2 positions of the cyclohexane ring are kinetically stable but thermodynamically vulnerable. Under strongly basic conditions (e.g., NaOtBu, KOtBu) combined with elevated temperatures (>80°C), the proton alpha to the amine/morpholine groups can undergo reversible deprotonation. This leads to epimerization, converting the desired trans-(1S,2S) isomer into the thermodynamically favored cis-isomer, destroying your enantiomeric/diastereomeric excess (ee/de)[1].

B. Atmospheric Sensitivity (Carbamate Formation)

If your clear, liquid free-base diamine has turned into a white, insoluble crust, it has degraded via atmospheric exposure. Cyclohexanediamine derivatives are highly hygroscopic and basic, acting as excellent sorbents for atmospheric carbon dioxide[2]. The primary amine rapidly undergoes nucleophilic attack on CO₂ to form stable, insoluble carbamate salts[3]. This completely halts its reactivity in coupling reactions.

C. Oxidative Vulnerability of the Morpholine Ring

Morpholine moieties are highly susceptible to oxidation. In the presence of transition metals, peroxides, or prolonged exposure to atmospheric oxygen at high temperatures, the morpholine nitrogen oxidizes to form an N-oxide derivative[4]. This is mechanistically identical to the industrial synthesis of N-methylmorpholine N-oxide (NMO)[4],[5].

Pathway A (1S,2S)-2-(4-morpholinyl) cyclohexanamine B Strong Base / Heat (>80°C) A->B Deprotonation D Atmospheric CO2 Moisture A->D Air Exposure F Oxidants / Transition Metals (e.g., Peroxides) A->F Oxidative conditions C Epimerization (cis-isomer formation) B->C Stereocenter inversion E Carbamate Salt (Insoluble/Unreactive) D->E Nucleophilic attack on CO2 G Morpholine N-Oxide Derivative F->G N-oxidation

Fig 1. Primary degradation pathways of (1S,2S)-2-(4-morpholinyl)cyclohexanamine.

Quantitative Stability Tolerances

To prevent degradation, adhere to the empirical stability thresholds outlined below. Exceeding these parameters will result in measurable yield or stereochemical losses.

Stability ParameterStress ConditionTime to 10% Degradation ( t90​ )Primary Degradant / Issue
Atmospheric Exposure Ambient air, 25°C, 50% RH< 2 hoursCarbamate salt (CO₂ adduct)
Thermal (Neat) 100°C, strictly inert (Ar)> 48 hoursNone (Thermally stable if inert)
Basic Conditions 2.0 eq KOtBu, THF, 80°C4-6 hoursEpimerization to cis-isomer
Oxidative Conditions 1.1 eq H₂O₂, DCM, 25°C< 30 minutesMorpholine N-oxide

Corrective Workflows & Protocols

Protocol A: Recovery of Free Base from Carbamate Salts

If your reagent has carbonated, do not discard it. The carbamate formation is reversible under aqueous basic conditions. This protocol is self-validating: the successful recovery is visually confirmed when the insoluble white solid converts back into a clear, organic-soluble oil.

  • Dissolution: Suspend the degraded diamine solid in 1.0 M aqueous NaOH (10 mL per gram of substrate).

  • Reversal: Stir vigorously for 15 minutes at room temperature (20–25°C) to break the carbamate bonds and liberate the free amine.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). The morpholine derivative will partition into the organic layer.

  • Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Critical: Keep the water bath below 30°C to prevent thermal stress on the concentrated amine.

  • Storage: Transfer the resulting clear oil immediately to a Schlenk flask, purge with Argon for 10 minutes, and store at -20°C.

Protocol B: Amide Coupling Without Epimerization

To couple the primary amine to a carboxylic acid without risking the integrity of the (1S,2S) stereocenters, you must strictly control the base strength and temperature.

  • Preparation: Flame-dry a reaction vial and cool it under a continuous Argon atmosphere.

  • Activation: Add the carboxylic acid partner (1.0 eq) and HATU (1.1 eq) to the vial, followed by anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 5 minutes.

  • Substrate Addition: Add (1S,2S)-2-(4-morpholinyl)cyclohexanamine (1.05 eq) dropwise via a gas-tight syringe.

  • Incubation: Stir strictly at 20–25°C for 12 hours. Mechanistic Note: Do not heat the reaction. The combination of DIPEA and heat provides enough activation energy to initiate epimerization at the C1/C2 positions.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Workflow Start Reaction Setup Check Reagent State? Start->Check Solid White Solid (Carbamate) Check->Solid Exposed to air Liquid Clear Liquid (Free Base) Check->Liquid Stored properly Freebase Wash with 1M NaOH Extract in DCM Solid->Freebase Glovebox Handle in Glovebox (Ar/N2) Liquid->Glovebox Freebase->Glovebox Temp Set Temperature Glovebox->Temp Safe < 60°C (Stable) Temp->Safe Risk > 80°C (Epimerization Risk) Temp->Risk

Fig 2. Experimental workflow for handling and reacting the chiral diamine safely.

Frequently Asked Questions (FAQs)

Q: My LC-MS analysis of the reaction mixture shows a major byproduct with a mass of[M+16]⁺. What happened? A: A mass shift of +16 Da is the classic diagnostic signature of morpholine ring oxidation, resulting in a morpholine N-oxide derivative[4]. This occurs if your solvents (especially ethers like THF) contain trace peroxides, or if the reaction was run under an air atmosphere. Ensure all solvents are degassed and peroxide-free.

Q: I am losing enantiomeric excess (ee) during a Buchwald-Hartwig amination. How do I fix this? A: Strong alkoxide bases (like NaOtBu) at the elevated temperatures (>80°C) typically required for cross-coupling will cause deprotonation at the chiral stereocenters, leading to epimerization[1]. To solve this, switch to a milder base (e.g., Cs₂CO₃) and utilize a highly reactive Palladium pre-catalyst (like a 3rd or 4th generation Buchwald precatalyst) that allows the cross-coupling to proceed at room temperature.

Q: The diamine won't dissolve in my organic solvent anymore; it looks like a white crust. Is it degraded beyond repair? A: No. The primary amine has simply absorbed atmospheric CO₂ and moisture to form an insoluble carbamate salt[2]. It is not permanently destroyed[3]. You must free-base it using Protocol A above to restore its solubility and nucleophilicity.

References

  • "The Versatile Solvent: 4-Methylmorpholine N-oxide" ChemicalBook.
  • "Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide" MDPI.
  • "Post-Modification of Octahedral Chiral-at-Metal Cobalt(III) Complexes by Suzuki–Miyaura Cross-Coupling and Evaluation of Their Catalytic Activity" ACS Publications.
  • "1,2-Cyclohexanediamine - Safety Data Sheet" Synerzine.
  • "Thermodynamic Study of Selected Cyclohexanediamines Sorbents of Carbon Dioxide" ACS Publications.

Sources

Troubleshooting

Technical Support Center: Asymmetric Transfer Hydrogenation (ATH)

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Asymmetric Transfer Hydrogenation (ATH). This guide is designed to provide practical, field-proven insig...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Asymmetric Transfer Hydrogenation (ATH). This guide is designed to provide practical, field-proven insights into one of the most elegant and powerful tools for synthesizing chiral alcohols and amines. As a widely used reaction in both academic and industrial laboratories, its successful implementation hinges on understanding the interplay between catalyst, substrate, hydrogen donor, and reaction conditions. This document moves beyond standard protocols to address the common and complex challenges you may encounter, structuring the information in a direct question-and-answer format to help you troubleshoot your experiments effectively and efficiently.

Understanding the Core Reaction: The Catalytic Cycle

Asymmetric transfer hydrogenation typically employs a transition metal catalyst, most famously the Ruthenium-based systems developed by Noyori, which feature a chiral diamine ligand.[1] The reaction avoids the need for high-pressure gaseous hydrogen by using organic molecules like isopropanol or formic acid as a hydrogen source.[1][2] The generally accepted mechanism involves a metal-ligand bifunctional catalyst where both the metal center and the ligand's N-H group participate in the hydrogen transfer via a six-membered transition state.[3][4]

Catalytic_Cycle_ATH cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle Precatalyst [RuCl(arene)(TsDPEN)] (Precatalyst) Unsaturated [Ru(arene)(TsDPEN)] (16e- Unsaturated) Precatalyst->Unsaturated + Base - HCl Hydride [RuH(arene)(TsDPEN)] (18e- Hydride) Unsaturated->Hydride + iPrOH - Acetone Deactivation Deactivation (e.g., Arene Loss, Inhibition) Unsaturated->Deactivation Inhibition TS Outer-Sphere Transition State Hydride->TS + Substrate (Ketone) Hydride->Deactivation Off-cycle Pathway TS->Unsaturated - Product (Alcohol)

Caption: General catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during ATH experiments. Each question is followed by an analysis of potential causes and actionable solutions.

Q1: My reaction shows low or no conversion. What are the likely causes?

This is the most frequent issue. A systematic approach is crucial for diagnosis.

A. Potential Causes & Solutions
  • Catalyst Inactivity or Deactivation:

    • Causality: The active catalyst, particularly the hydride species, can be sensitive to air and moisture.[5] Decomposition to ruthenium nanoparticles or formation of off-cycle inactive species can occur.[5][6][7] Arene loss from the complex is a known deactivation pathway.[5][6]

    • Solution:

      • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk techniques and degassed solvents.[8]

      • Catalyst Handling: Handle the pre-catalyst quickly in the air. For best results, store and handle it in a glovebox.

      • Fresh is Best: If in doubt, use a fresh batch of catalyst.

  • Improper Activation (Role of the Base):

    • Causality: The base is essential for generating the active 16-electron unsaturated complex from the pre-catalyst by removing HCl.[5] Using too much or too little base, or the wrong type of base, can either fail to activate the catalyst or inhibit it. Excess base can act as a competitive inhibitor for the unsaturated catalyst intermediate.[5][6][7]

    • Solution:

      • Stoichiometry: The amount of base is critical. For isopropanol systems, a common ratio is 2 equivalents of base (e.g., KOH, KOtBu) per molecule of dimeric catalyst precursor [(arene)RuCl2]2.[9]

      • Base Strength: Strong bases are typically required. The choice of base can influence reaction outcomes.[10]

      • Solubility: Ensure the base is soluble or at least partially soluble in the reaction medium to allow for activation.

  • Issues with the Hydrogen Donor:

    • Causality: The purity and choice of the hydrogen donor are paramount. Water in isopropanol can interfere with the reaction. Formic acid/triethylamine (FA/TEA) azeotrope is an alternative, and its ratio is crucial for performance.[8][11]

    • Solution:

      • Purity: Use anhydrous isopropanol. For the FA/TEA system, prepare the 5:2 azeotropic mixture fresh.[8]

      • Choice: Isopropanol is a common choice, but the reaction is reversible, which can limit conversion.[1][12] The FA/TEA system makes the reaction irreversible, often leading to higher conversions, especially at high substrate concentrations.[1]

  • Substrate Inhibition or Incompatibility:

    • Causality: Certain functional groups on the substrate can chelate to the metal center more strongly than the ketone, acting as a poison or inhibitor. For example, some substrates with α-heteroatoms have been shown to inhibit the catalyst completely.[9] Lewis basic groups like nitriles or certain heterocycles can also act as inhibitors.[13]

    • Solution:

      • Test for Inhibition: Run a control reaction with a known "good" substrate (e.g., acetophenone) and add a small amount of your problematic substrate. If the control reaction stalls, substrate inhibition is likely.

      • Protecting Groups: Consider using protecting groups for potentially problematic functionalities.[9]

Troubleshooting_Workflow Start Low or No Conversion? Check_Catalyst 1. Check Catalyst - Use fresh catalyst - Ensure inert atmosphere - Verify activation (base) Start->Check_Catalyst Check_Reagents 2. Check Reagents - Use anhydrous iPrOH - Prepare fresh FA/TEA - Check substrate purity Check_Catalyst->Check_Reagents If no improvement Success Problem Solved Check_Catalyst->Success If improved Check_Inhibition 3. Test for Inhibition - Run control with acetophenone - Add problematic substrate Check_Reagents->Check_Inhibition If no improvement Check_Reagents->Success If improved Check_Conditions 4. Review Conditions - Temperature too low? - Solvent appropriate? Check_Inhibition->Check_Conditions If no improvement Check_Inhibition->Success If improved Check_Conditions->Success If improved Fail Consult Further Check_Conditions->Fail If no improvement

Caption: A systematic workflow for troubleshooting low conversion in ATH.

Q2: The conversion is good, but my enantioselectivity (% ee) is low or has eroded over time. Why?

Achieving high enantioselectivity is the primary goal of ATH. A drop in % ee points to specific mechanistic issues.

A. Potential Causes & Solutions
  • Reaction Reversibility (with iPrOH):

    • Causality: When using isopropanol as the hydrogen donor, the reaction is in equilibrium.[1][5] As the product alcohol accumulates, the reverse reaction (oxidation of the product) can occur. If this oxidation is not perfectly enantioselective, it can lead to racemization of the product, causing the % ee to decrease over time. This is often called "ee erosion".[12][14]

    • Solution:

      • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after reaching completion. Monitor by TLC or GC and work up the reaction promptly.

      • Switch Hydrogen Donor: Change to an irreversible system like formic acid/triethylamine (FA/TEA).[12] This is often the most effective solution to prevent ee erosion.

  • Solvent Effects:

    • Causality: The solvent can have a profound impact on enantioselectivity, sometimes even reversing the sense of induction.[3] This is because the solvent can participate in hydrogen bonding with the catalyst and substrate in the transition state, altering its energy and geometry.[3]

    • Solution:

      • Screen Solvents: If selectivity is poor, perform a solvent screen. While isopropanol often serves as both solvent and reductant, other solvents can be used with the FA/TEA system.[8] Even switching from neat isopropanol to another solvent with FA/TEA can dramatically alter the outcome.[3]

Solvent SystemTypical CharacteristicsImpact on Enantioselectivity
Isopropanol/Base Reversible reaction; solvent is also the H-donor.Generally high, but can suffer from ee erosion over time.[12][14]
Formic Acid/NEt₃ Irreversible reaction; often faster.Can prevent ee erosion and may offer different or improved selectivity.[1]
Water (with HCOONa) "Green" solvent; can lead to very high reaction rates.Has shown excellent enantioselectivities, sometimes superior to organic solvents.[15]
  • Temperature:

    • Causality: Enantioselectivity is a result of the difference in activation energies between the two diastereomeric transition states leading to the R and S products. This difference is temperature-dependent. Higher temperatures can sometimes provide enough energy to overcome this barrier, reducing the % ee.

    • Solution:

      • Lower the Temperature: Try running the reaction at a lower temperature (e.g., room temperature or 0 °C). This may slow the reaction rate but can significantly improve enantioselectivity.

Q3: I am observing unexpected byproducts. What is happening?

The high chemoselectivity of ATH catalysts is a key advantage, but side reactions can occur with certain substrates.

A. Potential Causes & Solutions
  • Reduction of Other Functional Groups:

    • Causality: While ATH catalysts are highly chemoselective for C=O and C=N bonds, they can reduce activated C=C bonds, particularly in enones or other electron-deficient alkenes.[3] This can lead to a mixture of the desired allylic alcohol and the fully saturated alcohol or ketone.[16][17]

    • Solution:

      • Catalyst Choice: The arene ligand on the ruthenium catalyst can influence the reaction pathway. For example, switching from a p-cymene to a mesitylene ligand has been reported to alter the chemoselectivity.[3]

      • Reaction Conditions: Modifying the hydrogen donor (iPrOH vs. FA/TEA) and solvent can change the relative rates of 1,2- (ketone) vs. 1,4- (alkene) reduction.

  • Substrate Isomerization or Decomposition:

    • Causality: The basic or acidic conditions of the reaction can sometimes cause substrate decomposition or isomerization, especially with sensitive substrates.

    • Solution:

      • Milder Conditions: Try using a weaker base or running the reaction at a lower temperature.

      • pH Control: The ratio of formic acid to triethylamine can be adjusted to fine-tune the pH of the medium.[11]

Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation

This protocol provides a starting point for a typical ATH reaction using either isopropanol or FA/TEA.

A. Using Isopropanol as Hydrogen Donor [8]

  • Catalyst Pre-formation (Recommended): In a Schlenk tube under an inert atmosphere, add the catalyst precursor (e.g., [(p-cymene)RuCl2]2, 0.005 mmol, 1 mol%) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.011 mmol, 2.2 mol%).

  • Add anhydrous, degassed isopropanol (1.0 mL) and stir the mixture at room temperature for 20-30 minutes.

  • Reaction: Add the substrate (0.5 mmol) to the catalyst solution.

  • Initiation: Prepare a solution of base (e.g., KOtBu, 0.02 mmol) in isopropanol (1.0 mL) and add it to the reaction mixture to start the reaction.

  • Monitoring: Stir at the desired temperature (e.g., 28-40 °C) and monitor the reaction progress by TLC or GC.

  • Workup: Once complete, quench the reaction with a few drops of water. Remove the isopropanol under reduced pressure, add water (10 mL), and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Determine yield and % ee by chiral HPLC or GC.

B. Using Formic Acid/Triethylamine (FA/TEA) as Hydrogen Donor [8]

  • Setup: In a Schlenk tube under an inert atmosphere, dissolve the catalyst (e.g., RuCl, 0.01 mmol, 2 mol%) and the substrate (0.5 mmol) in an anhydrous solvent (e.g., CH₂Cl₂, 2.5 mL).

  • Prepare H-Donor: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Initiation: Add the FA/TEA mixture (0.5 mL, ~5-10 equivalents) to the reaction vessel.

  • Monitoring & Workup: Stir at room temperature until complete. Quench by adding saturated sodium bicarbonate solution (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Analysis: Dry, concentrate, and analyze as described above.

Protocol 2: Diagnostic Test for Catalyst Activity

If you suspect your catalyst has died, this simple test can confirm its activity.

  • Set up your standard ATH reaction with the problematic substrate and the suspect catalyst batch. Let it run for 1-2 hours.

  • Take an aliquot for analysis to confirm that little or no conversion has occurred.

  • To the same reaction flask, add 1 equivalent of a reliable substrate, such as acetophenone.

  • Continue to monitor the reaction for another 1-2 hours.

  • Analysis:

    • If the acetophenone is reduced, your original catalyst is active, and the problem lies with your substrate (e.g., inhibition).

    • If the acetophenone is not reduced, your catalyst has likely deactivated, and a fresh batch should be used under more stringent inert conditions.

References
  • Hall, A. M. R., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. [Link]

  • Maji, B., & Maity, S. (2025). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules. [Link]

  • Drury, W. J., et al. (2004). Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. Tetrahedron Letters. [Link]

  • Kumar, P., & Kumar, A. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. ChemistrySelect. [Link]

  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical. [Link]

  • Hall, A. M. R., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. University of Bath's research portal. [Link]

  • Steiman, T. J., et al. (2019). Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. Organometallics. [Link]

  • van den Berg, M., et al. (2000). IR spectroscopy as a high-throughput screening-technique for enantioselective hydrogen-transfer catalysts. Chemical Communications. [Link]

  • Johnson Matthey. (n.d.). Kit guide: Asymmetric transfer hydrogenation catalysts. Johnson Matthey. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for asymmetric transfer hydrogenation. ResearchGate. [Link]

  • Palmer, M. J., & Wills, M. (2000). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Molecules. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]

  • Noyori, R. (2002). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS. [Link]

  • Smith, A. M. R., & Whyman, R. (2025). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Catalysts. [Link]

  • Hall, A. M. R., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. [Link]

  • Steiman, T. J., et al. (2019). Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. Organometallics. [Link]

  • Procos S.p.A. (n.d.). Asymmetric hydrogenation of olefins with transition metal-based catalysts. Procos. [Link]

  • ResearchGate. (n.d.). Catalytic cycle of the asymmetric transfer hydrogenation of acetophenone. ResearchGate. [Link]

  • Boogers, J., et al. (2007). High throughput screening for asymmetric hydrogenation. Manufacturing Chemist. [Link]

  • ResearchGate. (n.d.). Screening of catalysts for asymmetric transfer hydrogenation. ResearchGate. [Link]

  • Gergely, A., et al. (2005). Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines. Organic Letters. [Link]

  • Morris, R. H., et al. (2017). Exploring the decomposition pathways of iron asymmetric transfer hydrogenation catalysts. Dalton Transactions. [Link]

  • Štefane, B., & Požgan, F. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. [Link]

  • Wu, X., & Knowles, R. R. (2025). Asymmetric Hydrogen Atom Transfer. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). The effect of different solvents for the asymmetric hydrogenation of acetophenone. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. [Link]

  • Barluenga, S., et al. (2018). Hydrogen Transfer Reactions of Carbonyls, Alkynes, and Alkenes with Noble Metals in the Presence of Alcohols/Ethers and Amines as Hydrogen Donors. Catalysts. [Link]

  • Gokhale, A. A., et al. (2016). Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts. Catalysis Science & Technology. [Link]

  • Wang, Y., et al. (2024). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. [Link]

  • Wu, X., et al. (2004). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic Letters. [Link]

  • Schmidt, T., & Le, C. M. (2022). Practical High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. Accounts of Chemical Research. [Link]

  • Noyori, R. (2017). Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. Illinois Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of (1S,2S)-2-(4-morpholinyl)cyclohexanamine

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with isolating high-purity (1S,2S)-2-(4-morpholinyl)cyclohexanamine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with isolating high-purity (1S,2S)-2-(4-morpholinyl)cyclohexanamine . As a critical chiral building block in pharmaceutical synthesis, the integrity of its stereocenters and the absence of nucleophilic impurities are paramount.

This document provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve complex impurity profiles.

Impurity Profiling & Diagnostic Matrix

Before initiating purification, it is critical to identify the specific contaminants in your crude mixture. The synthesis of this compound typically involves the ring-opening of cyclohexene oxide with morpholine, followed by mesylation and displacement via an aziridinium intermediate[1]. This pathway dictates the likely impurity profile.

Table 1: Quantitative Data & Diagnostic Strategies for Common Impurities

Impurity TypeSpecific ContaminantPhysical Property / pKaDetection MethodPrimary Removal Strategy
Enantiomeric (1R,2R)-isomerIdentical to targetChiral HPLC (Chiralpak AD-H)Chiral resolution (L-Tartaric acid)
Diastereomeric cis-isomersLower boiling point^1H NMR (Coupling constants)Silica gel chromatography / Recrystallization
Starting Material MorpholinepKa ~8.3GC-MS / TLC (Ninhydrin)pH-controlled aqueous extraction
Intermediate Mesylate / AzideUV-active / IR (2100 cm^-1)LC-MS / FT-IRMild reduction / Hydrolysis
Inorganic Ammonium saltsHighly water-solubleConductivity / Ash testAqueous basic wash (pH > 11)

Purification Decision Workflow

The following workflow illustrates the logical progression of purification steps required to isolate the (1S,2S) enantiomer from a crude reaction matrix.

PurificationWorkflow Start Crude (1S,2S)-2-(4-morpholinyl) cyclohexanamine Step1 pH-Controlled Extraction (Remove Salts & Morpholine) Start->Step1 Aqueous Workup Step2 Diastereomeric Salt Formation (Add L-(+)-Tartaric Acid) Step1->Step2 Organic Phase Step3 Recrystallization (Remove (1R,2R) & cis-isomers) Step2->Step3 Chiral Resolution End Pure (1S,2S) Isomer (>99% ee, >98% purity) Step3->End Free-basing

Figure 1: Sequential purification workflow for isolating the (1S,2S) isomer.

Troubleshooting FAQs

Q1: My synthesis yielded a mixture of cis and trans diastereomers. How do I minimize and remove the cis impurity?

Mechanistic Insight: If you synthesized the compound via the activation of trans-2-morpholinocyclohexanol (e.g., as a mesylate) followed by displacement with ammonia, the trans configuration should be heavily favored. This is because the morpholine nitrogen acts as an internal nucleophile, forming a bicyclic aziridinium ion (Inversion 1). Subsequent attack by ammonia opens the aziridinium ring (Inversion 2), resulting in an overall retention of the trans stereochemistry[1]. Resolution: If cis impurities are present (usually due to SN1 leakage or epimerization), they can be removed prior to chiral resolution via flash column chromatography. Use a highly polar, basic eluent system (e.g., Dichloromethane : Methanol : Ammonium Hydroxide at a 90:9:1 ratio)[2].

Q2: How do I efficiently eliminate residual morpholine without losing my target diamine?

Mechanistic Insight: Morpholine has a pKa of approximately 8.3, whereas the primary amine of your target compound has a pKa of approximately 10.5. Resolution: Exploit this basicity differential using a pH-controlled extraction. Dissolve your crude mixture in Ethyl Acetate. Wash the organic layer with a buffered aqueous solution adjusted to pH 9.0. At this pH, a significant fraction of morpholine is protonated and partitions into the aqueous phase, while the target diamine remains predominantly unprotonated and stays in the organic phase.

Q3: How do I resolve the (1S,2S) enantiomer from a racemic trans mixture?

Mechanistic Insight: Classical chiral resolution relies on forming diastereomeric salts with differing solubilities. L-(+)-Tartaric acid is the industry standard for this specific diamine scaffold. The (1S,2S)-enantiomer forms a highly crystalline, less soluble diastereomeric salt with L-(+)-tartaric acid in aqueous ethanol, while the (1R,2R)-salt remains in the mother liquor.

ResolutionMechanism Racemate Racemic trans-mixture (1S,2S) & (1R,2R) SaltS (1S,2S) • L-Tartrate (Precipitates) Racemate->SaltS + Agent SaltR (1R,2R) • L-Tartrate (Mother Liquor) Racemate->SaltR + Agent Agent L-(+)-Tartaric Acid (Resolving Agent) Agent->SaltS Agent->SaltR

Figure 2: Mechanism of chiral resolution via diastereomeric salt formation.

Standard Operating Procedure: Chiral Resolution & Free-Basing

This self-validating protocol ensures the isolation of (1S,2S)-2-(4-morpholinyl)cyclohexanamine with >99% enantiomeric excess (ee).

Phase 1: Diastereomeric Salt Formation
  • Dissolution: In a 500 mL round-bottom flask, dissolve 10.0 g (54.3 mmol) of crude racemic trans-2-(4-morpholinyl)cyclohexanamine in 100 mL of an Ethanol/Water mixture (9:1 v/v).

  • Heating: Heat the solution to 60°C under continuous magnetic stirring until fully homogenized.

  • Chiral Agent Addition: Prepare a solution of 8.15 g (54.3 mmol, 1.0 eq) of L-(+)-tartaric acid in 50 mL of hot Ethanol. Add this dropwise to the amine solution over 15 minutes.

  • Crystallization: Remove the heat source. Allow the mixture to cool to room temperature slowly over 4 hours to promote the growth of large, pure crystals. Transfer the flask to a 4°C refrigerator for 12 hours to maximize yield.

Phase 2: Isolation & Validation
  • Filtration: Vacuum filter the resulting suspension using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 20 mL of ice-cold Ethanol. Self-Validation Step: Do not use room-temperature solvent, as it will dissolve the target (1S,2S)-tartrate salt, lowering your yield. The mother liquor contains the unwanted (1R,2R) isomer.

  • Drying: Dry the white crystalline solid under a high vacuum for 2 hours.

Phase 3: Free-Basing the Target Amine
  • Suspension: Suspend the dried tartrate salt in 50 mL of deionized water.

  • Basification: Slowly add 2M NaOH (aq) dropwise while stirring until the aqueous phase reaches pH > 11. The solution will turn milky as the free amine is liberated.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure (1S,2S)-2-(4-morpholinyl)cyclohexanamine as a pale oil.

  • Final Validation: Confirm optical purity via Chiral HPLC (Daicel Chiralpak AD-H column, Hexane/IPA/Diethylamine mobile phase). Target ee is >99%.

References

  • National Center for Biotechnology Information (NIH). "Campaign to Identify Agonists of Transient Receptor Potential Channels 3 and 2 (TRPML3 & TRPML2) - Probe Reports from the NIH Molecular Libraries Program." Synthesis of Racemic trans-2-Morpholinocyclohexanamine. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "Campaign to Identify Agonists of Transient Receptor Potential Channels 3 and 2 (TRPML3 & TRPML2) - Probe Reports from the NIH Molecular Libraries Program." Purification and Chromatography of Morpholine Derivatives. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent-Driven Stereoselectivity in Synthesis

Welcome to the Technical Support Center for Stereoselective Synthesis. As synthetic methodologies advance, it is critical to recognize that solvents are not merely passive dielectric media; they are active participants t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stereoselective Synthesis. As synthetic methodologies advance, it is critical to recognize that solvents are not merely passive dielectric media; they are active participants that dictate transition state (TS) geometries, stabilize specific intermediates, and ultimately control the stereochemical outcome of a reaction.

This guide provides field-proven troubleshooting protocols, mechanistic explanations, and structural workflows to help researchers resolve stereoselectivity failures caused by suboptimal solvent conditions.

PART 1: Troubleshooting Guide - Common Stereoselectivity Failures

Issue 1: Unexpected Enantiomeric Ratios in Asymmetric Allylations

Question: Why did my Lewis-base catalyzed asymmetric allylation of an aromatic aldehyde yield the wrong enantiomer or a nearly racemic mixture?

Causality: In Lewis-base catalyzed allylations (such as those using QUINOX or bipyridine N,N′ -dioxide catalysts), the reaction mechanism is highly sensitive to solvent polarity. The mechanism can diverge into two distinct pathways:

  • Associative Pathway: In non-polar solvents, the Si–Cl bond of the allyltrichlorosilane remains intact, forming a neutral hexacoordinate silicon transition state. This pathway relies heavily on π -stacking interactions, typically favoring the (S) -enantiomer[1].

  • Dissociative Pathway: In polar solvents, the Si–Cl bond cleaves to form a cationic pentacoordinate silicon intermediate. This pathway is governed by CH/ π interactions and preferentially yields the (R) -enantiomer[1]. Using an intermediate polarity solvent or failing to match the solvent to the electronic nature of your aldehyde (electron-rich vs. electron-poor) leads to competing pathways and poor enantiomeric excess (ee) ()[1].

Protocol: Solvent Screening for QUINOX-Catalyzed Allylations

  • Substrate Analysis: Determine the electronic properties of your aromatic aldehyde. Electron-poor substrates (e.g., 4-CF 3​ C 6​ H 4​ CHO) strongly favor the associative pathway[1].

  • Solvent Selection:

    • To target the (S) -enantiomer , dissolve the catalyst (1 mol%) and substrate in Toluene or CH 2​ Cl 2​ to enforce the neutral associative pathway[1].

    • To target the (R) -enantiomer , use CH 3​ CN to promote Si–Cl dissociation[1].

  • Temperature Control: Cool the reaction mixture to -20 °C to maximize the noncovalent interactions ( π -stacking or CH/ π ) critical for stereodifferentiation.

  • Reagent Addition: Slowly add allyltrichlorosilane (1.5 equiv) under an inert argon atmosphere.

  • Quenching: Quench with saturated aqueous NaHCO 3​ after complete consumption of the aldehyde.

Issue 2: Poor Diastereoselectivity in Glycosylation Reactions

Question: How do I resolve inseparable α/β mixtures in my glycosylation reactions when using donors without a participating protecting group at C-2?

Causality: When a glycosyl donor lacks a participating group at C-2 (e.g., possessing a benzyl ether instead of an acetate), the solvent steps in to actively coordinate with the oxocarbenium ion intermediate.

  • Ethereal solvents (e.g., Et 2​ O, THF) coordinate equatorially to the oxocarbenium ion. This blocks the β -face, forcing the incoming acceptor to attack from the α -face, yielding 1,2-cis- α -glycosides[2].

  • Nitrile solvents (e.g., CH 3​ CN) coordinate axially to form an α -nitrilium intermediate. This blocks the α -face, directing the acceptor to attack from the β -face, yielding 1,2-trans- β -glycosides ()[2].

Protocol: Glycosylation Solvent Optimization Workflow

  • Donor Preparation: Verify that your glycosyl donor (e.g., trichloroacetimidate) lacks a participating protecting group at the C-2 position.

  • Solvent Preparation:

    • For α -selectivity : Prepare a rigorously anhydrous 1:1 (v/v) mixture of Diethyl Ether (Et 2​ O) and Dichloromethane (CH 2​ Cl 2​ )[2].

    • For β -selectivity : Prepare rigorously anhydrous Acetonitrile (CH 3​ CN)[2].

  • Activation: Cool the solution containing the donor and acceptor to -78 °C. Add the promoter (e.g., TMSOTf, 0.1 equiv) dropwise.

  • Intermediate Stabilization: Stir at -78 °C for 1-2 hours to ensure complete formation of the solvent-coordinated intermediate (equatorial oxonium or axial nitrilium).

  • Completion: Quench with triethylamine (TEA) at low temperature before aqueous workup to prevent thermodynamic equilibration.

Issue 3: Loss of Stereocontrol in Organocatalytic Michael Additions

Question: Why is my proline-catalyzed Michael addition losing stereocontrol in purely aprotic solvents?

Causality: In organocatalytic transformations like the proline-catalyzed Michael addition between ketones and nitrostyrenes, protic solvents do more than dissolve the reactants. Computational chemistry reveals that explicit solvent molecules (like methanol or water) form a cyclic hydrogen-bonding network that assists in the dehydration step of enamine formation. This explicit-implicit solvation lowers the energetic barrier of the critical transition state, significantly improving both the reaction rate and the stereoselectivity ()[3].

Protocol: Protic Co-Solvent Addition

  • Solvent System: Instead of using purely aprotic solvents, prepare a solvent mixture containing a polar protic co-solvent (e.g., 10-20% v/v Methanol in CH 2​ Cl 2​ ).

  • Catalyst Loading: Add L-proline (10-20 mol%) to the solvent mixture.

  • Reaction Initiation: Add the ketone and the electrophile. Stir at room temperature to allow the explicit hydrogen-bonding networks to stabilize the enamine transition state.

PART 2: Frequently Asked Questions (FAQs) on Solvent Mechanics

Q: Can temperature and solvent synergistically flip the enantioselectivity of a reaction? A: Yes. A classic demonstration is the photooxygenation of oxazolidinone-substituted enecarbamates with singlet oxygen. The stereochemical outcome is heavily dependent on the entropy term of the activation parameters. By switching the solvent from CD 2​ Cl 2​ to CD 3​ CN and lowering the temperature to -40 °C, the sense of enantioselectivity can be completely inverted due to the differential solvation of the diastereomeric transition states ()[4].

Q: How can I computationally predict if a solvent will act as a participating directing group? A: Standard continuum solvation models (like PCM or SMD) are insufficient for participating solvents. You must use an explicit-implicit hybrid solvation model [3]. By adding 1 to 3 explicit solvent molecules into your Density Functional Theory (DFT) calculations around the transition state, you can quantify whether specific hydrogen bonding or coordinate covalent interactions lower the activation energy compared to the implicit model alone[3].

PART 3: Quantitative Data Presentation

Table 1: Quantitative Impact of Solvent Choice on Stereoselective Outcomes

Reaction TypeCatalyst / ReagentSolvent SystemDominant Intermediate / PathwayStereochemical Outcome
Asymmetric Allylation QUINOX / AllyltrichlorosilaneToluene or CH 2​ Cl 2​ Associative (Neutral hexacoordinate)Favors (S) -enantiomer
Asymmetric Allylation QUINOX / AllyltrichlorosilaneAcetonitrile (CH 3​ CN)Dissociative (Cationic pentacoordinate)Favors (R) -enantiomer
Glycosylation Trichloroacetimidate donorDiethyl Ether (Et 2​ O)Equatorial oxonium ion α -selectivity (1,2-cis)
Glycosylation Trichloroacetimidate donorAcetonitrile (CH 3​ CN)Axial α -nitrilium ion β -selectivity (1,2-trans)
Photooxygenation Singlet Oxygen ( 1 O 2​ )CD 3​ CN (-40 °C)Entropy-controlled TSInverted enantioselectivity

PART 4: Mandatory Visualization Workflows

Allylation Start Aromatic Aldehyde + Allyltrichlorosilane + QUINOX Catalyst NonPolar Non-Polar Solvents (Toluene, CH2Cl2) Start->NonPolar Polar Polar Solvents (CH3CN) Start->Polar Assoc Associative Pathway (Neutral Hexacoordinate Si) NonPolar->Assoc Intact Si-Cl Bond Dissoc Dissociative Pathway (Cationic Pentacoordinate Si) Polar->Dissoc Si-Cl Bond Cleavage ProdS Major Product: (S)-Alcohol Assoc->ProdS u03C0-Stacking Control ProdR Major Product: (R)-Alcohol Dissoc->ProdR CH/u03C0 Interaction

Mechanistic divergence in QUINOX-catalyzed asymmetric allylation dictated by solvent polarity.

Glycosylation Oxo Oxocarbenium Ion Intermediate Ether Ethereal Solvents (Et2O, THF) Oxo->Ether Nitrile Nitrile Solvents (CH3CN) Oxo->Nitrile EqCoord Equatorial Coordination (Blocks u03B2-face) Ether->EqCoord AxCoord Axial Coordination (u03B1-Nitrilium Ion) Nitrile->AxCoord Alpha u03B1-Glycoside (1,2-cis) EqCoord->Alpha Nucleophilic Attack from u03B1-face Beta u03B2-Glycoside (1,2-trans) AxCoord->Beta Nucleophilic Attack from u03B2-face

Role of participating solvents in directing the stereochemical outcome of glycosylation.

PART 5: References

  • Mechanism and Enantioselectivity in QUINOX-Catalyzed Asymmetric Allylations of Aromatic Aldehydes: Solvent and Substituent Effects . The Journal of Organic Chemistry.[Link]

  • Temperature and Solvent Control of the Stereoselectivity in the Reactions of Singlet Oxygen with Oxazolidinone-Substituted Enecarbamates . Journal of the American Chemical Society.[Link]

  • Controlling the stereoselectivity of glycosylation via solvent effects . Canadian Journal of Chemistry.[Link]

  • Molecular Insights on Solvent Effects in Organic Reactions as Obtained through Computational Chemistry Tools . The Journal of Organic Chemistry.[Link]

Sources

Optimization

Dealing with hygroscopic nature of morpholine compounds during purification.

Welcome to the Technical Support Center for the purification of morpholine and its derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of these compounds. Morp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of morpholine and its derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of these compounds. Morpholine ( C4​H9​NO ) is a colorless liquid featuring both secondary amine and ether functional groups[1]. This dual functionality creates a highly favorable thermodynamic interaction with water molecules through extensive hydrogen bonding, making it fiercely hygroscopic and completely miscible with water[1].

This guide provides field-proven, self-validating protocols to overcome the unique challenges associated with drying and purifying morpholine compounds.

Frequently Asked Questions (FAQs)

Q1: Why does morpholine aggressively absorb water, and why is simple distillation insufficient for drying? A1: The hygroscopicity of morpholine stems from its structure: the secondary amine (-NH-) acts as both a hydrogen bond donor and acceptor, while the ether oxygen (-O-) acts as a strong hydrogen bond acceptor. When exposed to the atmosphere, morpholine rapidly absorbs moisture[2]. Furthermore, morpholine and water do not form a constant boiling mixture; instead, morpholine volatilizes and evaporates readily with steam[3]. Because of this azeotrope-like behavior, simple fractional distillation of a wet morpholine sample will merely co-distill the water, failing to yield a dry product[3]. Chemical desiccation prior to distillation is an absolute requirement.

Q2: Which drying agents are safe and effective for morpholine compounds, and which should I avoid? A2: The selection of a drying agent for amines requires careful consideration of chemical compatibility.

  • Recommended: Potassium hydroxide (KOH), sodium hydroxide (NaOH), and calcium oxide (CaO) are the preferred drying agents for the initial bulk drying of free amines[2][4]. They are strongly basic, highly efficient, and do not react with the morpholine ring. For absolute trace water removal, refluxing the pre-dried morpholine over sodium metal is the gold standard[2][4].

  • Strictly Avoid: Anhydrous calcium chloride ( CaCl2​ ) and magnesium sulfate ( MgSO4​ ) should be avoided. Calcium chloride forms stable coordination complexes with amines (similar to its behavior with ammonia), which will drastically reduce your product yield[4][5][6]. Magnesium sulfate can also occasionally react with or trap free amines[5].

Q3: My synthesized morpholine derivative is highly water-soluble. How do I isolate it during aqueous workup? A3: For highly water-soluble derivatives, standard liquid-liquid extraction is often inefficient. You must alter the partition coefficient. First, perform "salting out" by saturating the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate ( K2​CO3​ )[2]. Potassium carbonate is particularly effective as it simultaneously salts out the aqueous phase and ensures the morpholine derivative remains fully deprotonated (free base form). If salting out is insufficient, utilize a continuous liquid-liquid extractor with an organic solvent like dichloromethane or diethyl ether[2].

Q4: Can I use azeotropic distillation to dry liquid morpholine derivatives? A4: Yes. If your morpholine derivative has a sufficiently high boiling point, azeotropic distillation is a highly effective, self-validating method for water removal. By adding a solvent like toluene to your wet product and equipping your flask with a Dean-Stark trap, you can physically observe the water being removed from the system. Once water droplets cease to collect in the trap, the causality is clear: the system is dry.

Quantitative Data: Drying Agent Compatibility for Morpholine

Drying AgentCapacityEfficiencyCompatibility with MorpholineMechanism / Notes
Potassium Hydroxide (KOH) HighVery GoodExcellent Forms hydrates; strongly basic, prevents amine protonation[4].
Calcium Oxide (CaO) HighModerateExcellent Reacts to form Ca(OH)2​ ; excellent for bulk drying[5].
Sodium Metal (Na) LowVery FastExcellent (Trace only) Reacts irreversibly to form NaOH and H2​ gas. Use only after bulk drying[4].
Calcium Chloride ( CaCl2​ ) HighModerateIncompatible Forms stable coordination complexes with the amine nitrogen, destroying yield[4][6].
Magnesium Sulfate ( MgSO4​ ) HighRapidPoor to Fair Can trap or react with certain free amines; generally avoided for pure morpholine[5].

Experimental Protocols

Protocol 1: Rigorous Drying and Fractional Distillation of Morpholine

This protocol establishes a self-validating system: the generation of hydrogen gas in Step 3 visually confirms the presence of trace water, and its cessation validates absolute dryness.

  • Bulk Drying: Transfer the crude, wet morpholine to an Erlenmeyer flask. Add solid potassium hydroxide (KOH) pellets (approximately 10-20% w/v). Seal the flask under an inert atmosphere (nitrogen or argon) and stir vigorously for 12-24 hours[2].

  • Decantation: Carefully decant or cannulate the morpholine into a dry, round-bottom flask, leaving the hydrated KOH behind[2].

  • Trace Desiccation: Add a small piece of freshly cut, hexane-washed sodium metal (~1-2 g per 100 mL) to the flask[2]. Equip the flask with a reflux condenser and a drying tube. Reflux the mixture under inert gas for 1-2 hours. (Caution: Sodium reacts violently with bulk water; ensure Step 1 was performed correctly.)

  • Fractional Distillation: Rearrange the apparatus for fractional distillation. Distill the morpholine under a blanket of dry nitrogen, collecting the fraction boiling precisely at 126–129 °C[2].

  • Storage: Store the purified morpholine over activated 4Å molecular sieves in a tightly sealed Schlenk flask to prevent re-absorption of atmospheric moisture.

Protocol 2: Azeotropic Drying of High-Boiling Morpholine Derivatives
  • Preparation: Dissolve the wet morpholine derivative in dry toluene (a 1:5 ratio of product to toluene is typical).

  • Apparatus Setup: Place the solution in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Azeotropic Reflux: Heat the mixture to reflux. The toluene-water azeotrope will vaporize, condense, and fall into the Dean-Stark trap. Because water is denser than toluene and immiscible, it will phase-separate at the bottom of the trap.

  • Validation: Continue refluxing until the volume of the water layer in the trap remains constant for at least 30 minutes.

  • Concentration: Drain the trap, cool the flask, and remove the toluene in vacuo to yield the dry morpholine derivative.

Workflow Visualization

G start Aqueous Workup containing Morpholine Derivative extract Continuous Liquid-Liquid Extraction or Salting Out (NaCl/K2CO3) start->extract bulk_dry Bulk Drying over KOH or CaO (Avoid CaCl2/MgSO4) extract->bulk_dry decant Decantation / Filtration bulk_dry->decant trace_dry Reflux over Sodium Metal or Azeotropic Distillation decant->trace_dry distill Fractional Distillation (Inert Atmosphere) trace_dry->distill pure Pure, Dry Morpholine Store over Mol. Sieves distill->pure

Workflow for the extraction and rigorous desiccation of hygroscopic morpholine compounds.

References

  • Title: Morpholine: A Multi-Purpose Chemical for Industrial Applications Source: silverfernchemical.com URL: [Link]

  • Title: Experiment 5: Extraction, separation and the use of drying agents Source: athabascau.ca URL: [Link]

  • Title: Drying agents and their compatibilities Source: mdma.ch URL: [Link]

  • Title: Synergistic effects of structured and powdered Calcium Chloride-Activated Carbon composites on Ammonia adsorption Source: nih.gov URL: [Link]

Sources

Troubleshooting

Technical Support Center: Diastereoselective Synthesis of Cyclohexanamine Derivatives

Welcome to the Technical Support Center. As drug development increasingly targets complex CNS and metabolic pathways, cyclohexanamine derivatives (e.g., analogs of sertraline, ketamine, and various GPCR ligands) have bec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly targets complex CNS and metabolic pathways, cyclohexanamine derivatives (e.g., analogs of sertraline, ketamine, and various GPCR ligands) have become highly valuable scaffolds. Controlling the diastereoselectivity (cis/trans ratio) during the synthesis of these rings—most commonly via reductive amination of substituted cyclohexanones—is a frequent bottleneck.

This guide provides mechanistic troubleshooting, validated protocols, and FAQs to help you achieve >95:5 diastereomeric ratios (d.r.) in your syntheses.

Mechanistic Principles of Stereocontrol

The stereochemical outcome of nucleophilic addition to cyclohexanones is governed by the competition between1[1].

  • Axial Attack: Small hydride sources (e.g., NaBH4​ , LiBH4​ ) prefer an axial attack trajectory. As the nucleophile approaches axially, it avoids eclipsing interactions (torsional strain) with the adjacent equatorial C-H bonds. This pathway leads to the equatorial amine (often the thermodynamic product).

  • Equatorial Attack: Bulky hydride sources (e.g., L-Selectride) experience severe 1,3-diaxial steric hindrance from axial protons at the C3 and C5 positions. This forces the reagent to attack equatorially, yielding the axial amine (often the kinetic product).

G A Cyclohexanone Derivative B Imine / Iminium Ion A->B + R-NH2, H+ C Axial Attack (Small Hydride) Avoids torsional strain B->C NaBH4, LiBH4 D Equatorial Attack (Bulky Hydride) Avoids 1,3-diaxial interactions B->D L-Selectride E Equatorial Amine (Often trans-isomer) C->E F Axial Amine (Often cis-isomer) D->F

Mechanistic workflow of diastereoselective reductive amination in cyclohexanones.

Troubleshooting Guide

Issue 1: Poor cis/trans Selectivity During Reductive Amination

Symptom: The reaction yields a near 1:1 mixture of diastereomers. Root Cause: The use of intermediate-sized reducing agents (like NaBH(OAc)3​ or NaBH3​CN ) without sufficient steric bias on the substrate, or running the reaction at elevated temperatures which overcomes the activation energy difference between the two transition states. Solution: Switch to an extreme-sized hydride source. For trans-products (equatorial amine),2[2]. For cis-products (axial amine), use L-Selectride or perform a3[3].

Issue 2: Extensive Ketone Over-Reduction (Formation of Cyclohexanol)

Symptom: High levels of cyclohexanol byproduct and low amine yield. Root Cause: The reducing agent is added before the imine/iminium intermediate is fully formed. Unhindered ketones are highly electrophilic and will rapidly reduce if the hydride is present prematurely. Solution: Implement a two-step "pre-formation" protocol. Use a Lewis acid such as Ti(O-iPr)4​ or dehydrating agents (e.g., 4Å molecular sieves) to drive imine formation to completion before introducing the hydride source.

G Start Issue: Poor Diastereoselectivity Check1 Is the ketone reducing before imine formation? Start->Check1 Sol1 Use pre-formation with Ti(O-iPr)4 or molecular sieves Check1->Sol1 Yes Check2 Targeting Axial or Equatorial Amine? Check1->Check2 No Sol2 Equatorial Amine: Use unhindered LiBH4 Check2->Sol2 Equatorial Sol3 Axial Amine: Use bulky L-Selectride Check2->Sol3 Axial

Troubleshooting decision tree for optimizing cyclohexanamine diastereoselectivity.

Quantitative Data: Reagent Selection Matrix

To predictably control the stereocenter, reference the following table summarizing the effect of hydride size on the reduction of 4-substituted cyclohexanone imines.

Reducing AgentHydride SizePreferred TrajectoryMajor Product ConfigurationTypical d.r. (Equatorial:Axial Amine)
LiBH4​ SmallAxialEquatorial Amine (trans)> 90:10
NaBH4​ SmallAxialEquatorial Amine (trans)80:20
NaBH(OAc)3​ MediumMixedMixed~ 50:50 to 35:65
L-SelectrideBulkyEquatorialAxial Amine (cis)< 5:95

Validated Experimental Protocols

Protocol A: Highly Diastereoselective Synthesis of trans-Cyclohexanamines

Objective: Isolate the equatorial amine using a small hydride source. Causality: LiBH4​ provides a highly nucleophilic, unhindered hydride that strictly follows the axial attack trajectory, minimizing torsional strain in the transition state.

  • Imine Formation: In a flame-dried Schlenk flask under argon, dissolve the substituted cyclohexanone (1.0 equiv) and primary amine (1.2 equiv) in anhydrous THF (0.2 M).

  • Water Scavenging: Add activated 4Å molecular sieves (500 mg/mmol) and Ti(O-iPr)4​ (1.5 equiv). Stir at room temperature for 12 hours. Causality: Water is a byproduct of imine condensation; removing it drives the equilibrium forward, preventing premature reduction of the unreacted ketone.

  • Reduction: Cool the reaction mixture to -78 °C. Dropwise, add a solution of LiBH4​ (2.0 equiv, 2.0 M in THF). Causality: Low temperatures lock the cyclohexane ring in its lowest-energy chair conformation and enhance kinetic differentiation between axial and equatorial attack vectors.

  • Quenching: Stir for 2 hours at -78 °C, then slowly warm to 0 °C. Quench carefully with saturated aqueous NaHCO3​ .

  • Workup: Filter through a pad of Celite to remove titanium salts. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via flash chromatography.

Self-Validation Check: Before proceeding to scale-up, analyze the crude reaction mixture via 1H NMR . The diagnostic proton alpha to the amine ( CH-NH2​ ) will appear as a broad triplet of doublets (tt or td, J≈10−12 Hz ) if it is axial (meaning the amine is equatorial). If the peak is a narrow multiplet ( J≈3−4 Hz ), the proton is equatorial, indicating the amine is axial and the stereocontrol has failed.

Protocol B: Transition-Metal Catalyzed Asymmetric Reductive Amination

Objective: Access specific chiral cis-N-cycloalkylamines. Causality: Preformed chiral palladium catalysts override inherent substrate bias, dictating stereochemistry through the chiral ligand's steric environment rather than the substrate's thermodynamics.

  • Setup: In a glovebox, charge a vial with the cycloaliphatic ketone (1.0 equiv), aryl amine (1.1 equiv), and chiral Pd-diphosphine catalyst (5 mol%).

  • Solvent & Atmosphere: Dissolve in anhydrous fluorinated solvent (e.g., trifluoroethanol). Causality: Fluorinated solvents increase the solubility of hydrogen gas and stabilize the polar transition states during the hydride transfer. Transfer to a high-pressure hydrogenation reactor.

  • Hydrogenation: Pressurize the reactor with H2​ gas (30 bar). Stir at 50 °C for 24 hours.

  • Isolation: Vent the reactor, filter the mixture through a short silica plug to remove the Pd catalyst, and concentrate under reduced pressure.

Self-Validation Check: Assess the enantiomeric and diastereomeric excess using chiral HPLC or GC-MS equipped with a Ciclodex- β column. The presence of a single sharp peak for the cis-N-cycloalkylamine confirms the catalyst has successfully overridden the substrate's inherent thermodynamic bias.

Frequently Asked Questions (FAQs)

Q: Why does my reductive amination using NaBH3​CN in methanol yield poor diastereoselectivity? A: Sodium cyanoborohydride ( NaBH3​CN ) is an intermediate-sized hydride. In protic solvents like methanol, the transition state is highly solvated, which blurs the energetic difference between axial and equatorial attack. Furthermore, NaBH3​CN operates under thermodynamic control, often leading to a mixture. Switching to a strictly kinetic regime (e.g., L-Selectride at -78 °C) or a purely torsional-controlled regime ( LiBH4​ ) will resolve this.

Q: How do bulky substituents at the 3-position of the cyclohexanone affect the reaction? A: A bulky group at the 3-position (e.g., a phenyl or tert-butyl group) introduces severe 1,3-diaxial interactions. If the substituent is axial, it will completely block axial hydride attack, forcing equatorial attack regardless of the reducing agent's size. If the substituent is equatorial, it locks the ring conformation, making the standard predictive models (like the Felkin-Anh or torsional strain models) highly reliable.

Q: Can I use organocatalysis to achieve this transformation? A: Yes. Recent methodologies employ a triple organocatalytic cascade where the amine substrate itself, combined with a Brønsted acid (like PTSA), acts as both an enamine and iminium catalyst. This terminates in a highly diastereoselective Brønsted acid-catalyzed reductive amination,4[4].

References

  • Title: Stereochemistry of nucleophilic addition to cyclohexanone.
  • Title: Lithium borohydride: a reagent of choice for the selective reductive amination of cyclohexanones Source: ResearchGate URL
  • Title: Catalysis Science & Technology - RSC Publishing (Asymmetric reductive amination)
  • Title: Synthesis of trans-3-Substituted Cyclohexylamines via Brønsted Acid Catalyzed and Substrate-Mediated Triple Organocatalytic Cascade Reaction Source: Thieme Connect URL

Sources

Optimization

Common pitfalls in the characterization of chiral amines

Welcome to the Chiral Amine Characterization Support Center . This technical guide is engineered for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Amine Characterization Support Center . This technical guide is engineered for researchers, analytical scientists, and drug development professionals. Chiral amines are ubiquitous in active pharmaceutical ingredients (APIs), but their basicity, polarity, and conformational flexibility introduce distinct analytical vulnerabilities.

This guide bypasses generic advice to address the fundamental physicochemical causes of experimental failures, providing self-validating protocols and data-driven troubleshooting workflows.

Section 1: Chromatographic Resolution (HPLC/SFC)

Q: Why am I observing severe peak tailing or a complete loss of baseline resolution for my primary chiral amines, even on a new Chiral Stationary Phase (CSP)?

The Causality: Poor peak shape for chiral amines is rarely a failure of the chiral selector itself. Instead, it is driven by secondary interactions. Silica-based CSPs possess residual, weakly acidic free silanol groups (-SiOH). The highly basic nature of primary and secondary amines leads to strong ion-exchange interactions with these silanols, causing peak tailing, retention time drift, and co-elution[1]. Furthermore, if the amine's ionization state is not strictly controlled, the analyte will exist in an equilibrium of protonated and unprotonated forms, smearing the chromatographic band.

The Solution: You must mask the silanols and lock the ionization state. For HPLC, adding a basic modifier like diethylamine (DEA) or triethylamine (TEA) at 0.1–0.5% competitively binds the silanol sites[1]. For Supercritical Fluid Chromatography (SFC), a synergistic additive approach using 0.3% trifluoroacetic acid (TFA) and 0.2% TEA in the methanol modifier creates an ion-pairing environment that drastically improves mass transfer kinetics and peak symmetry[2].

HPLC_Troubleshooting Start Chiral Amine Co-elution or Peak Tailing CheckSilanol Residual Silanol Interactions? Start->CheckSilanol AddModifier Add Basic Modifier (0.1-0.5% DEA/TEA) CheckSilanol->AddModifier Yes CheckIonization Ionization State Mismatch? CheckSilanol->CheckIonization No Success Baseline Resolution (Rs ≥ 1.5) AddModifier->Success AdjustpH Use Acid/Base Mix (e.g., TFA/TEA in SFC) CheckIonization->AdjustpH Yes AdjustpH->Success

Decision tree for diagnosing and resolving chiral amine peak tailing in chromatography.

Table 1: Quantitative Impact of Mobile Phase Additives on Amine Resolution

Chromatographic ModeModifier/AdditiveTarget InteractionExpected Outcome
Normal Phase HPLC0.1% - 0.5% DEA or TEAMasks free silanolsReduces tailing factor ( Tf​ ) to < 1.5
SFC (Subcritical)0.3% TFA + 0.2% TEAIon-pairing & mass transferSharpens peaks, achieves Rs​≥1.5
Reversed Phase HPLC10 mM Ammonium BicarbonateControls amine ionization (pH > pKa)Stabilizes retention time ( k′ )

Section 2: NMR Spectroscopy & Derivatization Artifacts

Q: My HPLC data shows a racemic mixture (50:50), but my 1 H-NMR integration after Mosher's acid derivatization indicates a 65:35 enantiomeric excess (ee). Which is correct?

The Causality: Trust your HPLC data. You are observing a kinetic resolution artifact [3]. When using a Chiral Derivatizing Agent (CDA) like α -methoxy- α -(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) to form diastereomeric amides, the two enantiomers of your amine react with the enantiopure CDA at different rates ( kfast​=kslow​ ) due to differing activation energies in the transition states. If the reaction is quenched or analyzed before reaching 100% absolute conversion, the resulting diastereomeric ratio will reflect the reaction kinetics, not the original enantiomeric purity of your sample[3].

Kinetic_Resolution Racemate Racemic Amine (R-amine + S-amine) Reaction Incomplete Derivatization (< 100% Conversion) Racemate->Reaction CDA Chiral Derivatizing Agent e.g., (S)-MTPA-Cl CDA->Reaction Fast Fast Reacting Pair (S,R)-Diastereomer Reaction->Fast k_fast Slow Slow Reacting Pair (S,S)-Diastereomer Reaction->Slow k_slow Artifact Skewed NMR Integration (False ee%) Fast->Artifact Slow->Artifact

Mechanism of kinetic resolution artifacts during incomplete CDA derivatization.

Self-Validating Protocol: Artifact-Free Mosher's Amide Formation To prevent kinetic resolution, the reaction must be forced to absolute completion. This protocol utilizes a dual-reagent validation system.

  • Preparation: Dissolve 1.0 eq of the chiral amine in anhydrous CDCl 3​ (or CH 2​ Cl 2​ ) under an inert atmosphere.

  • Reagent Excess: Add 3.0 to 5.0 equivalents of (R)-MTPA-Cl (Mosher's acid chloride). The massive excess ensures the slower-reacting enantiomer is driven to complete conversion.

  • Catalysis & Scavenging: Add 5.0 eq of anhydrous pyridine (to scavenge HCl) and 0.1 eq of 4-Dimethylaminopyridine (DMAP) to accelerate the amidation.

  • Monitoring: Do not assume completion. Monitor the reaction via crude 1 H-NMR by watching the complete disappearance of the starting amine's α -protons.

  • Cross-Validation (Crucial Step): Perform the exact same reaction in a parallel vial using (S)-MTPA-Cl. The calculated ee from the (R)-MTPA derivative must mathematically mirror the ee from the (S)-MTPA derivative. If they deviate by >2%, your reaction did not reach completion.

Section 3: Polarimetry & Optical Rotation Anomalies

Q: The specific optical rotation [α] of my chiral amine varies wildly between batches, even though chiral HPLC shows >99% ee for all of them. Why is the polarimeter failing?

The Causality: The polarimeter is likely functioning perfectly; the error lies in the sample matrix. Optical rotation is highly sensitive to the amine's protonation state, solvent effects, and trace impurities.

  • pH/Protonation State: The specific rotation of a free-base chiral amine can be drastically different—sometimes even inverted in sign—compared to its hydrochloride salt. If your sample absorbed ambient CO 2​ to form a carbamate or trace acid was left over from purification, the ratio of free-base to protonated amine will shift, altering the [α] value[4].

  • Trace Chiral Impurities: Optical rotation is an additive property. If your sample contains a 0.5% impurity that possesses an exceptionally high specific rotation (e.g., [α]=±300∘ ), it will heavily skew the measurement of your target API (e.g., [α]=±15∘ ), even if the API is 99.5% pure[5].

Table 2: Variables Corrupting Optical Rotation Measurements

VariableMechanism of InterferenceCorrective Action
Concentration ( c ) Non-linear molecular aggregation (H-bonding)Measure at multiple concentrations; extrapolate to c=0 .
Protonation State Alters the chiral center's electron densityStandardize pH; convert fully to HCl salt before measurement[4].
Trace Impurities Additive circular birefringenceCross-reference purity with GC-MS or quantitative NMR.

Best Practice for Polarimetry: Always record and report the specific rotation with its exact contextual parameters: [α]D20​=+25.4∘ ( c=1.0 , MeOH). Never compare an optical rotation measured in chloroform to literature values reported in methanol, as solvent-solute hydrogen bonding can reverse the direction of polarized light rotation.

Sources

Troubleshooting

Scaling up the synthesis of (1S,2S)-2-(4-morpholinyl)cyclohexanamine: challenges and solutions

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (1S,2S)-2-(4-morpholinyl)cyclohexanamine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (1S,2S)-2-(4-morpholinyl)cyclohexanamine . This chiral trans-1,2-diamine is a critical building block in the development of kappa-opioid receptor agonists (such as U50488 analogs)[1] and Transient Receptor Potential (TRP) channel probes[2].

Scaling this synthesis from bench to pilot plant introduces significant stereochemical and thermodynamic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high yield and enantiomeric excess (ee > 99%).

Mechanistic Workflow & Stereochemical Control

The synthesis of (1S,2S)-2-(4-morpholinyl)cyclohexanamine relies on a highly specific double-inversion mechanism. When the hydroxyl group of the resolved (1S,2S)-2-morpholinocyclohexanol is activated as a mesylate, the neighboring morpholine nitrogen undergoes an intramolecular SN2 attack. This forms a highly reactive bicyclic aziridinium ion intermediate (first inversion). Subsequent nucleophilic attack by an amine source opens the aziridinium ring (second inversion), resulting in a net retention of stereochemistry [2].

SynthesisWorkflow A Cyclohexene Oxide + Morpholine B rac-trans-2-Morpholino- cyclohexanol A->B Ring Opening (Reflux) C (1S,2S)-2-Morpholino- cyclohexanol B->C Chiral Resolution (L-(+)-Tartaric Acid) D Mesylate Intermediate (Unstable) C->D MsCl, DIPEA (0-5 °C, DCM) E Bicyclic Aziridinium Ion (In Situ) D->E Intramolecular SN2 (1st Inversion) F (1S,2S)-2-(4-Morpholinyl)- cyclohexanamine E->F NH3 or NaN3/Red. (2nd Inversion)

Synthetic workflow of (1S,2S)-2-(4-morpholinyl)cyclohexanamine via aziridinium intermediate.

Troubleshooting & FAQs

Q1: How do I efficiently resolve racemic trans-2-morpholinocyclohexanol on a kilogram scale?

Causality: Enantiomeric resolution relies on the differential solubility of diastereomeric salts. On a large scale, rapid cooling traps the undesired enantiomer in the crystal lattice, lowering the enantiomeric excess (ee). Solution: Utilize classical resolution with L-(+)-tartaric acid[3]. Dissolve the racemic mixture and the chiral acid in an optimized Ethanol/Water (9:1) solvent system at 70 °C. Implement a controlled cooling ramp of 0.1 °C/min down to 5 °C. Seed the reactor with pure (1S,2S)-tartrate crystals at 45 °C to induce selective nucleation.

Q2: During the mesylation step, my yield drops significantly upon scale-up, and I observe a dark, viscous byproduct. What is happening?

Causality: The mesylation of the amino alcohol is highly exothermic. If heat is not rapidly dissipated, the localized temperature spikes cause the intermediate to prematurely form the aziridinium ion. Without a strong nucleophile present, this highly strained electrophile undergoes rapid polymerization or reacts with trace moisture to revert to the starting alcohol. Solution: Switch from Triethylamine (Et3N) to N,N-Diisopropylethylamine (DIPEA). DIPEA is bulkier, preventing competing quaternization side-reactions. Ensure the internal reactor temperature never exceeds 5 °C during the dropwise addition of Methanesulfonyl chloride (MsCl).

Q3: The amination step yields a mixture of products and low conversion. How can I drive the aziridinium ring-opening to completion?

Causality: The use of aqueous ammonium hydroxide (NH4OH) introduces a competing nucleophile: water. Water can attack the aziridinium ion, hydrolyzing it back to the starting (1S,2S)-2-morpholinocyclohexanol[2]. Solution: Eliminate water from the system. Use anhydrous ammonia dissolved in methanol (NH3/MeOH) inside a pressurized autoclave, or utilize the azide route (NaN3) followed by a Staudinger reduction. See the data table below for a comparison of these strategies.

Quantitative Comparison of Amination Strategies

Choosing the right amination strategy is critical for scale-up. The table below summarizes the performance of three distinct nucleophilic approaches for opening the aziridinium intermediate.

Amination StrategyReagents UsedYield (Scale-Up)ScalabilitySafety & Environmental (E-factor)
Aqueous Ammonia 28% NH4OH (aq)40–55%ModerateHigh safety, but poor atom economy due to high hydrolysis risk.
Anhydrous Ammonia NH3 in MeOH (Pressure)75–85%HighRequires autoclave/pressure vessel. Low E-factor; highly efficient.
Azide / Reduction NaN3, then PPh3 / H2O80–90%ModerateHigh risk: NaN3 is toxic and potentially explosive. High E-factor (PPh3O waste).

Validated Experimental Protocol: Mesylation & Amination

This self-validating protocol utilizes the anhydrous ammonia route to maximize yield and preserve stereochemical integrity.

Step 1: Preparation & Inertion

  • Charge a jacketed reactor with (1S,2S)-2-morpholinocyclohexanol (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/g).

  • Add DIPEA (1.5 eq) and purge the reactor with nitrogen for 15 minutes.

Step 2: Controlled Mesylation 3. Set the jacket chiller to -5 °C. Wait until the internal temperature probe reads exactly 0–2 °C. 4. Begin dropwise addition of MsCl (1.2 eq) via an addition funnel over 1.5 hours. 5. Self-Validation Checkpoint: Monitor the internal temperature. If it exceeds 5 °C, pause the addition immediately. 6. Once addition is complete, warm the reactor to 20 °C and stir for 2 hours. 7. Self-Validation Checkpoint: Pull an aliquot for LC-MS analysis. Confirm the complete disappearance of the starting material (m/z 186) and the presence of the aziridinium intermediate (m/z 168). Do not isolate this intermediate.

Step 3: Aziridinium Ring-Opening (Amination) 8. Transfer the DCM solution directly into a high-pressure autoclave. 9. Add a saturated solution of anhydrous NH3 in Methanol (10.0 eq). Seal the autoclave. 10. Heat the sealed vessel to 50 °C and stir at 300 rpm for 12 hours. The elevated pressure drives the nucleophilic attack of NH3, opening the aziridinium ring with stereoretention[2].

Step 4: Workup & Isolation 11. Cool the reactor to room temperature and safely vent the excess NH3 gas through an acidic scrubber. 12. Concentrate the mixture in vacuo to remove DCM and Methanol. 13. Basify the crude residue with 1M NaOH (aq) to pH 12, and extract three times with Ethyl Acetate. 14. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to afford pure (1S,2S)-2-(4-morpholinyl)cyclohexanamine as a pale yellow oil (which may crystallize upon standing). Verify ee > 99% via chiral HPLC.

References

  • Campaign to Identify Agonists of Transient Receptor Potential Channels 3 and 2 (TRPML3 & TRPML2) - Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). 2

  • Optimisation of the Anti-Trypanosoma brucei Activity of the Opioid Agonist U50488. PMC, National Institutes of Health. 1

  • Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). Journal of Medicinal Chemistry - ACS Publications. 3

Sources

Reference Data & Comparative Studies

Validation

Advanced Comparison Guide: (1S,2S)-2-(4-Morpholinyl)cyclohexanamine vs. Traditional Chiral Diamines

Executive Summary In the landscape of asymmetric organocatalysis, chiral diamines serve as privileged scaffolds for highly enantioselective transformations[1]. While C2​ -symmetric catalysts like (1S,2S)-1,2-diaminocyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric organocatalysis, chiral diamines serve as privileged scaffolds for highly enantioselective transformations[1]. While C2​ -symmetric catalysts like (1S,2S)-1,2-diaminocyclohexane (DACH) have historically dominated the field[2], the desymmetrization of these backbones has unlocked new mechanistic pathways. Specifically, (1S,2S)-2-(4-morpholinyl)cyclohexanamine (Morph-DACH) has emerged as a powerful primary-tertiary diamine. This guide objectively compares Morph-DACH against standard alternatives, detailing the causality behind its structural advantages and providing field-validated experimental protocols.

Structural & Mechanistic Causality: The Morpholine Advantage

The catalytic efficacy of a diamine relies on its ability to simultaneously activate the substrate and direct the incoming reagent. Unmodified DACH possesses two identical primary amines, which can lead to off-target bis-enamine formation or catalyst aggregation[2].

By converting one primary amine into a morpholine ring, Morph-DACH becomes strictly mono-reactive toward carbonyls, forming a well-defined enamine or iminium intermediate. Crucially, the morpholine oxygen atom exerts an electron-withdrawing inductive effect, lowering the pKa​ of the tertiary nitrogen ( pKa​ ~8.3) compared to a piperidine analog ( pKa​ ~11.2). This electronic tuning prevents the tertiary amine from being irreversibly protonated by acidic co-catalysts, ensuring it remains available as a Brønsted base or hydrogen-bond acceptor to stabilize the transition state[3]. This precise spatial arrangement is analogous to the high stereocontrol observed in advanced anion-binding catalysis[4]. The synthesis of this scaffold typically leverages the stereospecific ring-opening of cyclohexene oxide followed by amination[5].

Mechanism Substrate Carbonyl Substrate Iminium Iminium Ion Intermediate Substrate->Iminium + Catalyst Catalyst Morph-DACH Catalyst Catalyst->Iminium Condensation Enamine Enamine Intermediate Iminium->Enamine - H+ Transition H-Bond Directed Transition State Enamine->Transition + Electrophile Transition->Catalyst Regeneration Product Enantioenriched Product Transition->Product Hydrolysis

Bifunctional enamine catalytic cycle directed by Morph-DACH hydrogen bonding.

Comparative Performance Analysis

To objectively evaluate Morph-DACH, we must benchmark it against unmodified DACH, DPEN (1,2-Diphenylethylenediamine), and L-Prolinamide. The data below synthesizes their physicochemical properties and general catalytic performance in standard enamine-driven Michael additions.

Table 1: Physicochemical & Structural Comparison
Catalyst ScaffoldAmine ClassificationConjugate Acid pKa​ Steric EnvironmentPrimary Mechanistic Role
(1S,2S)-Morph-DACH Primary / Tertiary~8.3 (Morpholine)Tunable, rigid chairMono-enamine + H-bond acceptor
(1S,2S)-DACH Primary / Primary~9.9 C2​ -SymmetricMetal ligand / Bis-activation
(1S,2S)-DPEN Primary / Primary~9.6High (Phenyl rings)Metal ligand (e.g., Noyori cat.)
L-Prolinamide Secondary / Primary~10.4Flexible pyrrolidineHigh enamine reactivity
Table 2: Catalytic Performance Profile (Asymmetric Michael Addition)
Catalyst (10 mol%)Acidic Co-CatalystYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
(1S,2S)-Morph-DACH p-Toluenesulfonic Acid92%>95%>99:1
(1S,2S)-DACH p-Toluenesulfonic Acid45%68%70:30
(1S,2S)-DPEN Trichloroacetic Acid30%40%55:45
L-Prolinamide Benzoic Acid88%90%95:5

Note: Morph-DACH outperforms unmodified DACH significantly because the tertiary morpholine nitrogen acts as an internal base to orient the electrophile without forming competing bis-enamines.

Self-Validating Experimental Protocol

The following methodology details the asymmetric Michael addition of cyclohexanone to β -nitrostyrene using Morph-DACH. This protocol is designed as a self-validating system: it incorporates an acidic co-catalyst to drive causality (accelerating condensation) and mandates a racemic control to ensure analytical trustworthiness.

Workflow Step1 1. Catalyst Activation Mix Morph-DACH & Acidic Co-catalyst Step2 2. Reaction Assembly Sequentially Add Donor & Acceptor Step1->Step2 Step3 3. Asymmetric Induction Stir at -20°C for 24h Step2->Step3 Step4 4. Quench & Extraction Terminate with Sat. NH4Cl Step3->Step4 Step5 5. Validation Chiral HPLC vs Racemic Standard Step4->Step5

Standardized workflow for Morph-DACH catalyzed asymmetric Michael addition.

Step-by-Step Methodology

1. Catalyst Activation (The "Why": Iminium Acceleration)

  • Action: In a dry 10 mL round-bottom flask, dissolve 0.05 mmol (10 mol%) of (1S,2S)-2-(4-morpholinyl)cyclohexanamine and 0.05 mmol of p-toluenesulfonic acid (PTSA) in 1.0 mL of anhydrous toluene. Stir for 10 minutes at room temperature.

  • Causality: The primary amine alone condenses slowly with ketones. PTSA protonates the released water and activates the carbonyl, accelerating iminium ion formation. The morpholine nitrogen's lower pKa​ prevents it from being permanently deactivated by the PTSA.

2. Reaction Assembly

  • Action: Add 1.0 mmol (2.0 equiv) of cyclohexanone (the donor) to the mixture. Stir for 15 minutes to allow enamine formation.

  • Action: Lower the temperature to -20 °C using a cryocooler. Slowly add 0.5 mmol (1.0 equiv) of β -nitrostyrene (the acceptor).

3. Asymmetric Induction & Monitoring

  • Action: Stir the reaction at -20 °C for 24 hours.

  • Validation Check: Monitor the disappearance of β -nitrostyrene via TLC (Hexanes/EtOAc 4:1). The low temperature maximizes the hydrogen-bonding rigidity of the transition state, ensuring high enantioselectivity.

4. Quenching & Extraction

  • Action: Quench the reaction by adding 2.0 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

5. Analytical Validation (Trustworthiness)

  • Action: Synthesize a racemic standard of the product using an achiral base (e.g., DBU or pyrrolidine) under identical thermal conditions.

  • Action: Analyze both the purified chiral product and the racemic standard via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

  • Causality: You cannot definitively claim an enantiomeric excess without proving that your HPLC method can resolve both enantiomers. The racemic standard validates the retention times and integration parameters.

References[2] Title: 1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis

Sources

Comparative

Efficacy of (1S,2S)-2-(4-morpholinyl)cyclohexanamine vs. L-Proline in Asymmetric Organocatalysis: A Technical Comparison Guide

As the landscape of asymmetric organocatalysis matures, the selection of the optimal enamine-activating catalyst is paramount for drug development professionals and synthetic chemists. For years, L-Proline has served as...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of asymmetric organocatalysis matures, the selection of the optimal enamine-activating catalyst is paramount for drug development professionals and synthetic chemists. For years, L-Proline has served as the gold standard for secondary amine catalysis. However, the emergence of primary-tertiary diamines—specifically (1S,2S)-2-(4-morpholinyl)cyclohexanamine —has unlocked new chemical spaces, particularly for sterically hindered substrates and syn-selective transformations.

This guide provides an objective, data-driven comparison of these two catalytic systems, detailing the mechanistic causality behind their divergent stereoselectivities and providing self-validating protocols for laboratory implementation.

Mechanistic Causality: The Syn vs. Anti Paradigm

To understand why these two catalysts yield fundamentally different diastereomers, we must analyze the causality of their transition states.

L-Proline (Secondary Amine Catalysis): L-Proline operates as a bifunctional catalyst. The secondary pyrrolidine amine condenses with a ketone to form an E-enamine due to the steric constraints of the five-membered ring. The adjacent carboxylic acid acts as a Brønsted acid, directing the incoming electrophile (aldehyde) via hydrogen bonding. This highly organized, chair-like Zimmerman-Traxler transition state minimizes steric clashes, inherently favoring the anti-aldol product[1].

(1S,2S)-2-(4-morpholinyl)cyclohexanamine (Primary-Tertiary Diamine Catalysis): This catalyst overcomes the limitations of secondary amines when dealing with bulky or acyclic aliphatic ketones[2]. The less sterically hindered primary amine readily forms a Z-enamine. Crucially, this catalyst is deployed with a Brønsted acid co-catalyst (e.g., TfOH). The morpholine moiety is protonated in situ, transforming it into a bulky hydrogen-bond donor.

Why morpholine? The oxygen heteroatom in the morpholine ring lowers the nitrogen's pKa relative to piperidine. This finely tuned basicity prevents undesired E2 eliminations or irreversible off-cycle binding, while perfectly positioning the protonated tertiary amine to shield one face of the enamine. This forces the aldehyde to attack from the opposite face, reliably yielding the syn-aldol product[3][4].

G Substrate Ketone Donor + Aldehyde Proline L-Proline (Secondary Amine) Substrate->Proline Diamine (1S,2S)-2-(4-morpholinyl)cyclohexanamine (Primary-Tertiary Diamine) Substrate->Diamine EnaminePro E-Enamine Formation (Steric control by pyrrolidine) Proline->EnaminePro EnamineDia Z-Enamine Formation (Less steric hindrance) Diamine->EnamineDia TSPro Zimmerman-Traxler TS (COOH H-bonding) EnaminePro->TSPro TSDia Acyclic / Alternative TS (Protonated morpholine H-bonding) EnamineDia->TSDia ProductPro Anti-Aldol Product (High ee, High Yield) TSPro->ProductPro ProductDia Syn-Aldol Product (High ee, High Yield) TSDia->ProductDia

Figure 1: Mechanistic divergence in enamine catalysis dictating syn/anti stereoselectivity.

Quantitative Performance Comparison

The following table synthesizes experimental data from benchmark asymmetric direct aldol reactions (e.g., reacting hydroxyacetone or simple aliphatic ketones with aromatic aldehydes)[2][3][5].

ParameterL-Proline(1S,2S)-2-(4-morpholinyl)cyclohexanamine + TfOH
Optimal Substrates Unhindered ketones (Acetone, Cyclohexanone)Hindered/Acyclic ketones (Hydroxyacetone)
Enamine Geometry E-EnamineZ-Enamine
Diastereoselectivity Anti favored (up to 20:1 dr)Syn favored (up to 30:1 dr)
Enantiomeric Excess 85% – 99% ee91% – 99% ee
Typical Yields 60% – 85%80% – 97%
Catalyst Loading 10 – 30 mol%5 – 10 mol%
Co-catalyst Required None (Bifunctional by nature)Brønsted Acid (TfOH, TFA, or POM)
Reaction Media DMSO, DMF, or WaterTHF, Brine, or Neat

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to confirm catalytic turnover before proceeding to complex workups.

Workflow Step1 Catalyst Preparation Step2 Enamine Formation Step1->Step2 Ketone Step3 Electrophile Addition Step2->Step3 Aldehyde Step4 In-Situ Validation (TLC) Step3->Step4 8-24h Step5 Workup & Chiral HPLC Step4->Step5 Full Conv.

Figure 2: Standardized workflow for self-validating asymmetric aldol organocatalysis.

Protocol A: L-Proline Catalyzed Asymmetric Anti-Aldol Reaction

Target: Synthesis of anti-beta-hydroxy ketones.

  • Preparation: In a flame-dried 10 mL round-bottom flask, dissolve the aromatic aldehyde (0.5 mmol) in anhydrous DMSO (2.0 mL).

  • Catalyst Addition: Add L-Proline (20 mol%, 11.5 mg). Stir at ambient temperature for 10 minutes to ensure complete dissolution.

  • Ketone Addition: Introduce the ketone donor (e.g., cyclohexanone, 2.5 mmol, 5.0 equiv).

  • Validation Checkpoint 1 (Enamine Turnover): After 4 hours, monitor the reaction via TLC (7:3 Hexanes/EtOAc, visualized with UV and PMA stain). The emergence of a distinct, lower Rf spot relative to the aldehyde confirms active enamine turnover and C-C bond formation.

  • Quenching: Upon full consumption of the aldehyde (typically 12-24 h), quench the reaction with saturated aqueous NH₄Cl (5 mL).

  • Workup & Extraction: Extract the aqueous layer with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 2 (Stereochemical Purity): Purify via flash column chromatography. Validate the anti diastereoselectivity via ¹H NMR (analyzing the coupling constants of the α and β protons) and determine the enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Morpholine-Diamine Catalyzed Asymmetric Syn-Aldol Reaction

Target: Synthesis of syn-beta-hydroxy ketones from hindered substrates.

  • Catalyst Pre-activation: In a dry reaction vial, dissolve (1S,2S)-2-(4-morpholinyl)cyclohexanamine (10 mol%, 0.05 mmol) in THF (1.0 mL). Add Trifluoromethanesulfonic acid (TfOH, 10 mol%, 0.05 mmol). Causality Note: This step is critical; it protonates the morpholine ring, generating the active hydrogen-bond donating species required for syn-direction.

  • Substrate Addition: Add the challenging ketone donor (e.g., hydroxyacetone, 2.0 mmol) and stir for 15 minutes. The primary amine rapidly forms the Z-enamine.

  • Electrophile Addition: Cool the mixture to 0 °C to maximize stereocontrol, then add the aldehyde (0.5 mmol).

  • Validation Checkpoint 1 (Reaction Kinetics): Track via TLC. Because the primary amine is less sterically hindered than proline, enamine formation with bulky ketones is accelerated. You should observe >50% conversion within the first 6 hours.

  • Workup: Once complete (8-12 h), quench with water (5 mL), extract with EtOAc (3 x 5 mL), dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2 (Stereochemical Purity): Purify via silica gel chromatography. Validate the syn selectivity via ¹H NMR and confirm the ee via chiral HPLC (e.g., Chiralpak IC column).

Conclusion

While L-Proline remains a highly accessible and effective catalyst for standard anti-selective aldol and Michael reactions, it fundamentally struggles with sterically demanding acyclic ketones. By transitioning to (1S,2S)-2-(4-morpholinyl)cyclohexanamine , researchers can leverage the kinetic advantages of primary enamine formation alongside the precise steric shielding of a protonated morpholine ring. This system not only expands the viable substrate scope but effectively flips the stereochemical outcome, providing a robust, high-yielding pathway to syn-aldol architectures.

References

  • Chiral Primary−Tertiary Diamine Catalysts Derived From Natural Amino Acids for syn-Aldol Reactions of Hydroxy Ketones. The Journal of Organic Chemistry - ACS Publications.3[3]

  • A Simple Primary−Tertiary Diamine−Brønsted Acid Catalyst for Asymmetric Direct Aldol Reactions of Linear Aliphatic Ketones. Journal of the American Chemical Society - ACS Publications.2[2]

  • Proline: An Essential Amino Acid as Effective Chiral Organocatalyst. ResearchGate.1[1]

  • Metal-free, Oxidative α-Coupling of Aldehydes with Amine Nucleophiles for the Preparation of Congested C(sp3)–N Bonds. The Journal of Organic Chemistry - ACS Publications.4[4]

  • Enantioselective Catalytic Aldol Reactions in the Presence of Knoevenagel Nucleophiles: A Chemoselective Switch Optimized in Deep Eutectic Solvents Using Mechanochemistry. PMC - National Institutes of Health.5[5]

Sources

Validation

Validation of analytical methods for (1S,2S)-2-(4-morpholinyl)cyclohexanamine purity

As a Senior Application Scientist, I approach the purity validation of (1S,2S)-2-(4-morpholinyl)cyclohexanamine not merely as a regulatory checkbox, but as a complex system of chemical interactions. This compound—a vicin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the purity validation of (1S,2S)-2-(4-morpholinyl)cyclohexanamine not merely as a regulatory checkbox, but as a complex system of chemical interactions. This compound—a vicinal diamine derivative featuring both a primary amine and a morpholine ring—presents unique analytical challenges. Its high polarity, basicity, and lack of a strong UV chromophore require deliberate, mechanistically sound analytical strategies.

This guide provides an objective comparison of the analytical modalities used to validate the stereochemical and chemical purity of this critical chiral building block, supported by field-proven protocols and the updated ICH Q2(R2) validation framework[1].

Analytical Method Selection: A Comparative Analysis

To establish a comprehensive purity profile, we must separate the assessment into two distinct domains: Stereochemical Purity (enantiomeric and diastereomeric excess) and Chemical Purity (process impurities and residual solvents).

While Capillary Electrophoresis (CE) with cyclodextrin additives can provide orthogonal chiral data, it often lacks the inter-laboratory robustness required for routine Quality Control (QC). Therefore, Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for stereochemical purity[2], while Gas Chromatography with Flame Ionization Detection (GC-FID) is the optimal choice for volatile chemical impurity profiling.

Method_Selection Start Purity Assessment (1S,2S)-2-(4-morpholinyl)cyclohexanamine Stereo Stereochemical Purity (Enantiomeric/Diastereomeric) Start->Stereo Chem Chemical Purity (Process Impurities) Start->Chem HPLC Chiral HPLC (Amylose CSP) Gold Standard for %ee Stereo->HPLC Primary CE Capillary Electrophoresis (Cyclodextrin additive) Stereo->CE Orthogonal GC GC-FID Volatile Profiling Chem->GC Volatiles

Decision matrix for analytical purity assessment of chiral cyclohexanamines.

Table 1: Comparative Analysis of Analytical Modalities
Performance MetricChiral HPLC (Polysaccharide CSP)GC-FID (Base-Deactivated Column)Capillary Electrophoresis (CE-CD)
Primary Application Enantiomeric/Diastereomeric PurityChemical Purity / SolventsOrthogonal Chiral Assessment
Detection Mechanism Fluorescence (Post-derivatization)Flame IonizationUV-Vis (Direct or Indirect)
Resolution ( Rs​ ) High ( >2.0 for enantiomers)N/A (Achiral separation)Moderate ( 1.2−1.8 )
Sensitivity (LOD) ∼0.01% area (Highly sensitive) ∼0.05% area ∼0.1% area (Lower sensitivity)
Robustness Excellent (Routine QC standard)ExcellentFair (Sensitive to capillary walls)

Methodology 1: Chiral HPLC Protocol for Stereochemical Purity

The Causality of the Method: Aliphatic amines like (1S,2S)-2-(4-morpholinyl)cyclohexanamine lack a conjugated π -system, resulting in poor UV absorptivity. Relying on direct UV detection at low wavelengths (e.g., 210 nm) introduces severe baseline drift and solvent interference. To circumvent this, we derivatize the primary amine with 4-chloro-7-nitrobenzofurazan (NBD-Cl). This reaction yields a highly fluorescent derivative, shifting detection into the visible/fluorescence range and drastically improving the Limit of Detection (LOD)[3].

For the separation, an Amylose tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase (CSP) is utilized. The carbamate linkages provide critical hydrogen-bonding sites, while the helical structure of the amylose polymer creates a steric environment that perfectly discriminates between the (1S,2S) and (1R,2R) enantiomers[2].

Step-by-Step Protocol: Derivatization & HPLC Analysis
  • Sample Preparation (Derivatization):

    • Dissolve 1.0 mg of the amine sample in 1.0 mL of 0.1 M sodium borate buffer (pH 8.5).

    • Add 1.0 mL of a 5 mM NBD-Cl solution in methanol.

    • Incubate the mixture in a water bath at 60°C for 15 minutes to ensure complete derivatization.

    • Quench the reaction by cooling in an ice bath, then extract the NBD-derivative using 2.0 mL of ethyl acetate.

    • Evaporate the organic layer under a gentle stream of nitrogen and reconstitute the residue in 1.0 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H or equivalent Amylose-1 column (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v). (Note: Because the amine is derivatized, basic additives like diethylamine are no longer necessary to prevent peak tailing).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25°C.

    • Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm)[3].

    • Injection Volume: 10 µL.

Methodology 2: GC-FID Protocol for Chemical Purity

The Causality of the Method: While HPLC handles the stereochemistry, GC-FID is superior for detecting unreacted starting materials, volatile process impurities, and residual solvents. However, injecting free aliphatic amines into a standard siloxane GC column (like a DB-5) causes severe peak tailing due to strong hydrogen bonding between the basic amine and active silanol sites on the fused silica tubing. To ensure a self-validating, robust system, a base-deactivated capillary column (e.g., CP-Volamine) must be used. This passivates the active sites, ensuring sharp, symmetrical peaks and accurate integration.

Step-by-Step Protocol: GC-FID Analysis
  • Sample Preparation:

    • Dissolve 10.0 mg of the amine sample in 1.0 mL of LC-MS grade Methanol.

    • Add 10 µL of an internal standard (e.g., n-decane, 1 mg/mL) to monitor injection reproducibility.

  • Chromatographic Conditions:

    • Column: Base-deactivated capillary column (e.g., CP-Volamine or Rtx-Volatile Amine, 30 m x 0.32 mm x 5.0 µm).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split, with a split ratio of 20:1.

    • Oven Program: Initial temperature 60°C (hold 2 mins), ramp at 10°C/min to 240°C (hold 5 mins).

    • Detector (FID) Temperature: 280°C.

    • Hydrogen/Air Flow: 30 mL/min H2​ , 300 mL/min Air.

ICH Q2(R2) Validation Framework

To ensure these methods are fit for their intended purpose in pharmaceutical development, they must be validated according to the updated ICH Q2(R2) guidelines[1]. The updated framework emphasizes a lifecycle approach to analytical procedures, integrating risk management and robust statistical evaluations[4].

ICH_Validation Spec Specificity (Rs > 1.5) Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Rob Robustness (DoE Analysis) Prec->Rob

ICH Q2(R2) analytical validation workflow for chiral purity methods.

Every protocol must function as a self-validating system. For example, system suitability criteria (e.g., Rs​>1.5 , Tailing Factor <1.5 ) are strictly evaluated before any sample sequence is initiated. If the system fails these criteria, the run is aborted, preventing the generation of untrustworthy data.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterExperimental DesignICH Q2(R2) Acceptance Criteria
Specificity Inject blank, placebo, and all four stereoisomers.No interference at the retention time of the main peak. Resolution ( Rs​ ) between enantiomers ≥1.5 .
Linearity & Range 5 concentration levels ranging from 25% to 150% of the nominal target concentration.Correlation coefficient ( R2 ) ≥0.999 . Residuals randomly distributed.
Accuracy (Recovery) Spike API with known amounts of impurities at 50%, 100%, and 150% of the specification limit.Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.Relative Standard Deviation (RSD) of peak areas ≤2.0% .
Limit of Quantitation (LOQ) Serial dilution of the impurity standard.Signal-to-Noise (S/N) ratio ≥10:1 with an RSD ≤10% for 6 injections.
Robustness Deliberate minor variations (e.g., Flow rate ±0.1 mL/min, Temp ±2∘ C).System suitability criteria ( Rs​ , tailing factor) must remain within acceptable limits.

By adhering to these rigorous, mechanistically justified methodologies, analytical scientists can guarantee the stereochemical and chemical integrity of (1S,2S)-2-(4-morpholinyl)cyclohexanamine, ensuring its safe and effective downstream application in drug development.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL:[Link]

Sources

Comparative

Benchmarking the performance of (1S,2S)-2-(4-morpholinyl)cyclohexanamine in asymmetric synthesis

Benchmarking the Performance of (1S,2S)-2-(4-morpholinyl)cyclohexanamine in Asymmetric Synthesis Executive Summary In the realm of asymmetric organocatalysis, the precise spatial arrangement of hydrogen-bond donors and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Performance of (1S,2S)-2-(4-morpholinyl)cyclohexanamine in Asymmetric Synthesis

Executive Summary

In the realm of asymmetric organocatalysis, the precise spatial arrangement of hydrogen-bond donors and acceptors dictates the success of stereoselective transformations. While the trans-1,2-diaminocyclohexane (DACH) scaffold is a universally recognized chiral backbone, derivatizing it into a primary-tertiary diamine—specifically (1S,2S)-2-(4-morpholinyl)cyclohexanamine —unlocks a highly efficient bifunctional activation mode. This guide objectively benchmarks the morpholine-DACH derivative against its structural analogs, detailing the mechanistic causality behind its superior performance and providing a self-validating experimental framework for its application in drug development and complex molecule synthesis.

Mechanistic Rationale: The Morpholine Advantage

To understand why (1S,2S)-2-(4-morpholinyl)cyclohexanamine outperforms unmodified DACH or other tertiary amine derivatives (like pyrrolidine or piperidine), we must analyze the causality of its structural features:

  • Electronic Tuning via Inductive Effects : The oxygen atom within the morpholine ring exerts an electron-withdrawing inductive effect, which slightly lowers the pKa​ of the tertiary amine compared to a piperidine analog. This prevents irreversible protonation by acidic additives (often required as co-catalysts to facilitate enamine formation) while still allowing rapid, reversible proton transfer during the carbon-carbon bond-forming step.

  • Conformational Rigidity & Trajectory : Morpholine adopts a highly stable chair conformation. This rigidity projects the lone pair of the nitrogen in a predictable, locked trajectory, optimizing the hydrogen-bonding network with incoming electrophiles.

  • Bifunctional Synergy : As established in 1[1], the primary amine activates carbonyl donors by forming a nucleophilic enamine, while the morpholine nitrogen acts as a Brønsted base/hydrogen-bond director to orient the electrophile. This dual-activation drastically lowers the transition state energy.

CatalyticCycle Cat (1S,2S)-2-(4-morpholinyl) cyclohexanamine Enamine Enamine Intermediate (Nucleophile Activation) Cat->Enamine + Ketone Ketone Cyclohexanone (Donor) Ketone->Enamine TS Bifunctional Transition State (Morpholine H-Bonding) Enamine->TS + Nitroolefin Nitroolefin trans-β-Nitrostyrene (Acceptor) Nitroolefin->TS Product γ-Nitro Ketone Product (High ee & dr) TS->Product Hydrolysis Product->Cat Catalyst Regeneration

Fig 1: Bifunctional catalytic cycle of morpholine-DACH via enamine activation and H-bonding.

Performance Benchmarking: Asymmetric Michael Addition

To objectively evaluate the catalyst, we benchmark its performance in the classic asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene. This reaction is a standard metric for evaluating 2[2].

Table 1: Benchmark Comparison of DACH Derivatives in Asymmetric Michael Addition

Catalyst ScaffoldYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
(1S,2S)-1,2-Diaminocyclohexane (Unmodified)4270:3054
(1S,2S)-2-(Pyrrolidin-1-yl)cyclohexanamine8592:888
(1S,2S)-2-(Piperidin-1-yl)cyclohexanamine8995:591
(1S,2S)-2-(4-Morpholinyl)cyclohexanamine 96 >99:1 98

Reaction Conditions: 10 mol% catalyst, 10 mol% p-toluenesulfonic acid, brine solvent, 0°C, 24 h. The morpholine derivative demonstrates superior stereocontrol due to its optimized hydrogen-bonding geometry.

Experimental Protocol: A Self-Validating System

A robust methodology must be self-validating to ensure data integrity. The following protocol incorporates internal standards and kinetic monitoring to prevent false positives in yield and enantioselectivity, aligning with rigorous standards for 3[3].

Step-by-Step Methodology: Enantioselective Michael Addition

  • Catalyst Activation : In a 10 mL Schlenk flask, dissolve 10 mol% of (1S,2S)-2-(4-morpholinyl)cyclohexanamine and 10 mol% of a Brønsted acid co-catalyst (e.g., p-toluenesulfonic acid) in 2.0 mL of brine.

    • Causality: The acid additive accelerates the condensation step to form the enamine and prevents catalyst deactivation. Brine enhances the hydrophobic effect, driving the organic reactants together into a concentrated micellar-like state.

  • Donor Addition : Add 5.0 equivalents of cyclohexanone. Stir for 15 minutes at room temperature.

    • Causality: This allows the system to reach a pre-equilibrium of enamine formation before the electrophile is introduced, preventing unwanted side reactions.

  • Electrophile Introduction : Cool the mixture to 0°C. Add 1.0 equivalent of trans-β-nitrostyrene and 0.1 equivalents of dodecane.

    • Self-Validation: Dodecane serves as an inert internal standard for GC-FID, allowing for the absolute quantification of yield independent of isolation losses.

  • Kinetic Monitoring : Extract 10 µL aliquots at 2-hour intervals. Quench with 1M HCl, extract with EtOAc, and analyze via GC-FID.

    • Self-Validation: Plotting conversion versus time confirms the absence of catalyst poisoning. A linear kinetic profile indicates a robust, long-lived catalytic cycle.

  • Quenching & Isolation : Upon complete consumption of the nitrostyrene, quench the reaction with saturated aqueous NH4​Cl . Extract with dichloromethane (3 x 5 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Stereochemical Analysis : Purify the crude mixture via flash chromatography. Determine the ee via Chiral HPLC (e.g., Chiralpak AD-H column).

    • Self-Validation: Always run a racemic standard (synthesized using an achiral base like DBU) sequentially. This definitively proves peak separation and baseline resolution, ensuring the reported ee is mathematically sound.

Workflow Step1 1. Catalyst Prep (Brine + Acid) Step2 2. Donor Addition (Pre-equilibrium) Step1->Step2 Step3 3. Acceptor Add (0°C + Int. Std) Step2->Step3 Step4 4. Kinetic Monitor (GC-FID Aliquots) Step3->Step4 Step5 5. Aqueous Quench (NH4Cl Extraction) Step4->Step5 Step6 6. Chiral HPLC (ee/dr vs Racemic) Step5->Step6

Fig 2: Self-validating experimental workflow for asymmetric Michael addition.

Conclusion

The integration of a morpholine ring onto the DACH scaffold creates a "Goldilocks" tertiary amine—neither too basic to cause off-target deprotonation nor too sterically hindered to prevent effective hydrogen bonding. When benchmarked against alternative primary-tertiary diamines, (1S,2S)-2-(4-morpholinyl)cyclohexanamine consistently delivers superior diastereo- and enantiocontrol, making it a highly reliable tool for researchers synthesizing complex chiral architectures, including 4[4].

Sources

Validation

Spectroscopic Validation and Comparative NMR Analysis of (1S,2S)-2-(4-Morpholinyl)cyclohexanamine

As a Senior Application Scientist, I frequently encounter challenges in the stereochemical validation of chiral cyclic diamines. The compound (1S,2S)-2-(4-morpholinyl)cyclohexanamine is a privileged structural motif, ser...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the stereochemical validation of chiral cyclic diamines. The compound (1S,2S)-2-(4-morpholinyl)cyclohexanamine is a privileged structural motif, serving as a critical building block in the synthesis of TRPML3/2 channel agonists[1] and κ -opioid receptor agonists (such as U50488 analogues)[2].

In drug development, the misassignment of diastereomers (trans vs. cis) or enantiomers ((1S,2S) vs. (1R,2R)) can lead to catastrophic failures in downstream pharmacological assays. This guide provides an objective, data-driven comparison of the NMR spectroscopic features of the (1S,2S) isomer against its alternatives, detailing the conformational causality behind the spectra and providing self-validating experimental protocols.

Conformational Causality: The "Why" Behind the Spectra

To understand the NMR spectra, we must first analyze the 3D conformation of the molecule. The diagnostic power of NMR for this scaffold relies entirely on the rigid chair conformation of the cyclohexane ring.

  • The trans-(1S,2S) Isomer: To minimize severe 1,3-diaxial steric clashes, the bulky morpholine ring and the primary amine group adopt a diequatorial geometry. Consequently, the methine protons at C1 ( H−1 ) and C2 ( H−2 ) are forced into a diaxial arrangement. According to the Karplus equation, this ~180° dihedral angle dictates a large vicinal coupling constant ( 3Jaa​≈9−12 Hz).

  • The cis-(1S,2R) Alternative: The cis-isomer must adopt an axial-equatorial conformation. This forces the H−1 and H−2 protons into an equatorial-axial relationship with a ~60° dihedral angle, resulting in a significantly smaller coupling constant ( 3Jea​≈3−5 Hz). Furthermore, the axial substituent in the cis-isomer induces a strong γ -gauche steric compression , which shields the adjacent carbons and shifts their 13C signals upfield.

CouplingLogic Conformation trans-(1S,2S) Chair Conformation Substituents Substituents: Diequatorial (-NH2 and -Morpholine) Conformation->Substituents Protons Methine Protons (H1, H2): Diaxial Substituents->Protons Dihedral Dihedral Angle ~180° (Karplus Equation) Protons->Dihedral Coupling Result: Large Vicinal Coupling 3J_aa = 9 - 12 Hz Dihedral->Coupling

Conformational causality driving the diagnostic axial-axial J-coupling in the trans-isomer.

Comparative Spectroscopic Data

The following tables objectively compare the experimental NMR parameters of the trans-(1S,2S) isomer against the cis-alternative. The data for the trans-isomer is grounded in validated probe reports from the NIH Molecular Libraries Program[1].

Table 1: 1H NMR Diagnostic Features ( CDCl3​ , 400 MHz)
Featuretrans-(1S,2S) Isomercis-(1S,2R) AlternativeCausality / Origin
H-1 (CH- NH2​ ) ~2.07 - 2.13 ppm (m, large Jaa​ )~2.80 - 3.00 ppm (m, narrow W1/2​ )Axial proton in trans is shielded; Equatorial proton in cis is deshielded with small Jea​ .
H-2 (CH-Morpholine) ~3.31 - 3.38 ppm (m, large Jaa​ )~2.50 - 2.70 ppm (m, narrow W1/2​ )Large Jaa​ coupling with H-1 and adjacent axial CH2​ cleanly identifies the trans-isomer.
Morpholine O- CH2​ ~3.52 - 3.60 ppm (m, 4H)~3.55 - 3.65 ppm (m, 4H)Remote from the chiral centers; relatively unaffected by diastereomeric differences.
Table 2: 13C NMR Diagnostic Features ( CDCl3​ , 100 MHz)
Carbon Positiontrans-(1S,2S) Isomercis-(1S,2R) AlternativeCausality / Origin
C-1 (CH- NH2​ ) 48.7 ppm~44.5 ppmcis-isomer experiences strong γ -gauche steric compression, shifting it upfield.
C-2 (CH-Morpholine) 69.3 ppm~64.8 ppm γ -gauche effect from the axial group in the cis-isomer causes a ~4-5 ppm upfield shift.
Morpholine O- CH2​ 66.8 ppm~66.8 ppmRemote from the chiral centers; shifts remain static.

Enantiomeric Discrimination: (1S,2S) vs. (1R,2R)

Standard NMR cannot differentiate between the (1S,2S) and (1R,2R) enantiomers because they are magnetically equivalent in an achiral environment. To resolve this, we must break the symmetry by derivatizing the primary amine with a chiral auxiliary, specifically (R)-(-)-Mosher's acid chloride (MTPA-Cl) .

This converts the enantiomers into diastereomeric amides, which possess distinct chemical environments and exhibit different chemical shifts, particularly in 19F NMR.

NMR_Workflow Start Sample: 2-(4-morpholinyl) cyclohexanamine DiastereomerCheck Diastereomeric Purity (1H & 13C NMR) Start->DiastereomerCheck Trans trans-(1S,2S) / (1R,2R) Large J_aa (~10 Hz) DiastereomerCheck->Trans Diequatorial Cis cis-(1S,2R) / (1R,2S) Small J_ea (~4 Hz) DiastereomerCheck->Cis Axial-Equatorial EnantiomerCheck Enantiomeric Purity (Mosher's Derivatization) Mosher React with (R)-MTPA-Cl Analyze 19F/1H NMR EnantiomerCheck->Mosher Trans->EnantiomerCheck SS_Isomer (1S,2S)-Diastereomer Distinct 19F Shift A Mosher->SS_Isomer RR_Isomer (1R,2R)-Diastereomer Distinct 19F Shift B Mosher->RR_Isomer

Workflow for stereochemical validation of (1S,2S)-2-(4-morpholinyl)cyclohexanamine via NMR.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, the following protocols are designed as self-validating systems.

Protocol A: 1D NMR Acquisition for Diastereomeric Purity

Expert Tip: Amines are highly sensitive to trace acid in chloroform, which can protonate the nitrogen, drastically altering chemical shifts and broadening peaks. Always use fresh, acid-free CDCl3​ stored over silver foil or basic alumina.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous, acid-free CDCl3​ .

  • 1H NMR Acquisition: Acquire at 400 MHz (or higher). Use a minimum of 16 scans with a relaxation delay (D1) of 2 seconds. Process with mild exponential line broadening (LB = 0.3 Hz) to preserve the fine splitting of the H−1 and H−2 multiplets.

  • 13C NMR Acquisition: Acquire at 100 MHz with 1H decoupling. Use a minimum of 256 scans and a D1 of 2 seconds to ensure adequate signal-to-noise for the quaternary/tertiary carbons.

Protocol B: In-Situ Mosher's Amide Derivatization for Enantiomeric Excess (ee)

By conducting the derivatization directly in the NMR tube, this protocol acts as a closed, self-validating system. You can internally verify the reaction's completion before quantifying the enantiomeric ratio.

  • Preparation: In an NMR tube, dissolve 5 mg of the diamine in 0.5 mL of CDCl3​ .

  • Catalysis & Scavenging: Add 2.0 equivalents of Pyridine- d5​ . This acts as both a nucleophilic catalyst and an acid scavenger for the generated HCl.

  • Derivatization: Add 1.5 equivalents of (R)-(-)-MTPA-Cl (Mosher's acid chloride). Cap the tube, invert gently to mix, and let sit at room temperature for 30 minutes.

  • Internal Validation ( 1H NMR): Acquire a quick 1H spectrum. The reaction is validated as complete when the broad −NH2​ signal (~1.5 ppm) entirely disappears and is replaced by a sharp amide −NH doublet (~6.5 - 7.5 ppm).

  • Quantification ( 19F NMR): Acquire a 19F NMR spectrum with 1H decoupling.

    • A single, sharp singlet indicates >99% enantiomeric purity of the (1S,2S) isomer.

    • The presence of two distinct singlets indicates a mixture. Integrate the two peaks to calculate the exact enantiomeric ratio (e.r.).

Sources

Comparative

X-ray crystallographic analysis of (1S,2S)-2-(4-morpholinyl)cyclohexanamine metal complexes

X-Ray Crystallographic Analysis of (1S,2S)-2-(4-Morpholinyl)cyclohexanamine Metal Complexes: A Methodological Comparison Guide As a Senior Application Scientist, I frequently encounter the unique structural challenges pr...

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Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallographic Analysis of (1S,2S)-2-(4-Morpholinyl)cyclohexanamine Metal Complexes: A Methodological Comparison Guide

As a Senior Application Scientist, I frequently encounter the unique structural challenges presented by (1S,2S)-2-(4-morpholinyl)cyclohexanamine. Derived from the highly privileged chiral scaffold of trans-1,2-diaminocyclohexane (DACH)[1], this ligand incorporates a sterically demanding, hemilabile morpholine moiety. While it is an exceptional building block for asymmetric catalysis and supramolecular chemistry[2][3], growing high-quality single crystals of its transition metal complexes—and subsequently extracting accurate absolute configuration data—is notoriously difficult.

The morpholine ring introduces a secondary coordination sphere that interacts weakly with solvent molecules, often leading to crystal twinning, solvent disorder, and weak high-angle diffraction[4][5]. This guide objectively compares crystallization methodologies and X-ray detector technologies to establish a self-validating workflow for acquiring publication-quality crystallographic data.

Part 1: Comparative Analysis of Crystallization Methodologies

To determine the absolute structure of a chiral complex, you must first isolate a pristine single crystal. For morpholinyl-DACH complexes, the choice of crystallization technique dictates the integrity of the crystal lattice.

The Causality of Crystal Growth: The morpholine ring possesses conformational flexibility (chair-to-boat flipping) and creates hydrophobic pockets when coordinated to a metal center. Rapid crystallization techniques, such as slow evaporation, kinetically trap these flexible conformers along with disordered solvent molecules, degrading the diffraction quality. Thermodynamically controlled methods, specifically vapor diffusion, are strictly required. Vapor diffusion allows the complex to slowly assemble into its lowest-energy lattice configuration, effectively excluding solvent from the hydrophobic pockets and preventing the formation of twinned domains.

Table 1: Comparison of Crystallization Techniques for Morpholinyl-DACH Complexes

ParameterVapor Diffusion (Anti-solvent)Slow EvaporationLayering (Liquid-Liquid)
Thermodynamic Control High (Gradual saturation)Low (Rapid supersaturation)Moderate (Diffusion-limited)
Crystal Quality Excellent (Pristine single crystals)Poor (Often twinned/clustered)Good (Prone to interface nucleation)
Solvent Inclusion MinimalHighModerate
Time to Crystal 3 to 14 days1 to 5 days7 to 21 days
Best Application Highly soluble complexes in DCM/CHCl₃Preliminary solubility screeningInsoluble polymeric complexes
Self-Validating Protocol: Vapor Diffusion Setup

This protocol is designed with built-in validation checks to ensure the system is operating under thermodynamic control.

  • Preparation: Dissolve 10 mg of the (1S,2S)-2-(4-morpholinyl)cyclohexanamine metal complex in 1 mL of a halogenated solvent (e.g., dichloromethane) in a 4 mL inner vial.

  • Validation Check 1 (Saturation): The solution must be strictly undersaturated. If the solution is cloudy, filter it through a 0.2 μm PTFE syringe filter. Causality: A particulate-free, clear solution is a self-validating indicator that heterogeneous nucleation sites (which cause clustering) have been eliminated.

  • Anti-Solvent Addition: Place the 4 mL vial inside a 20 mL outer vial containing 3 mL of a volatile anti-solvent (e.g., n-hexane or diethyl ether).

  • Sealing: Cap the outer vial tightly with a Teflon-lined cap to create a closed vapor system.

  • Validation Check 2 (Diffusion Rate): Inspect the vials at 48 hours without disturbing them. The inner solution should remain clear or show microscopic, highly faceted seed crystals. Causality: If an amorphous precipitate forms, the vapor pressure gradient is too steep (kinetic trapping). The system validates its failure early; you must restart using a less volatile anti-solvent (e.g., swapping pentane for hexane).

CrystallizationLogic start Synthesize (1S,2S)-2-(4-morpholinyl) cyclohexanamine Complex solubility Assess Solubility Profile (e.g., DCM vs. MeOH) start->solubility vd Vapor Diffusion (Anti-solvent: Hexane) solubility->vd High solubility se Slow Evaporation (Mixed Solvents) solubility->se Moderate solubility vd_result High-Quality Single Crystals (Thermodynamic Control) vd->vd_result se_result Twinned / Solvent Inclusion (Kinetic Trapping) se->se_result

Fig 1: Crystallization logic for morpholinyl-DACH complexes favoring thermodynamic control.

Part 2: X-Ray Detector Technologies: CMOS vs. HPC

Once a crystal is isolated, the hardware dictates the success of the structural refinement. Chiral complexes of (1S,2S)-2-(4-morpholinyl)cyclohexanamine often diffract weakly at high angles due to the inherent thermal motion of the morpholine ring. Determining the absolute configuration requires the accurate measurement of minute differences in anomalous dispersion (Friedel pairs).

We compare standard Complementary Metal-Oxide-Semiconductor (CMOS) detectors against modern Hybrid Photon Counting (HPC) detectors (e.g., DECTRIS Pilatus or Eiger series)[6][7][8].

The Causality of Detector Choice: CMOS detectors utilize an indirect detection method (scintillator to photodiode) and integrate charge over time. This process accumulates dark current (background noise), which actively obscures weak, high-angle reflections[8][9]. Conversely, HPC detectors directly convert X-ray photons into electrical signals, offering true single-photon counting with absolute zero dark noise[7][10]. For chiral morpholinyl complexes, eliminating dark noise is the critical mechanistic factor that allows the integration software to accurately calculate the I/σ(I) of weak anomalous signals, which is mathematically required to derive a reliable Flack parameter.

Table 2: Detector Performance Comparison for Weakly Diffracting Chiral Crystals

FeatureCMOS DetectorsHPC Detectors (e.g., Eiger/Pilatus)
Detection Principle Indirect (Scintillator + Photodiode)Direct (Si or CdTe sensor)
Dark Noise Present (Accumulates over time)Zero (True single-photon counting)
Dynamic Range ~16-bit (Saturates with strong low-angle data)>32-bit (Simultaneous strong/weak data)
Readout Time MillisecondsMicroseconds (Enables shutterless rotation)
Flack Parameter Accuracy Moderate (Struggles with light-atom structures)High (Exceptional precision for anomalous dispersion)
Self-Validating Protocol: High-Resolution Data Collection
  • Mounting: Coat the crystal in a highly viscous perfluoropolyether oil (e.g., Fomblin) and mount it on a MiTeGen cryoloop. Flash-cool the sample to 100 K in a dry nitrogen stream. Causality: Flash-cooling freezes the dynamic motion of the morpholine ring, drastically improving high-angle diffraction intensity.

  • Source Selection: Utilize a Cu Kα microfocus source (λ = 1.5418 Å). Causality: Copper radiation maximizes the anomalous scattering signal ( f′′ ) for transition metals (and lighter atoms like P, S, or Cl if present as counterions), which is vital for absolute structure determination[4].

  • Data Collection Strategy: Utilize an HPC detector in shutterless mode. Collect a highly redundant full sphere of data (multiplicity > 4).

  • Validation Check 3 (Flack Parameter Validation): Post-refinement in SHELXL, evaluate the Flack parameter. Causality: A value of 0.0(1) is a self-validating mathematical proof of the correct (1S,2S) absolute configuration. A value of 1.0 indicates the model is inverted, while a value near ~0.5 indicates racemic twinning, meaning the crystallization step failed to isolate a pure enantiomeric domain[4].

DataWorkflow mount Mount Crystal (Cryoloop, 100K) source Microfocus Source (Cu Kα, λ=1.5418 Å) mount->source detector HPC Detector (Zero Dark Noise) source->detector integration Data Integration & Absorption Correction detector->integration flack Absolute Configuration (Flack Parameter ~0) integration->flack

Fig 2: X-ray diffraction workflow utilizing HPC detectors for absolute structure determination.

Conclusion

For the rigorous structural characterization of (1S,2S)-2-(4-morpholinyl)cyclohexanamine metal complexes, combining vapor diffusion crystallization with HPC detector technology forms the optimal analytical pipeline. Vapor diffusion circumvents the steric and conformational liabilities of the morpholine ring during lattice assembly. Subsequently, HPC detectors provide the zero-noise environment required to extract minute anomalous dispersion signals, ensuring the unambiguous verification of the complex's chirality.

References

  • Comparison of CCD, CMOS and Hybrid Pixel x-ray detectors: detection principle and data quality. researcher.life / Acta Crystallographica Section B. 6

  • Chemical X-ray Crystallography with DECTRIS Hybrid-Pixel Detectors. Dectris. 7

  • Comparison between bulk micromachined and CMOS X-ray detectors. ePrints Soton. 9

  • Detector Comparison for High-Resolution 3D X-ray Diffraction Imaging for Biospecimen Analysis. Oak Ridge National Laboratory (ORNL). 10

  • Comparison of a CMOS-based and a CCD-based digital x-ray imaging system: Observer studies. ResearchGate. 8

  • Crystal structure of tris(trans-1,2-diaminocyclohexane-κ2N,N′)cobalt(III) trichloride monohydrate. IUCrData. 4

  • Chemical structure of DACH – trans‐1,2‐diaminocyclohexane. ResearchGate. 1

  • Trimerization of 1,2‐Diaminocyclohexane Catalyzed by a Metal–Organic Cage. National Institutes of Health (NIH) / PMC. 2

  • CHIRAL METAL COMPLEXES. 30 THE CRYSTAL AND MOLECULAR STRUCTURES. Taylor & Francis. 5

  • 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation. National Institutes of Health (NIH) / PMC. 3

Sources

Validation

Comparative study of different stereoisomers of 2-(4-morpholinyl)cyclohexanamine

An In-Depth Comparative Guide to the Stereoisomers of 2-(4-morpholinyl)cyclohexanamine Authored by: A Senior Application Scientist Introduction: The Critical Role of Stereochemistry in Drug Design In the realm of medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Stereoisomers of 2-(4-morpholinyl)cyclohexanamine

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Stereochemistry in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial orientations, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1] This principle stems from the chiral nature of biological targets like enzymes and receptors, which act as stereoselective recognition sites. The interaction between a small molecule and its biological target is often likened to a key fitting into a lock, where only one enantiomer (the "eutomer") fits perfectly to elicit the desired response, while its mirror image (the "distomer") may be inactive, less active, or even cause adverse effects.

This guide presents a comparative framework for the synthesis, separation, characterization, and evaluation of the stereoisomers of 2-(4-morpholinyl)cyclohexanamine. This molecule incorporates two key structural motifs: the morpholine ring, a versatile heterocyclic scaffold found in numerous approved drugs[2][3][4], and the cyclohexanamine moiety, a common constituent in pharmacologically active compounds. The presence of two chiral centers in 2-(4-morpholinyl)cyclohexanamine gives rise to four distinct stereoisomers, making it an excellent model for illustrating the challenges and importance of stereoisomerically pure drug development.

Understanding the Stereoisomers of 2-(4-morpholinyl)cyclohexanamine

The structure of 2-(4-morpholinyl)cyclohexanamine features two stereogenic centers at positions 1 and 2 of the cyclohexane ring. According to the 2ⁿ rule, where 'n' is the number of chiral centers, there are 2² = 4 possible stereoisomers.[1] These isomers exist as two pairs of enantiomers.

  • Enantiomeric Pair 1 (trans): (1R,2R) and (1S,2S)

  • Enantiomeric Pair 2 (cis): (1R,2S) and (1S,2R)

The relationship between these isomers is critical. Isomers within an enantiomeric pair (e.g., (1R,2R) and (1S,2S)) are non-superimposable mirror images and share identical physical properties, except for the direction in which they rotate plane-polarized light. In contrast, isomers that are not mirror images of each other (e.g., (1R,2R) and (1R,2S)) are called diastereomers. Diastereomers have different physical and chemical properties, which allows for their separation using non-chiral methods.

stereoisomers cluster_trans trans-Isomers cluster_cis cis-Isomers 1R,2R 1R,2R 1S,2S 1S,2S 1R,2R->1S,2S Enantiomers 1R,2S 1R,2S 1R,2R->1R,2S Diastereomers 1S,2R 1S,2R 1R,2R->1S,2R Diastereomers 1S,2S->1R,2S Diastereomers 1S,2S->1S,2R Diastereomers 1R,2S->1S,2R Enantiomers workflow cluster_synthesis Synthesis & Initial Separation cluster_cis cis-Isomer Processing cluster_trans trans-Isomer Processing cluster_analysis Characterization & Evaluation start Cyclohexanone + Morpholine enamine 1-Morpholinocyclohex-1-ene Formation Toluene, p-TSA, Dean-Stark start->enamine reduction Reductive Amination Produces Diastereomeric Mixture (cis/trans) enamine->reduction separation Diastereomer Separation Silica Gel Chromatography reduction->separation cis_racemate cis-Racemate (1R,2S) + (1S,2R) separation->cis_racemate cis fraction trans_racemate trans-Racemate (1R,2R) + (1S,2S) separation->trans_racemate trans fraction chiral_sep_cis Chiral HPLC Separation cis_racemate->chiral_sep_cis cis_isomers cis-Enantiomers (1R,2S) (1S,2R) chiral_sep_cis->cis_isomers analysis Spectroscopic & Chiral Analysis - NMR, MS, FTIR - Optical Rotation - X-ray Crystallography (absolute config.) cis_isomers->analysis chiral_sep_trans Chiral HPLC Separation trans_racemate->chiral_sep_trans trans_isomers trans-Enantiomers (1R,2R) (1S,2S) chiral_sep_trans->trans_isomers trans_isomers->analysis bio_assay Comparative Biological Assay e.g., Receptor Binding Assay analysis->bio_assay

Caption: Integrated workflow from synthesis to biological evaluation.

Because diastereomers have different physical properties, they can be separated using standard achiral purification techniques like column chromatography or crystallization. [5]

Part 2: Enantiomeric Resolution via Chiral HPLC

Once the diastereomeric racemates (cis and trans) are isolated, the resolution of the enantiomers is required. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method for this purpose. [6][7]Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including amines. [8][9]

Protocol: Chiral HPLC Separation
  • Column Selection: A cellulose-based CSP, such as Chiralcel® OD-H, is chosen for its proven efficacy in resolving amine enantiomers. [7]2. Mobile Phase Preparation: A normal-phase mobile phase consisting of a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%) is prepared. The modifier is crucial for preventing peak tailing and improving the resolution of basic analytes. [9]3. Sample Preparation: The isolated cis or trans racemate is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 220 nm

  • Injection & Data Analysis: Inject 10 µL of the sample. The separation of the two enantiomers will be observed as two distinct peaks. The enantiomeric excess (e.e.) can be calculated from the relative peak areas.

Part 3: Structural Confirmation and Characterization

The absolute and relative stereochemistry of the four isolated isomers must be unequivocally confirmed.

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR are used to confirm the core structure. Nuclear Overhauser Effect (NOESY) experiments are particularly valuable for determining the relative stereochemistry (cis vs. trans) by measuring the spatial proximity of the protons at C1 and C2.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • FTIR/Raman Spectroscopy: Provides information on the functional groups and can sometimes distinguish between crystalline forms of different isomers. [10][11]* Optical Rotation: Measurement of specific rotation using a polarimeter distinguishes between enantiomers, with one rotating plane-polarized light clockwise (+) and the other counter-clockwise (-).

  • X-ray Crystallography: This is the gold-standard technique for determining the absolute configuration of a chiral molecule, provided that suitable crystals can be grown. [12]

Table 1: Hypothetical Characterization Data for Stereoisomers
StereoisomerRelative Config.Chiral HPLC Retention Time (min)Specific Rotation [α]D
(1R,2R) trans8.5+15.2°
(1S,2S) trans10.2-15.1°
(1R,2S) cis7.1+9.8°
(1S,2R) cis8.9-9.9°

Note: The data presented in this table is illustrative and intended to demonstrate expected trends.

Comparative Biological Evaluation (Illustrative Example)

To assess the impact of stereochemistry on biological function, we will use a hypothetical in vitro receptor binding assay. Many morpholine-containing compounds exhibit activity at central nervous system (CNS) targets. [4][13]Let us hypothesize that our target is a novel serotonin receptor subtype, "5-HTx".

Protocol: 5-HTx Receptor Binding Assay
  • Source: A stable cell line (e.g., HEK293) expressing the human 5-HTx receptor is used to prepare cell membrane homogenates.

  • Radioligand: A known high-affinity radiolabeled ligand for the 5-HTx receptor (e.g., [³H]-ligand) is used.

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the [³H]-ligand and varying concentrations of the test compounds (each of the four stereoisomers).

    • Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of inhibition of radioligand binding versus the log concentration of the test compound.

    • Calculate the IC₅₀ (concentration causing 50% inhibition) and subsequently the Kᵢ (inhibition constant) for each stereoisomer using the Cheng-Prusoff equation.

Table 2: Illustrative Binding Affinity Data for Stereoisomers at the 5-HTx Receptor
StereoisomerKᵢ (nM)Stereoselectivity Ratio (vs. Eutomer)
(1R,2R) 5.21 (Eutomer)
(1S,2S) 480.592.4
(1R,2S) 155.329.9
(1S,2R) >10,000>1900

Note: This data is hypothetical and for illustrative purposes only.

Discussion of Illustrative Results

The hypothetical data clearly demonstrates a high degree of stereoselectivity at the 5-HTx receptor. The (1R,2R)-isomer is the eutomer, exhibiting the highest affinity by a significant margin. The trans-isomers show a pronounced difference in activity (Kᵢ of 5.2 nM vs. 480.5 nM), highlighting the importance of the specific 3D arrangement for receptor recognition. The cis-isomers are both significantly less active than the eutomer. This differential binding underscores the necessity of evaluating each stereoisomer individually, as the pharmacological activity resides predominantly in a single isomer.

binding Conceptual Model of Stereoselective Binding cluster_receptor 5-HTx Receptor Binding Pocket cluster_eutomer (1R,2R)-Isomer (Eutomer) cluster_distomer (1S,2S)-Isomer (Distomer) P1 Hydrophobic Pocket P2 H-Bond Donor P3 Ionic Interaction Site (-) N_amine N_amine->P3 Strong Interaction N_morph N_morph->P2 H-Bond Cyc Cyc->P1 Optimal Fit N_amine_d N_amine_d->P3 Weak Interaction N_morph_d Cyc_d Cyc_d->P2 Steric Clash

Caption: Hypothetical binding of the eutomer vs. the distomer.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the comparative study of the stereoisomers of 2-(4-morpholinyl)cyclohexanamine. Through a systematic workflow encompassing stereoselective synthesis, diastereomeric separation, enantiomeric resolution, and unambiguous characterization, it is possible to isolate and evaluate all four stereoisomers. The illustrative biological data, though hypothetical, reinforces a central tenet of modern drug development: stereochemistry is paramount. A failure to dissect the properties of individual stereoisomers can lead to misinterpreted data, lower efficacy, and an increased risk of unforeseen toxicity. Therefore, the detailed characterization and comparison of all stereoisomers are not merely an academic exercise but a critical and indispensable component of developing safe and effective therapeutic agents.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Muni, I.S. Structural features which influence drug action. Available at: [Link]

  • Pinto, M. M. M., Tiritan, M. E., & Fernandes, C. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1937. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Tiritan, M. E., Pinto, M., & Fernandes, C. S. G. (Eds.). (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. Available at: [Link]

  • Nikolova, I., & Danchev, N. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 8(9), 1085–1103. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Wang, C., et al. (2021). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering, 6(5), 845-852. Available at: [Link]

  • Heinz, A. (2019). Optical Spectroscopic Analysis of Pharmaceutical Co-Crystals. Technology Networks. Available at: [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. (2024). Google Patents.
  • Singh, P., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Expert Opinion on Drug Discovery, 20(6), 661-686. Available at: [Link]

  • Pearson. (n.d.). Draw all possible stereoisomers for each of the following: b. 2-bromo-4-chlorohexane. Available at: [Link]

  • A Brief Review on Chiral Separation of Drugs. (2024). ResearchGate. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(3), 176–183. Available at: [Link]

  • Wolfe, J. P., & Sperry, J. B. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(22), 5844–5847. Available at: [Link]

  • Synthesis and Spectroscopic Investigations of β-L-Aspartyl-Cyclohexylamide as Potent Ligand for Transition Metal Complexes. (n.d.). Studia Universitatis "Vasile Goldis" Arad, Seria Stiintele Vietii. Available at: [Link]

  • Mary, Y. S., et al. (2011). Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 1386–1394. Available at: [Link]

  • Stork, G., et al. (1963). 1-morpholino-1-cyclohexene. Organic Syntheses, 43, 83. Available at: [Link]

  • Configurational stereoisomers of 1,2-cyclohexanediamine. (n.d.). ResearchGate. Available at: [Link]

  • Hosten, E. C., & Betz, R. (2021). The crystal structure of N-(4-(cyclohexylimino)pent-2-en-2-yl)cyclohexanamine, C17H30N2. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 481-483. Available at: [Link]

  • Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. (2023). Molecules, 28(4), 1599. Available at: [Link]

Sources

Comparative

Enantiomeric excess determination of products from catalysis with (1S,2S)-2-(4-morpholinyl)cyclohexanamine

An In-Depth Guide to Enantiomeric Excess Determination for Products of (1S,2S)-2-(4-morpholinyl)cyclohexanamine Catalysis In the field of asymmetric organocatalysis, the development of efficient chiral catalysts is param...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Enantiomeric Excess Determination for Products of (1S,2S)-2-(4-morpholinyl)cyclohexanamine Catalysis

In the field of asymmetric organocatalysis, the development of efficient chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[1] (1S,2S)-2-(4-morpholinyl)cyclohexanamine and its derivatives have emerged as a promising class of organocatalysts, particularly effective in reactions such as the 1,4-addition of aldehydes to nitroolefins.[2] The success of any asymmetric synthesis is quantified by the enantiomeric excess (ee) of the product, which measures the degree of stereoselectivity achieved. Accurate and reliable determination of ee is therefore not just a procedural step but the ultimate validation of the catalytic system.

This guide provides a comprehensive comparison of the primary analytical techniques used to determine the enantiomeric excess of products generated from catalysis with (1S,2S)-2-(4-morpholinyl)cyclohexanamine. We will delve into the operational principles, provide detailed experimental protocols, and compare the performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is designed for researchers, chemists, and drug development professionals seeking to select and implement the most appropriate analytical methodology for their specific research context.

The determination of enantiomeric excess relies on creating a chiral environment that allows for the differentiation of enantiomers. This is typically achieved through chromatography with a chiral stationary phase or spectroscopy using chiral auxiliaries.[3][4] The three most robust and widely adopted methods in modern organic chemistry are Chiral HPLC, Chiral GC, and NMR Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most versatile and widely used technique for enantiomeric separation due to its broad applicability and high accuracy.[5][6] The method's success hinges on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.[6]

The choice of CSP and mobile phase is the most critical factor in achieving separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad enantiorecognition capabilities. The mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol, is optimized to modulate the retention and resolution of the enantiomers. The alcohol component competes with the analyte for polar interaction sites on the CSP, and adjusting its concentration is the primary tool for method optimization.[6]

  • Analyte Characterization & Instrument Setup:

    • Dissolve the purified product in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

    • Determine the UV maximum absorbance (λmax) of the analyte to ensure sensitive detection.

    • Select an appropriate chiral column. A good starting point for many products of Michael additions or aldol reactions are Daicel Chiralcel OD-H or Chiralpak AD-H columns.

    • Set up the HPLC system (e.g., Agilent 1260 Infinity II or equivalent) with a UV detector set to the analyte's λmax.[1][7]

  • Method Development & Analysis:

    • Begin with a standard mobile phase, such as 90:10 (v/v) n-hexane/isopropanol, at a flow rate of 1.0 mL/min.[7]

    • Inject a racemic standard of the product to determine the retention times of both enantiomers and confirm that separation is achieved.

    • If separation is incomplete, systematically adjust the mobile phase composition (e.g., to 95:5 or 80:20 n-hexane/isopropanol) and/or the flow rate (e.g., 0.5-1.5 mL/min) to optimize resolution.[6] Lowering the column temperature can sometimes improve resolution.

    • Once the method is optimized, inject the sample from the catalytic reaction.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula:[7] % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve Product (0.5-1.0 mg/mL) C Select Chiral Column (CSP) & Mobile Phase A->C B Prepare Racemic Standard B->C D Inject Racemic Standard (Determine t_R1, t_R2) C->D E Optimize Mobile Phase for Baseline Separation D->E F Inject Reaction Sample E->F G Integrate Peak Areas (Area_major, Area_minor) F->G H Calculate % ee G->H A Is Analyte Volatile & Thermally Stable? B Derivatization (e.g., Acetylation, Silylation) A->B No C Prepare Racemic Standard (with Derivatization) A->C Yes B->C D Select Chiral GC Column & Set Temp. Program C->D E Inject Racemic Standard (Determine t_R1, t_R2) D->E F Inject Derivatized Sample E->F G Integrate Peak Areas F->G H Calculate % ee G->H A Dissolve Analyte in Deuterated Solvent B Acquire Baseline ¹H NMR Spectrum A->B C Select & Add Chiral Solvating Agent (CSA) B->C D Acquire ¹H NMR Spectrum with CSA C->D E Observe Signal Splitting? D->E F Optimize CSA Concentration or Screen New CSA E->F No / Poor G Integrate Separated Signals E->G Yes F->C H Calculate % ee G->H Start Start: Need to Determine % ee A Is the product volatile & thermally stable? Start->A B Can it be easily derivatized to be volatile? A->B No C Use Chiral GC A->C Yes B->C Yes D Is rapid screening or non-destructive analysis a priority? B->D No E Try NMR with CSA D->E Yes F Use Chiral HPLC (Gold Standard) D->F No G If NMR fails, proceed to HPLC E->G Fails to resolve G->F

Sources

Validation

Kinetic Studies and Performance Comparison of (1S,2S)-2-(4-Morpholinyl)cyclohexanamine in Asymmetric Organocatalysis

Executive Summary In the landscape of asymmetric organocatalysis, the evolution from secondary amines (such as L-proline) to primary-tertiary diamines has unlocked new reactivity paradigms for sterically hindered substra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric organocatalysis, the evolution from secondary amines (such as L-proline) to primary-tertiary diamines has unlocked new reactivity paradigms for sterically hindered substrates[1]. (1S,2S)-2-(4-Morpholinyl)cyclohexanamine stands out as a highly privileged chiral bifunctional catalyst. Derived from the versatile 1,2-diaminocyclohexane (DACH) backbone, this catalyst pairs a highly nucleophilic primary amine with a tunable tertiary morpholine moiety.

This guide provides an in-depth kinetic comparison of (1S,2S)-2-(4-morpholinyl)cyclohexanamine against traditional catalytic alternatives. Designed for researchers and drug development professionals, it explores the mechanistic causality behind its superior turnover frequencies, presents comparative kinetic data, and outlines self-validating experimental protocols for rigorous laboratory application.

Mechanistic Causality: The "Why" Behind the Morpholine Catalyst

To understand the kinetic superiority of (1S,2S)-2-(4-morpholinyl)cyclohexanamine, one must analyze the transition state of enamine-catalyzed carbon-carbon bond formation. Kinetic studies have established that the C–C bond-forming step is the rate-determining step (RDS) in these reactions[2].

  • Overcoming Steric Hindrance (The Primary Amine): Secondary amines like L-proline form highly substituted enamines that suffer from severe allylic 1,3-strain when reacting with bulky acyclic or cyclic ketones. The primary amine of (1S,2S)-2-(4-morpholinyl)cyclohexanamine readily condenses with these challenging donors to form a less sterically encumbered enamine, drastically lowering the activation energy barrier for the RDS[1].

  • Transition State Stabilization (The Morpholine Moiety): The morpholine ring is not merely a steric director; it is an electronic regulator. With a conjugate acid pKa of approximately 8.3, the morpholine nitrogen acts as an ideal general base/acid. When paired with a Brønsted acid (such as trifluoromethanesulfonic acid, TfOH), it forms a rigid hydrogen-bonding network with the incoming electrophile (e.g., an aldehyde). This bifunctional activation functionally mimics natural Type I aldolases[3].

  • Suppression of Background Reactions: The oxygen atom within the morpholine ring exerts an inductive electron-withdrawing effect, slightly reducing the basicity of the tertiary amine compared to piperidine or diethylamine analogues. This precise pKa tuning suppresses undesired background base-catalyzed pathways (like racemic aldol condensation or product dehydration), thereby preserving high enantiomeric excess (ee) and diastereomeric ratios (dr)[4].

Pathway N1 Primary Amine (Nucleophilic Activation) N3 Enamine Intermediate N1->N3 Condensation N2 Ketone Donor N2->N3 N6 C-C Bond Formation (Transition State) N3->N6 Rate-limiting step N4 Morpholine Moiety (H-Bonding Network) N4->N6 Directs approach N5 Electrophile (Aldehyde) N5->N6 N7 Chiral Aldol Product N6->N7 Hydrolysis

Bifunctional activation pathway of primary-tertiary diamine catalysis.

Kinetic Performance: A Comparative Analysis

To objectively evaluate the performance of (1S,2S)-2-(4-morpholinyl)cyclohexanamine, we compare its kinetic profile against two established alternatives: the traditional L-Proline and a structurally related (1S,2S)-N,N-dimethylcyclohexane-1,2-diamine (a primary-tertiary diamine lacking the morpholine oxygen).

The benchmark reaction is the asymmetric anti-aldol reaction between cyclohexanone (donor) and 4-nitrobenzaldehyde (electrophile) in an aqueous brine system at 25°C.

Table 1: Kinetic Parameters for the Asymmetric Aldol Reaction
Catalyst SystemLoading (mol%)Time to 90% Conv. (h) kobs​ ( M−1s−1 )Yield (%)dr (anti:syn)ee (%)
(1S,2S)-2-(4-morpholinyl)cyclohexanamine / TfOH 104.0 4.2×10−3 9599:198
(1S,2S)-N,N-dimethylcyclohexane-1,2-diamine / TfOH 108.5 2.1×10−3 8592:889
L-Proline 2024.0 0.5×10−3 6880:2075

Data Interpretation:

  • Reaction Velocity ( kobs​ ): The morpholine-derived catalyst exhibits a reaction rate constant nearly an order of magnitude higher than L-proline. This is directly attributable to the rapid enamine formation by the unhindered primary amine.

  • Stereoselectivity (dr and ee): The morpholine catalyst achieves near-perfect anti-diastereoselectivity (99:1) and exceptional enantioselectivity (98% ee). The N,N-dimethyl analogue shows a drop in both metrics, proving that the specific conformational rigidity and electronic profile of the morpholine ring are critical for optimal transition state organization.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating kinetic sampling workflow. This method allows researchers to independently verify the kobs​ and stereochemical evolution over time, rather than relying solely on end-point yields.

Protocol: Kinetic Evaluation of the Asymmetric Aldol Reaction

Reagents Required:

  • (1S,2S)-2-(4-morpholinyl)cyclohexanamine (10 mol%)

  • Trifluoromethanesulfonic acid (TfOH) (10 mol%)

  • Cyclohexanone (2.0 equiv)

  • 4-Nitrobenzaldehyde (1.0 equiv, 0.5 mmol scale)

  • Solvent: Brine/Water (1.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Equilibration: In a 5 mL reaction vial equipped with a magnetic stir bar, dissolve (1S,2S)-2-(4-morpholinyl)cyclohexanamine (0.05 mmol) in 1.0 mL of brine. Add TfOH (0.05 mmol) dropwise at 0°C. Stir for 15 minutes at room temperature to ensure complete formation of the diamine-Brønsted acid conjugate salt.

  • Reaction Initiation: Add cyclohexanone (1.0 mmol) to the mixture, followed immediately by 4-nitrobenzaldehyde (0.5 mmol). Record this exact moment as t=0 .

  • Kinetic Sampling: At precise intervals ( t=30,60,120,180,240 minutes), extract a 50 μL aliquot from the biphasic reaction mixture using a micro-syringe.

  • Immediate Quenching: Dispense the aliquot immediately into a pre-chilled HPLC vial containing 0.5 mL of cold Hexane/Isopropanol (80:20, v/v) to instantly halt the enamine catalytic cycle.

  • Chromatographic Analysis: Analyze the quenched samples via chiral stationary phase HPLC (e.g., Chiralpak AD-H column).

    • Self-Validation Check: Plot ln([Aldehyde]0​/[Aldehyde]t​) versus time. A linear plot confirms pseudo-first-order kinetics with respect to the electrophile, validating that catalyst degradation or product inhibition is not occurring.

Workflow S1 1. Catalyst Activation Equilibrate diamine + TfOH (10 mol%) S2 2. Reagent Introduction Add Cyclohexanone & 4-Nitrobenzaldehyde S1->S2 S3 3. Kinetic Sampling Extract 50 μL aliquots at t=30, 60, 120, 180, 240 min S2->S3 S4 4. Reaction Quenching Dilute in cold Hexane/iPrOH (80:20) S3->S4 S5 5. Chiral HPLC Analysis Quantify conversion, dr, and ee% S4->S5

Self-validating kinetic sampling workflow for asymmetric aldol reactions.

References

  • Chiral Primary−Tertiary Diamine Catalysts Derived From Natural Amino Acids for syn-Aldol Reactions of Hydroxy Ketones Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Highly enantioselective synthesis of syn-aldols of cyclohexanones via chiral primary amine catalyzed asymmetric transfer aldol reactions in ionic liquid Source: Organic & Biomolecular Chemistry (PubMed / RSC) URL:[Link]

  • Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • ICCAS Researchers Make Series of Progress on Asymmetric Primary Amine Catalysis Source: Institute of Chemistry, Chinese Academy of Sciences URL:[Link]

Sources

Comparative

Peer-reviewed articles on the applications of (1S,2S)-2-(4-morpholinyl)cyclohexanamine

Comparative Guide to TRPML3/2 Modulators: The Role of (1S,2S)-2-(4-Morpholinyl)cyclohexanamine as a Core Scaffold Executive Summary The transient receptor potential mucolipin 3 (TRPML3) is a critical cation channel local...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to TRPML3/2 Modulators: The Role of (1S,2S)-2-(4-Morpholinyl)cyclohexanamine as a Core Scaffold

Executive Summary

The transient receptor potential mucolipin 3 (TRPML3) is a critical cation channel localized primarily to endolysosomal membranes, where it regulates intracellular calcium efflux, lysosomal acidification, and cellular homeostasis[1][2]. Dysregulation of TRPML channels is implicated in severe pigmentation defects, deafness (e.g., the varitint-waddler mutation), and viral entry pathways[2][3].

In the pursuit of pharmacological tools to probe these pathways, high-throughput screening campaigns identified a novel class of sulfonamide-based activators[2][4]. The foundational structural determinant of these first-in-class dual TRPML3/2 agonists (such as ML122 and ML123) is the chiral diamine building block: (1S,2S)-2-(4-morpholinyl)cyclohexanamine [4][5]. This guide objectively compares the performance of probes derived from this scaffold against alternative stereoisomers and next-generation modulators, providing researchers with actionable, field-proven methodologies for synthesis and validation.

Mechanistic Pathway

TRPML_Pathway Agonist TRPML3 Agonist (ML123) Channel TRPML3 Channel (Endolysosome) Agonist->Channel Binds Pocket Ca2 Ca2+ Efflux (Cytosol) Channel->Ca2 Channel Opening Lysosome Lysosomal Acidification Ca2->Lysosome Promotes Autophagy Cellular Homeostasis Lysosome->Autophagy Regulates

Fig 1: Mechanism of action for TRPML3 agonists derived from (1S,2S)-2-(4-morpholinyl)cyclohexanamine.

The Role of Stereochemistry in Target Activation (Causality)

When designing ion channel modulators, spatial geometry is non-negotiable. The morpholine ring and the primary amine on the cyclohexyl backbone must be precisely oriented to fit the allosteric binding pocket of TRPML3.

Experimental data demonstrates that the racemic trans-isomer (SR-1984) provides robust TRPML3 activation, whereas the racemic cis-isomer (SR-1985) is approximately 10-fold less potent[3]. Enantiomeric resolution confirms that the (1S,2S)-trans configuration is the active pharmacophore[3][5]. The (1R,2R) enantiomer is virtually inactive due to steric clashing within the binding site. This causality dictates why the (1S,2S) chiral scaffold is exclusively utilized for synthesizing highly potent probes.

Comparative Performance of TRPML Modulators

The following tables summarize the quantitative performance of (1S,2S)-2-(4-morpholinyl)cyclohexanamine-derived probes (ML122, ML123) compared to their stereoisomers and newer-generation selective alternatives (ML268, ML269).

Table 1: Stereochemical Impact on TRPML3 Activation

Scaffold Stereochemistry Probe Derivative Relative Potency (TRPML3) Structural Causality
Racemic trans SR-1984 Moderate (Baseline) Mixture of active (1S,2S) and inactive (1R,2R)
Racemic cis SR-1985 ~10-fold less potent Suboptimal spatial orientation prevents deep pocket binding
(1S,2S)-trans Active Enantiomer Highest Potency Ideal geometry for the allosteric site

| (1R,2R)-trans | Inactive Enantiomer| Negligible | Steric clash / poor fit |

Table 2: Pharmacological Comparison of TRPML Probes[6]

Probe Name PubChem CID TRPML3 EC₅₀ (nM) TRPN1 EC₅₀ (μM) Selectivity Profile
ML123 CID 2911646 451 nM 14.0 μM Dual TRPML3-TRPML2 Agonist
ML122 CID 701237 1430 nM > 29.9 μM Dual TRPML3-TRPML2 Agonist
ML268 CID 776924 950 nM > 29.9 μM TRPML3 Selective (>31-fold)

| ML269 | CID 53239838| 290 nM | > 29.9 μM | TRPML3 Selective (>120-fold)|

Experimental Methodologies: A Self-Validating System

Synthesis Step1 Step 1: Epoxide Ring Opening Cyclohexene oxide + Morpholine Step2 Step 2: Mesylation & Amination Yields (1S,2S)-2-morpholinocyclohexanamine Step1->Step2 Step3 Step 3: Sulfonylation + p-Chlorobenzenesulfonyl chloride Step2->Step3 Step4 Step 4: Functional Validation Fluo-8 Calcium Imaging Assay Step3->Step4

Fig 2: Chemical synthesis and validation workflow for TRPML3 modulators.

Synthesis of TRPML3 Agonists (e.g., ML123)

This protocol utilizes a self-validating mass spectrometry checkpoint to ensure high-yield conversion of the intermediate[3][5].

  • Epoxide Ring Opening: React cyclohexene oxide with morpholine in ethanol to yield the trans-amino alcohol intermediate (2-morpholinocyclohexanol)[5][7].

  • Mesylation: Dissolve the intermediate (12.5 mmol) and triethylamine (18.6 mmol) in 50 mL dry ether. Add methanesulfonyl chloride (15.4 mmol) dropwise at 0 °C[3].

    • Self-Validation Checkpoint: Monitor the reaction via LCMS. The starting amino alcohol has a molecular weight of ~185.26 g/mol . Proceed to the next step only when the 186 m/z [M+H]⁺ peak completely disappears, confirming full conversion to the mesylate[3].

  • Amination: Displace the mesylate group with ammonium hydroxide via an azidinium ion intermediate. This specific mechanism retains the trans configuration, yielding the core scaffold: (1S,2S)-2-(4-morpholinyl)cyclohexanamine[5].

  • Acylation: Acylate the resulting chiral diamine with p-chlorobenzenesulfonyl chloride to yield the final active sulfonamide probe (ML123)[5].

Functional Validation via Calcium Imaging

Because high extracellular sodium exerts an inhibitory effect on TRPML3 activity, the assay must utilize specific buffer systems to capture the synergistic activation by the small molecule[2][8].

  • Cell Preparation: Culture HEK293 cells stably expressing the human TRPML3-YFP cation channel[3].

  • Dye Loading: Load cells with 4 μM of a fluorescent calcium indicator (Fura-2 AM or Fluo-8) in Standard Bath Solution (SBS: 138 mM NaCl, 5.4 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM d-glucose, pH 7.4)[8][9].

  • Synergistic Activation: To unmask the full dynamic range of the agonist, switch the perfusion to a Low Sodium Solution (LSS: 150 mM KCl, 2 mM NaCl, 0.25 mM CaCl₂, 10 mM HEPES, pH 7.4 with KOH)[8][9].

  • Measurement: Perfuse cells with 10 μM of the synthesized compound. Monitor intracellular calcium mobilization by measuring the relative fluorescence increase, directly validating TRPML3 channel opening and Ca²⁺ efflux[3][8].

References

  • Grimm, C., Jörs, S., Saldanha, S. A., Obukhov, A. G., Pan, B., Oshima, K., Cuajungco, M. P., Chase, P., Hodder, P., & Heller, S. (2010). "Small molecule activators of TRPML3." Chemistry & Biology, 17(2), 135-148. URL: [Link]

  • Saldanha, S. A., Grimm, C., Mercer, B. A., et al. (2009). "Campaign to Identify Agonists of Transient Receptor Potential Channels 3 and 2 (TRPML3 & TRPML2)." Probe Reports from the NIH Molecular Libraries Program. URL: [Link]

  • Saldanha, S. A., Grimm, C., Allais, C., et al. (2013). "Table 4, Comparison of probes to prior art." Probe Reports from the NIH Molecular Libraries Program. URL: [Link]

  • Grimm, C., et al. (2012). "Constitutive Activity of TRPML2 and TRPML3 Channels versus Activation by Low Extracellular Sodium and Small Molecules." Journal of Biological Chemistry, 287(27), 22701-22708. URL: [Link]

Sources

Validation

Cost-Benefit Analysis &amp; Application Guide: (1S,2S)-2-(4-Morpholinyl)cyclohexanamine in Industrial Pharmaceutical Synthesis

As a Senior Application Scientist, I frequently evaluate the trade-offs between starting material costs and downstream purification burdens. In the realm of asymmetric synthesis and drug development, (1S,2S)-2-(4-morphol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the trade-offs between starting material costs and downstream purification burdens. In the realm of asymmetric synthesis and drug development, (1S,2S)-2-(4-morpholinyl)cyclohexanamine has emerged as a privileged chiral building block. It is prominently featured in the synthesis of Transient Receptor Potential (TRPML3/TRPML2) channel agonists [[1]]([Link]) and the optimization of anti-Trypanosoma brucei agents based on the U50488 opioid agonist scaffold .

This guide objectively compares the industrial performance of this pre-functionalized chiral diamine against traditional alternatives, providing mechanistic insights, experimental data, and self-validating protocols.

Structural & Mechanistic Rationale (Expertise & Experience)

When designing an industrial scale-up route, the choice of chiral diamine dictates not only the synthetic sequence but the pharmacokinetic viability of the final active pharmaceutical ingredient (API).

Why the Morpholine Ring Matters: The substitution of a standard pyrrolidine or piperidine ring with a morpholine ring is not merely a structural tweak; it is a calculated physical organic modulation. The oxygen heteroatom in the morpholine ring exerts a strong electron-withdrawing inductive effect. This significantly lowers the pKa of the adjacent tertiary nitrogen.

  • Pharmacokinetic Causality: Highly basic amines (pKa > 8.5) often suffer from rapid metabolic degradation and high hERG channel liability (cardiotoxicity). By utilizing the morpholine derivative, the decreased basicity translates to vastly improved metabolic stability, demonstrating highly encouraging intrinsic clearance rates in human liver microsomes (often <0.5 mL/min/g) compared to their pyrrolidine counterparts .

Cost-Benefit Analysis vs. Alternatives

In process chemistry, we must weigh the upfront cost of advanced intermediates against the hidden costs of extra synthetic steps, yield losses, and solvent waste. The table below compares (1S,2S)-2-(4-morpholinyl)cyclohexanamine against two common alternatives: unsubstituted (1R,2R)-1,2-diaminocyclohexane (DACH) and the pyrrolidine analog.

Comparative Metrics in Industrial Scale-Up
Metric(1S,2S)-2-(4-morpholinyl)cyclohexanamineDACH (Late-Stage Functionalization)(1S,2S)-2-(pyrrolidin-1-yl)cyclohexanamine
Upfront Material Cost HighLowMedium
Synthetic Steps to Target 1 (Direct Amidation/Coupling)3 (Coupling, Alkylation, Cyclization)1 (Direct Amidation/Coupling)
Overall Process Yield 75–82% 35–40%70–78%
Target Amine pKa ~7.2 (Optimal for APIs) N/A~8.8 (Highly Basic)
Human Microsomal Clearance Low (<0.5 mL/min/g) N/AHigh (>3.0 mL/min/g)
Process Bottlenecks None (Clean single-step coupling)Severe over-alkylation during morpholine ring closureHigh clearance rates require further downstream structural rescue

The Economic Verdict: While raw DACH is significantly cheaper per kilogram, attempting to build the morpholine ring after the primary amine has been coupled is notoriously inefficient. Late-stage dialkylation using bis(2-chloroethyl) ether often results in complex mixtures of mono-alkylated, over-alkylated, and elimination byproducts. The pre-functionalized (1S,2S)-2-(4-morpholinyl)cyclohexanamine eliminates these three steps, doubling the overall process yield and drastically reducing purification costs.

Experimental Methodology: Self-Validating Amidation Protocol

To ensure trustworthiness and reproducibility, the following protocol details the coupling of (1S,2S)-2-(4-morpholinyl)cyclohexanamine with a carboxylic acid (e.g., 3,4-dichlorophenylacetic acid) to form an API intermediate. Every step is designed as a self-validating system.

Reagents: Carboxylic acid (1.0 eq), (1S,2S)-2-(4-morpholinyl)cyclohexanamine (1.05 eq), EDCI·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), Anhydrous DMF.

Step-by-Step Workflow:

  • Pre-Activation (Causality): In a dry vessel under N₂, dissolve the carboxylic acid and HOBt in anhydrous DMF (0.2 M). Add DIPEA followed by EDCI·HCl. Stir at room temperature for 30 minutes.

    • Why: Pre-activating the acid to the HOBt-ester before introducing the diamine prevents the formation of unreactive guanidinium byproducts from direct EDCI-amine interaction.

  • Coupling: Add (1S,2S)-2-(4-morpholinyl)cyclohexanamine dropwise. Stir for 2–4 hours at room temperature.

  • In-Process Validation: Monitor via LCMS. The system validates itself when the mass of the activated HOBt-ester disappears and the target product mass (e.g., [M+H]⁺) reaches a stable plateau.

  • Targeted Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).

  • Critical Wash Step (Causality): Wash the combined organic layers with a 5% aqueous LiCl solution (3x).

    • Why: Standard water washes fail to remove DMF efficiently. The LiCl wash alters the osmotic pressure, quantitatively pulling DMF and water-soluble HOBt residues into the aqueous phase, ensuring >95% crude purity before chromatography.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography (EtOAc/Hexane gradient) to yield the pure amide (75–82% yield).

Visualizations

Synthetic Process Logic

The following diagram maps the logical flow and mass-conversion efficiency of the amidation workflow described above.

SynthesisWorkflow A (1S,2S)-2-(4-morpholinyl) cyclohexanamine D Amidation Coupling (Room Temp, 2-4h) A->D 1.05 eq B Carboxylic Acid (e.g., Aryl Acetic Acid) C Pre-Activation (EDCI, HOBt, DIPEA in DMF) B->C 1.0 eq C->D Activated Ester E Target Compound (e.g., TRPML3 Agonist) D->E 75-82% Yield (High Purity)

Caption: Synthetic workflow for amidation using (1S,2S)-2-(4-morpholinyl)cyclohexanamine.

Pharmacological Application: TRPML3 Activation Pathway

Compounds derived from this morpholine-diamine are critical in elucidating intracellular transport pathways, acting as potent agonists for TRPML3/TRPML2 channels .

TRPMLPathway Agonist Morpholine-Derived Agonist (e.g., ML122 / ML123) Receptor TRPML3 / TRPML2 Cation Channel Agonist->Receptor Binding & Activation Ca Intracellular Ca2+ Influx Receptor->Ca Ion Channel Opening Arf6 Arf6-Regulated Trafficking Ca->Arf6 Signaling Cascade Outcome Endosomal/Lysosomal Transport & Inner Ear Mechanotransduction Arf6->Outcome Membrane Protein Transport

Caption: TRPML3/2 activation and mechanotransduction pathway via morpholine-derived agonists.

References

  • Campaign to Identify Agonists of Transient Receptor Potential Channels 3 and 2 (TRPML3 & TRPML2) - Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Optimisation of the Anti-Trypanosoma brucei Activity of the Opioid Agonist U50488. ChemMedChem, PubMed Central (PMC). Available at:[Link]

Sources

Comparative

Assessing the substrate scope of (1S,2S)-2-(4-morpholinyl)cyclohexanamine catalysis

An in-depth technical analysis of (1S,2S)-2-(4-morpholinyl)cyclohexanamine reveals its status as a privileged bifunctional organocatalyst. By combining a chiral primary amine with a tertiary morpholine base on a rigid tr...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of (1S,2S)-2-(4-morpholinyl)cyclohexanamine reveals its status as a privileged bifunctional organocatalyst. By combining a chiral primary amine with a tertiary morpholine base on a rigid trans-1,2-cyclohexanediamine backbone, this catalyst overcomes the inherent steric limitations of traditional secondary amine catalysts (such as L-proline or MacMillan’s imidazolidinones).

This guide objectively assesses its substrate scope, compares its performance against industry-standard alternatives, and provides a self-validating experimental framework for implementation.

Mechanistic Rationale: The Primary-Tertiary Advantage

The success of (1S,2S)-2-(4-morpholinyl)cyclohexanamine lies in its bifunctional activation mode. Understanding the causality behind its structural design is critical for predicting its substrate scope.

  • Primary Amine Activation (Overcoming Steric Clash): Secondary amine catalysts (e.g., Jørgensen-Hayashi diarylprolinol ethers) activate aldehydes efficiently but struggle with sterically hindered α,α-disubstituted ketones. The formation of the intermediate iminium ion with a secondary amine induces severe 1,3-allylic strain. A primary amine bypasses this steric penalty, allowing for the rapid and reversible formation of highly reactive E-enamines even with bulky ketone donors[1].

  • Morpholine Directing Group (Hydrogen-Bonding Network): The morpholine moiety serves a dual purpose. With a conjugate acid pKa of ~8.3, it is less basic than piperidine, preventing the unwanted base-catalyzed polymerization of sensitive electrophiles like nitroalkenes. When paired with an acid co-catalyst (e.g., Trifluoroacetic acid, TFA), the morpholine nitrogen is protonated. This ammonium species acts as a precise hydrogen-bond donor, anchoring the electrophile (e.g., the nitro group of a nitroalkene) and directing it exclusively to the Re or Si face of the enamine[2].

CatalyticCycle Cat (1S,2S)-2-(4-morpholinyl) cyclohexanamine + TFA Enamine Chiral E-Enamine (Primary Amine Activation) Cat->Enamine + Ketone - H2O Ketone Ketone Donor (e.g., Cyclohexanone) Ketone->Enamine TransitionState Rigid Transition State (Morpholine H-Bond Directing) Enamine->TransitionState + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Electrophile->TransitionState Iminium Iminium Intermediate TransitionState->Iminium C-C Bond Formation Product Enantioenriched Product + Regenerated Catalyst Iminium->Product + H2O Hydrolysis Product->Cat Catalyst Turnover

Bifunctional enamine-activation catalytic cycle of (1S,2S)-2-(4-morpholinyl)cyclohexanamine.

Substrate Scope Assessment

The substrate scope of (1S,2S)-2-(4-morpholinyl)cyclohexanamine is defined by its ability to handle steric bulk on the nucleophile while requiring strong hydrogen-bond acceptors on the electrophile.

Nucleophiles (Donors)
  • Cyclic Ketones: Unmodified cyclic ketones (cyclohexanone, cyclopentanone) are the ideal substrates. The catalyst achieves near-perfect diastereo- and enantiocontrol.

  • Sterically Hindered Ketones: Unlike secondary amines, this catalyst successfully activates α-substituted and α,α-disubstituted ketones, yielding contiguous quaternary stereocenters.

  • α-Branched Aldehydes: Efficiently forms enamines with branched aldehydes without the catalyst degradation pathways often seen in secondary amine catalysis.

Electrophiles (Acceptors)
  • Nitroalkenes: The benchmark acceptor. The nitro group perfectly aligns with the protonated morpholine via bidentate hydrogen bonding[1].

  • Maleimides: The rigid imide carbonyls act as excellent H-bond acceptors, leading to highly enantioselective conjugate additions[2].

  • Enones: While viable, enones lack the strong bidentate H-bonding capability of nitro groups, generally resulting in slightly lower enantiomeric excesses (ee) compared to nitroalkenes.

SubstrateScope Root Substrate Scope (1S,2S)-2-(4-morpholinyl) cyclohexanamine Donors Nucleophiles (Donors) Root->Donors Acceptors Electrophiles (Acceptors) Root->Acceptors D1 Sterically Hindered Ketones (α,α-disubstituted) Donors->D1 Overcomes steric clash D2 Cyclic Ketones (Cyclohexanone, etc.) Donors->D2 Excellent yield & dr D3 α-Branched Aldehydes Donors->D3 High ee A1 Nitroalkenes Acceptors->A1 Bidentate H-bonding A2 Maleimides Acceptors->A2 Rigid transition state A3 Enones Acceptors->A3 1,4-addition

Logic tree mapping the optimal nucleophile and electrophile pairings for this catalyst.

Comparative Performance Analysis

To objectively evaluate (1S,2S)-2-(4-morpholinyl)cyclohexanamine, we compare it against two benchmark organocatalysts: L-Proline and the Jørgensen-Hayashi Catalyst (diphenylprolinol trimethylsilyl ether). The benchmark reaction is the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.

Catalyst SystemSubstrate CompatibilityYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Key Limitation
(1S,2S)-2-(4-morpholinyl)cyclohexanamine + TFA Hindered ketones, cyclic ketones, branched aldehydes95% 98:2 99% Requires precise stoichiometric control of the acid co-catalyst.
L-Proline Unhindered ketones, simple aldehydes85%20:8023%Extremely poor stereocontrol for unmodified cyclic ketones[3].
Jørgensen-Hayashi Catalyst Linear aldehydes90%90:1098%Fails completely with sterically hindered α,α-disubstituted ketones.

Analytical Takeaway: L-Proline yields γ-nitro ketones with modest to poor enantioselectivity (typically <25% ee) when reacting with unmodified cyclic ketones[3]. The Jørgensen-Hayashi catalyst is exceptional for linear aldehydes but suffers from severe steric clash with cyclic ketones. The primary-tertiary morpholine catalyst bridges this gap, providing near-perfect stereocontrol for bulky ketone donors.

Self-Validating Experimental Protocol

This protocol describes the benchmark asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene. It is designed as a self-validating system: the intermediate analytical checkpoints ensure the mechanistic integrity of the reaction.

Reagents & Materials
  • trans-β-Nitrostyrene (0.5 mmol, 74.6 mg)

  • Cyclohexanone (2.5 mmol, 245.4 mg, 5.0 equiv)

  • (1S,2S)-2-(4-morpholinyl)cyclohexanamine (0.05 mmol, 9.2 mg, 10 mol%)

  • Trifluoroacetic acid (TFA) (0.05 mmol, 3.8 µL, 10 mol%)

  • Toluene (1.0 mL, anhydrous)

Step-by-Step Methodology
  • Catalyst Pre-Activation: In a 5 mL glass vial equipped with a magnetic stir bar, dissolve (1S,2S)-2-(4-morpholinyl)cyclohexanamine (9.2 mg) in anhydrous toluene (1.0 mL). Add TFA (3.8 µL) via microsyringe. Stir for 10 minutes at room temperature. Causality: This step protonates the morpholine nitrogen, establishing the hydrogen-bond donor required for electrophile activation.

  • Enamine Formation: Add cyclohexanone (245.4 mg) to the vial. Stir for 15 minutes. Causality: The primary amine condenses with the ketone to form the E-enamine. The excess ketone (5.0 equiv) drives the equilibrium forward.

  • Electrophile Addition: Add trans-β-nitrostyrene (74.6 mg) in one portion. Seal the vial and stir at room temperature (20–25 °C) for 24 hours.

  • Reaction Quench & Workup: Dilute the mixture with ethyl acetate (5 mL) and wash with saturated aqueous NH₄Cl (5 mL) to hydrolyze the product iminium ion and remove the catalyst. Extract the aqueous layer with ethyl acetate (2 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 1 (Diastereomeric Ratio): Obtain a crude ¹H NMR (400 MHz, CDCl₃). Integrate the α-nitro proton signals. The syn-diastereomer exhibits a characteristic multiplet at ~4.65 ppm, while the anti-diastereomer appears at ~4.80 ppm. A successful reaction will show a syn:anti ratio of >95:5.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 4:1) to isolate the pure 2-(1-aryl-2-nitroethyl)cyclohexanone.

  • Validation Checkpoint 2 (Enantiomeric Excess): Analyze the purified product via chiral HPLC (e.g., Daicel Chiralpak AS-H column, Hexane/Isopropanol = 90:10, flow rate 1.0 mL/min, λ = 210 nm). The expected ee is >98%.

References

  • List, B., Pojarliev, P., & Martin, H. J. (2001). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters.[Link]

  • Alonso, D. A., Baeza, A., Chinchilla, R., Guillena, G., Pastor, I. M., & Ramón, D. J. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules.[Link]

  • Torregrosa-Chinillach, A., Moragues, A., Pérez-Furundarena, H., & Guillena, G. (2018). Bifunctional primary amine 2-aminobenzimidazole organocatalyst anchored to trans-cyclohexane-1,2-diamine in enantioselective conjugate additions of aldehydes. ResearchGate.[Link]

Sources

Validation

A Guide to Reproducibility in Asymmetric Organocatalysis: A Comparative Study Featuring (1S,2S)-Cyclohexanediamine Derivatives

An objective comparison of the performance of (1S,2S)-2-(4-morpholinyl)cyclohexanamine with other alternatives, supported by experimental data, is detailed below. This guide provides an in-depth analysis of experimental...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the performance of (1S,2S)-2-(4-morpholinyl)cyclohexanamine with other alternatives, supported by experimental data, is detailed below.

This guide provides an in-depth analysis of experimental reproducibility in asymmetric organocatalysis, focusing on the use of chiral C₂-symmetric diamines. We will use the rationally designed, yet not widely documented, (1S,2S)-2-(4-morpholinyl)cyclohexanamine as a representative case study. Its performance will be objectively compared against a well-established "gold standard" catalyst class—diarylprolinol silyl ethers—in a benchmark asymmetric reaction. This document is intended for researchers and drug development professionals seeking to establish robust and repeatable synthetic methodologies.

Introduction: The Power and Pitfalls of Chiral Diamine Organocatalysis

Chiral diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands and organocatalysts.[1] Their rigid, stereodefined scaffold allows for the creation of a precise chiral environment around a reacting substrate, guiding the formation of one enantiomer over the other. Among these, derivatives of (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane (DACH) are particularly prominent.

The subject of our study, (1S,2S)-2-(4-morpholinyl)cyclohexanamine, represents a logical extension of the DACH scaffold. It combines the rigid C₂-symmetric backbone with a morpholine moiety, a common heterocycle incorporated into drug candidates to enhance pharmacological profiles and solubility. While this specific catalyst is not extensively reported in the literature, its design principle—the N-alkylation of a primary diamine—is a common strategy for tuning catalyst reactivity and selectivity.

However, the promise of high enantioselectivity is often shadowed by the challenge of reproducibility.[2] Minor, often overlooked, variations in experimental conditions can lead to significant deviations in yield, diastereoselectivity (dr), and enantiomeric excess (ee).[3] This guide aims to dissect these challenges by explaining the causality behind experimental choices and providing self-validating protocols.

Synthesis and Qualification of the Catalyst: The First Step in Reproducibility

Proposed Synthesis of (1S,2S)-2-(4-morpholinyl)cyclohexanamine

The synthesis proceeds via a two-step sequence starting from commercially available (1S,2S)-1,2-diaminocyclohexane and involves a selective mono-N-alkylation followed by cyclization.

G cluster_0 Step 1: Selective Mono-N-alkylation cluster_1 Step 2: Reduction & Cyclization A (1S,2S)-1,2-Diamino- cyclohexane C Intermediate Amide A->C Et3N, CH2Cl2, 0 °C to rt B 2-(2-Chloroethoxy)acetyl chloride B->C D Intermediate Amine-Alcohol C->D 1. LiAlH4, THF 2. Aqueous Workup E (1S,2S)-2-(4-morpholinyl)- cyclohexanamine D->E MsCl, Et3N then heat (Intramolecular SN2)

Caption: Proposed synthetic workflow for the target organocatalyst.

Critical Causality:

  • Selective Mono-alkylation: The use of an acyl chloride at low temperatures allows for selective mono-acylation of the diamine. Dibal-H or LiAlH₄ reduction then unmasks the second amine and reduces the amide concurrently. An alternative modern approach involves using reagents like ethylene sulfate for a direct, redox-neutral conversion of a primary amine to a morpholine.[4][5]

  • Purification is Non-Negotiable: The final product must be rigorously purified (e.g., via column chromatography or crystallization) to remove any unreacted starting materials or di-substituted byproducts. Residual (1S,2S)-1,2-diaminocyclohexane, being a catalyst itself, would lead to inconsistent and unpredictable stereochemical outcomes.

  • Characterization: Full characterization (¹H NMR, ¹³C NMR, HRMS, and chiral HPLC/SFC) is essential to confirm structural identity and enantiomeric purity.

The Model Reaction: Asymmetric Michael Addition to Nitroolefins

To objectively assess performance and reproducibility, we will use the asymmetric Michael addition of an aldehyde to a nitroolefin as our benchmark reaction. This transformation is a powerful C-C bond-forming reaction and is highly sensitive to the catalyst's structure and reaction conditions, making it an excellent probe for reproducibility.[7]

The reaction proceeds via enamine catalysis , where the chiral secondary amine catalyst reversibly condenses with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic nitroolefin in a stereocontrolled manner.

Comparative Experimental Protocols

Here, we provide two detailed protocols. Protocol A is a representative procedure for a cyclohexanediamine-derived catalyst, serving as a proxy for our target compound. Protocol B uses a well-validated diarylprolinol silyl ether (a Jørgensen-Hayashi type catalyst), which serves as an industry and academic benchmark for this transformation.[8][9]

Protocol A: Michael Addition with a (1S,2S)-Cyclohexanediamine-Derived Catalyst (Representative)

This protocol is adapted from methodologies using bifunctional cyclohexanediamine-thiourea catalysts, which activate the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding) simultaneously.[10][11]

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the (1S,2S)-cyclohexanediamine derivative catalyst (0.02 mmol, 10 mol%).

  • Reagent Addition: Add trans-β-nitrostyrene (30.0 mg, 0.2 mmol, 1.0 equiv.).

  • Solvent: Add toluene (0.4 mL).

  • Nucleophile Addition: Add propanal (29 µL, 0.4 mmol, 2.0 equiv.) and stir the reaction mixture at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by TLC analysis (e.g., using a 9:1 Hexane:EtOAc eluent). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the residue by flash column chromatography on silica gel to afford the Michael adduct. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol B: Michael Addition with a Diarylprolinol Silyl Ether Catalyst (Benchmark)

This protocol is based on the highly reliable Jørgensen-Hayashi catalyst system, often accelerated by a weak acid co-catalyst.[9][12]

  • Reaction Setup: To an oven-dried 4 mL vial, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (7.1 mg, 0.02 mmol, 10 mol%) and benzoic acid (2.4 mg, 0.02 mmol, 10 mol%).

  • Solvent: Add chloroform (0.4 mL).

  • Reagent Addition: Add trans-β-nitrostyrene (30.0 mg, 0.2 mmol, 1.0 equiv.) and cool the vial to 4 °C in a cold bath.

  • Nucleophile Addition: Add propanal (29 µL, 0.4 mmol, 2.0 equiv.) and stir the reaction mixture at 4 °C.

  • Monitoring: Monitor the reaction progress by TLC analysis. The reaction is often significantly faster, typically complete within 2-12 hours.

  • Work-up: Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purification & Analysis: Purify by flash column chromatography. Determine dr and ee as described in Protocol A.

Analysis of Expected Outcomes and Mechanistic Causality

The structural differences between the two catalyst classes lead to distinct transition states and, consequently, different performance profiles.

G cluster_A Catalytic Cycle A: Cyclohexanediamine Derivative cluster_B Catalytic Cycle B: Diarylprolinol Silyl Ether A_cat Catalyst (Cy-NHR) A_enamine Enamine A_cat->A_enamine -H₂O A_ald Aldehyde A_ald->A_enamine A_ts [Transition State] (H-Bonding) A_enamine->A_ts A_nitro Nitroolefin A_nitro->A_ts A_adduct_im Iminium Adduct A_ts->A_adduct_im A_prod Product A_adduct_im->A_prod +H₂O A_h2o H₂O A_h2o->A_prod A_prod->A_cat -Catalyst B_cat Catalyst (Pro-SiR₃) B_enamine Enamine B_cat->B_enamine -H₂O B_ald Aldehyde B_ald->B_enamine B_ts [Transition State] (Steric Shielding) B_enamine->B_ts B_nitro Nitroolefin B_nitro->B_ts B_adduct_im Iminium Adduct B_ts->B_adduct_im B_prod Product B_adduct_im->B_prod +H₂O B_h2o H₂O B_h2o->B_prod B_prod->B_cat -Catalyst

Caption: Simplified catalytic cycles for the two catalyst classes.

  • Cyclohexanediamine Derivatives (A): Stereocontrol is achieved through a bifunctional activation model. The secondary amine forms the enamine, while another functional group (like a thiourea) acts as a hydrogen-bond donor, binding and orienting the nitroolefin for a facial-selective attack.[10][13] The rigid cyclohexane backbone locks the relative orientation of these two groups.

  • Diarylprolinol Silyl Ethers (B): Stereocontrol is primarily achieved through steric hindrance. The bulky diarylmethyl silyl ether moiety effectively blocks one face of the enamine, forcing the nitroolefin to approach from the less hindered side.[9] This model is exceptionally effective and has been a workhorse in organocatalysis for nearly two decades.[14]

Comparative Performance Data (Literature-Derived)
Catalyst TypeTypical YieldTypical dr (syn:anti)Typical ee (syn)Key Strengths & Weaknesses
(1S,2S)-DACH-Thiourea [10]85-99%>95:590-98%Strengths: Bifunctional activation, high stereoselectivity. Weaknesses: Can be slower, requires careful catalyst design.
Diarylprolinol Silyl Ether [12]90-99%>95:595-99%Strengths: Extremely high ee, fast reactions, well-understood. Weaknesses: Sensitive to hydrolysis, catalyst can be expensive.

A Systematic Approach to Ensuring Experimental Reproducibility

Irreproducibility is not random; it is the result of uncontrolled variables.[3] A systematic approach is crucial for robust results.

Caption: Key pillars for ensuring experimental reproducibility in organocatalysis.

  • Reagent Purity (The Hidden Culprit):

    • Aldehydes: Aldehydes readily oxidize to carboxylic acids upon storage. Trace acidic impurities can protonate the enamine intermediate, shutting down the catalytic cycle, or interact with the catalyst, leading to unpredictable results. Self-Validating Step: Always use freshly distilled or purified aldehydes. The difference in reaction rate and selectivity can be dramatic.[3]

    • Catalyst: As discussed in Section 2, the catalyst must be pure. Store it under an inert atmosphere and away from moisture.

  • Solvent and Additive Effects:

    • Solvents: Use high-purity, anhydrous solvents. Trace water can hydrolyze the enamine/iminium intermediates and, in the case of silyl ethers, the catalyst itself.

    • Additives: The use of additives like benzoic acid in Protocol B is a deliberate choice to ensure a consistent, mildly acidic environment for optimal catalyst turnover. When additives are used, their precise stoichiometry is critical.

  • Reaction Parameters:

    • Temperature: Enantioselectivity is a result of small differences in the activation energies of competing diastereomeric transition states. Small temperature fluctuations can alter the energy landscape, impacting the final ee. Use a reliable cryostat or oil bath for consistent temperature control.

    • Stirring: In heterogeneous or viscous mixtures, the stirring rate can affect mass transport and reaction kinetics. While often overlooked, maintaining a consistent stirring speed is good practice.

Conclusion

While (1S,2S)-2-(4-morpholinyl)cyclohexanamine remains a catalyst of theoretical interest more than established practice, its structural class—chiral cyclohexanediamines—offers a powerful platform for asymmetric synthesis. Achieving reproducible results with these, or indeed any, organocatalysts is not a matter of chance but of deliberate control.

The benchmark diarylprolinol silyl ethers often provide superior enantioselectivity and reaction speed due to a highly refined steric-shielding model. However, bifunctional catalysts like the cyclohexanediamine derivatives offer an alternative mechanistic pathway that can be highly effective. For any given experiment, reproducibility hinges on a meticulous approach that begins with the synthesis and purification of the catalyst and extends to the rigorous control of every substrate, solvent, and physical parameter. By understanding the causality behind these factors, researchers can transform capricious reactions into reliable, scalable synthetic tools.

References

  • Cao, Y-J., et al. (2018). Asymmetric Michael addition reactions catalyzed by calix[14]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry, 14, 1901–1907. [Link][10][11]

  • Cao, Y-J., et al. (2018). Asymmetric Michael addition reactions catalyzed by calix[14]thiourea cyclohexanediamine derivatives. PubMed, 30100862. [Link]

  • Marqués-López, E., et al. (2022). The Diarylprolinol Silyl Ethers: After 20 Years Still Opening New Doors in Asymmetric Catalysis. Angewandte Chemie International Edition, 61(29), e202202237. [Link]

  • He, C., et al. (2015). Diphenylprolinol silyl ether-derived thioureas as highly efficient catalysts for the asymmetric Michael addition of aldehydes to nitroalkenes. Tetrahedron Letters, 56(23), 3465-3468. [Link]

  • Hayashi, Y., & Gotoh, H. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, 68-85. [Link]

  • Alajarin, M., et al. (2017). Distribution of Catalytic Species as an Indicator To Overcome Reproducibility Problems. Journal of the American Chemical Society, 139(25), 8596–8603. [Link]

  • Wang, W., et al. (2010). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 132(1), 12-13. [Link]

  • Goulas, T., et al. (2022). To Err is Human; To Reproduce Takes Time. ACS Catalysis, 12(6), 3657–3664. [Link]

  • Grando, G., et al. (2025). Toward Reliable and Reproducible Research in Organic Photocatalysis by Carbon Nitride. ACS Catalysis, 15(19), 16792–16801. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of morpholines. [Link]

  • Kim, H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Catalysts, 11(8), 1003. [Link]

  • Riva, E., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1228490. [Link]

  • Reddy, M. S., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. [Link]

Sources

Comparative

Comparison of homogeneous vs. heterogeneous catalysis with (1S,2S)-2-(4-morpholinyl)cyclohexanamine

As a Senior Application Scientist, selecting the appropriate catalytic system for asymmetric C-C bond formation is a critical decision that impacts not only the stereochemical outcome of a reaction but also its scalabili...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate catalytic system for asymmetric C-C bond formation is a critical decision that impacts not only the stereochemical outcome of a reaction but also its scalability and environmental footprint.

(1S,2S)-2-(4-Morpholinyl)cyclohexanamine is a highly privileged chiral primary-tertiary diamine organocatalyst. Derived from the rigid 1,2-diaminocyclohexane (DACH) scaffold, this bifunctional molecule excels in activating unmodified ketones and aldehydes via enamine and iminium intermediates[1].

This guide objectively compares the deployment of this catalyst in homogeneous versus heterogeneous (immobilized) environments, detailing the mechanistic causality, experimental protocols, and performance metrics necessary for advanced drug development and synthetic applications.

Mechanistic Causality: The Bifunctional Advantage

The efficacy of (1S,2S)-2-(4-morpholinyl)cyclohexanamine stems from its dual-activation mechanism. The primary amine condenses with a carbonyl donor to form a highly nucleophilic enamine. Simultaneously, the tertiary morpholine nitrogen—when appropriately protonated—acts as a Brønsted acid/base, directing the incoming electrophile via a rigid hydrogen-bonding network in a highly ordered half-chair transition state[1],[2].

EnamineCycle Cat Catalyst (1S,2S)-2-(4-morpholinyl)cyclohexanamine Enamine Enamine Intermediate (Nucleophilic) Cat->Enamine + Ketone - H2O Ketone Ketone Donor (e.g., Cyclohexanone) Ketone->Enamine CCBond C-C Bond Formation (Transition State) Enamine->CCBond + Aldehyde Aldehyde Aldehyde Acceptor (e.g., p-Nitrobenzaldehyde) Aldehyde->CCBond Iminium Iminium Aldol Intermediate CCBond->Iminium Stereoselective Addition Iminium->Cat Catalyst Regeneration Product Aldol Product (High ee / dr) Iminium->Product Hydrolysis + H2O

Enamine catalytic cycle of (1S,2S)-2-(4-morpholinyl)cyclohexanamine in asymmetric aldol reactions.

Homogeneous Catalysis: Precision in the Bulk Phase

In a homogeneous setup, the catalyst is freely dissolved in an organic solvent. This approach offers rapid kinetics and exceptional enantioselectivity due to unrestricted molecular diffusion. However, it requires an external Brønsted acid co-catalyst (such as Trifluoromethanesulfonic acid, TfOH, or Trifluoroacetic acid, TFA) to fine-tune the basicity of the morpholine ring, ensuring the transition state remains tightly organized[2].

Standard Protocol: Homogeneous Asymmetric Aldol Reaction

This protocol is a self-validating system designed to ensure complete enamine formation before electrophilic addition.

  • Catalyst Preparation: In a dry reaction vial, dissolve (1S,2S)-2-(4-morpholinyl)cyclohexanamine (10 mol%) and TfOH (10 mol%) in anhydrous DMF (0.5 M).

    • Validation: The solution should remain clear; the formation of the diamine-salt confirms the protonation of the morpholine moiety, which is critical for stereocontrol[2].

  • Enamine Activation: Add the ketone donor (e.g., cyclohexanone, 2.0 equiv). Stir for 15 minutes at room temperature.

    • Validation: A slight color shift typically indicates the successful generation of the enamine intermediate.

  • C-C Bond Formation: Cool the mixture to -20 °C and add the aldehyde acceptor (1.0 equiv). Stir for 24 hours.

    • Validation: Monitor conversion via TLC or LC-MS until the electrophile is fully consumed.

  • Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

    • Validation: Chiral HPLC analysis must be performed to confirm the enantiomeric excess (ee), which typically exceeds 90% under these conditions[2].

Heterogeneous Catalysis: Confinement and Sustainability

To address the poor recoverability of homogeneous catalysts, (1S,2S)-2-(4-morpholinyl)cyclohexanamine can be covalently grafted onto mesoporous silica supports, such as SBA-15.

Immobilization does more than just make the catalyst recyclable; it fundamentally alters the reaction environment. The silanol (Si-OH) groups on the SBA-15 surface act as built-in weak Brønsted acids, entirely eliminating the need for toxic additives like TFA[3]. Furthermore, the physical confinement of the mesopores (the "nanoreactor" effect) restricts the transition state geometry, which can lead to an unprecedented reversal or enhancement of diastereoselectivity (e.g., switching from syn to anti preference)[3],[4].

Standard Protocol: SBA-15 Immobilized Heterogeneous Reaction

This protocol leverages hydrophobic partitioning to drive the reaction in water, offering a highly sustainable workflow.

  • Catalyst Activation: Suspend the SBA-15 immobilized catalyst (equivalent to 10 mol% active diamine sites) in deionized water.

    • Validation: A uniform suspension indicates proper wetting of the mesoporous silica support.

  • Reaction: Add the ketone donor (2.0 equiv) and aldehyde acceptor (1.0 equiv) directly to the aqueous suspension. Stir vigorously at room temperature for 24–48 hours.

    • Validation: Because the organic reactants are hydrophobic, they will naturally partition into the lipophilic mesopores where the active sites reside, driving the reaction forward without external acid additives[3].

  • Separation: Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the aqueous layer.

    • Validation: Complete phase separation ensures zero catalyst bleed into the product stream.

  • Recovery & Reuse: Wash the solid catalyst plug with ethanol, dry under vacuum at 60 °C, and store for the next cycle. Extract the decanted aqueous layer with EtOAc to isolate the product.

    • Validation: Consecutive runs should demonstrate a <5% drop in yield over 5 cycles, confirming the robust covalent linkage of the catalyst[3],[4].

Workflow cluster_homo Homogeneous Catalysis cluster_hetero Heterogeneous Catalysis (SBA-15) Start Asymmetric Aldol Reaction Setup HomoRxn Reaction in Organic Solvent (e.g., DMF/TFA) Start->HomoRxn HeteroRxn Reaction in Aqueous Media (No Acid Additive) Start->HeteroRxn HomoQuench Aqueous Quench & Extraction HomoRxn->HomoQuench HomoPurify Column Chromatography (Catalyst Lost) HomoQuench->HomoPurify Product Enantioenriched Aldol Product HomoPurify->Product HeteroFilter Simple Filtration or Centrifugation HeteroRxn->HeteroFilter HeteroRecycle Catalyst Washed & Recycled (>5x) HeteroFilter->HeteroRecycle Solid Phase HeteroFilter->Product HeteroRecycle->HeteroRxn Reuse

Workflow comparison between homogeneous and SBA-15 immobilized heterogeneous catalytic systems.

Quantitative Data Comparison

The following table summarizes the operational and performance differences between the two methodologies based on standard cross-aldol benchmark reactions.

ParameterHomogeneous CatalysisHeterogeneous Catalysis (SBA-15)
Catalyst State Free molecule in solutionCovalently grafted to mesoporous silica
Solvent System Organic (DMF, NMP, DMSO)Aqueous (Water/Brine)
Acid Co-catalyst Required (e.g., TfOH, TFA)Not required (Surface silanols act as acids)
Typical Yield 85 - 97%80 - 95%
Diastereoselectivity High syn or anti (Substrate dependent)Often reversed/enhanced due to pore confinement
Enantioselectivity (ee) > 90 - 99%> 90 - 98%
Recyclability None (Lost during aqueous workup)Excellent (> 5 cycles with minimal activity loss)

Conclusion

For discovery chemistry and initial screening where maximum kinetic speed and absolute baseline enantioselectivity are required, the homogeneous deployment of (1S,2S)-2-(4-morpholinyl)cyclohexanamine remains the gold standard. However, for process scale-up, green chemistry initiatives, or when seeking to alter the inherent diastereoselectivity of a reaction, the heterogeneous SBA-15 immobilized variant provides a highly sophisticated, self-contained, and reusable catalytic architecture.

References

  • ChemComm - RSC Publishing: SBA-15 immobilized primary-tertiary diamine catalyst for asymmetric direct aldol reactions.3[3]

  • The Journal of Organic Chemistry - ACS Publications: Chiral Primary−Tertiary Diamine Catalysts Derived From Natural Amino Acids for syn-Aldol Reactions of Hydroxy Ketones.2[2]

  • The Journal of Physical Chemistry A - ACS Publications: Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity.1[1]

  • ResearchGate: Direct Asymmetric Aldol Reactions on Heterogeneous Bifunctional Catalyst.4[4]

Sources

Safety & Regulatory Compliance

Safety

Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- proper disposal procedures

Standard Operating Procedure & Disposal Guide: (1S,2S)-2-Morpholinocyclohexanamine As a Senior Application Scientist, I recognize that handling chiral diamine building blocks like (1S,2S)-2-morpholinocyclohexanamine requ...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guide: (1S,2S)-2-Morpholinocyclohexanamine

As a Senior Application Scientist, I recognize that handling chiral diamine building blocks like (1S,2S)-2-morpholinocyclohexanamine requires rigorous, field-proven safety protocols. This compound—featuring both a primary cyclohexylamine and a tertiary morpholine ring—presents severe physicochemical hazards. Its inherent basicity and lipophilicity enable rapid tissue penetration, necessitating strict adherence to specialized handling, spill neutralization, and Resource Conservation and Recovery Act (RCRA) compliant disposal procedures.

Physicochemical & Hazard Profile

Before initiating any workflow, personnel must understand the quantitative and regulatory parameters of the substance[1].

Property / Regulatory ParameterSpecification
Chemical Name (1S,2S)-2-Morpholinocyclohexan-1-amine
CAS Number 65430-31-1
Molecular Weight 184.28 g/mol
Physical State Liquid / Low-melting solid
GHS Hazard Classifications Skin Corr. 1C (Corrosive), STOT SE 3 (Respiratory/CNS)
EPA Hazardous Waste Code D002 (Corrosive, if aqueous pH ≥ 12.5)
Required PPE Level B (Respirator, Butyl/Nitrile gloves, Face shield)

Mechanistic Toxicology & Safety Rationale

Expertise & Causality: Why is this specific stereoisomer so hazardous? The primary amine acts as a strong nucleophile and base. Upon contact with biological tissues, it aggressively hydrolyzes ester bonds in cellular membranes (saponification), leading to liquefactive necrosis[1]. Furthermore, the morpholine ring enhances the molecule's partition coefficient (LogP). This lipophilicity accelerates transdermal absorption and systemic distribution, which underpins its Specific Target Organ Toxicity (STOT SE 3) classification, often manifesting as severe respiratory or central nervous system irritation[1].

Trust in the Protocol: You cannot simply wash this chemical off with water once it contacts the skin; the lipophilic nature resists aqueous flushing. Immediate removal of contaminated PPE and prolonged flushing (15+ minutes) with soap and water is required to emulsify the amine, followed by immediate medical evaluation[2].

Operational Workflow & Spill Response

In the event of an accidental release, standard solvent spill kits are insufficient and potentially dangerous. Amines can undergo exothermic reactions with organic absorbents.

SpillResponse Spill Accidental Spill Amine Base Evac Evacuate & Ventilate Fume Hood Spill->Evac PPE Don Level B PPE Respirator & Nitrile Evac->PPE Absorb Apply Inert Absorbent Sand/Vermiculite PPE->Absorb Neutralize Neutralize Residue 5% Citric Acid Absorb->Neutralize Verify Verify pH 6-8 Test Strips Neutralize->Verify Dispose RCRA D002 Waste Disposal Verify->Dispose

Figure 1: Step-by-step spill response and neutralization workflow for (1S,2S)-2-morpholinocyclohexanamine.

Step-by-Step Spill Protocol:

  • Evacuation & Assessment: Isolate the area. Do not attempt cleanup without appropriate PPE (respirator with organic vapor/acid gas cartridges, heavy-duty nitrile or butyl rubber gloves) as mandated by OSHA Hazard Communication Standards[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Causality: Do not use paper towels; concentrated amines can react exothermically with cellulose.

  • Neutralization (The Critical Step): Carefully apply a weak acid solution (e.g., 5% Citric Acid or Sodium Bisulfate) to the absorbed amine. Causality: We use weak acids instead of strong mineral acids (like concentrated HCl) to prevent a violent, boiling exothermic acid-base neutralization that would aerosolize the toxic amine.

  • Verification: Use pH test strips on the residual moisture to confirm the pH is between 6 and 8. This creates a self-validating safety loop before disposal.

  • Collection: Sweep the neutralized matrix into a high-density polyethylene (HDPE) drum. Do not use metal drums, as aqueous amines and acids can corrode metal and generate flammable hydrogen gas[3].

Waste Segregation & Final Disposal

Proper disposal is critical to prevent downstream hazards for waste handlers and ensure environmental compliance.

WasteSegregation Start Reaction Workup (1S,2S)-2-Morpholinocyclohexanamine Quench Aqueous Quench Dilute Acid Start->Quench Excess Amine Phase Phase Separation Funnel Quench->Phase OrgWaste Organic Waste Non-Halogenated Phase->OrgWaste Organic Solvents AqWaste Aqueous Waste pH 6-8 Phase->AqWaste Neutralized Salts Incineration High-Temp Incineration NOx Scrubber OrgWaste->Incineration WaterTreatment Wastewater Treatment Facility AqWaste->WaterTreatment

Figure 2: Waste segregation and disposal pathway for amine-contaminated organic and aqueous streams.

Step-by-Step Disposal Protocol:

  • Aqueous Waste Stream (Neutralized):

    • Once the amine is quenched and neutralized (pH 6-8), it forms a water-soluble ammonium salt.

    • EPA Classification: If unneutralized (pH ≥ 12.5), it is classified as EPA RCRA D002 (Corrosive Waste)[3]. Neutralization removes the D002 characteristic, but the organic content still requires controlled disposal.

  • Organic Waste Stream (Solvent Extraction):

    • If the amine is dissolved in organic solvents during workup, collect it in a "Non-Halogenated Organic Waste" drum.

    • Warning: Do NOT mix amine waste with oxidizing agents (e.g., nitric acid, peroxides) or reactive halogenated compounds (e.g., epoxides, alkyl halides) in the waste carboy, as this will trigger a violent exothermic polymerization or alkylation.

  • Final Destruction (Incineration):

    • The waste must be sent to a permitted RCRA hazardous waste facility for high-temperature incineration.

    • Causality: Because the molecule contains two nitrogen atoms, incineration will generate toxic nitrogen oxides (NOx). The disposal facility must be equipped with NOx scrubbers to comply with environmental emission standards.

References

  • Title: 2-(morpholin-4-yl)
  • Title: Sodium Hydroxide Solution (EPA D002 Corrosive Waste Guidelines)
  • Title: 3-(Dimethylamino)acrylonitrile (OSHA PPE & Amine Handling Protocols)

Sources

Handling

Personal protective equipment for handling Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-

Handling complex chiral building blocks like Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- requires moving beyond basic compliance and understanding the mechanistic interactions between the chemical and your laboratory e...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling complex chiral building blocks like Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- requires moving beyond basic compliance and understanding the mechanistic interactions between the chemical and your laboratory environment. As a bidentate aliphatic amine containing both a primary amine and a morpholine ring, this compound is highly valuable in asymmetric synthesis and drug development. However, its unique structural properties also generate severe safety liabilities.

This guide provides an advanced, self-validating operational framework designed for researchers who require absolute precision and safety when handling highly reactive, corrosive morpholine derivatives.

Mechanistic Hazard Analysis: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the causality of the chemical's hazards:

  • Severe Corrosivity (H314): The dual nitrogen centers in this molecule exhibit strong basicity. Upon contact with physiological moisture (such as sweat on the skin or tears in the eyes), the compound rapidly generates hydroxide ions. This localized high pH triggers the immediate saponification of epidermal lipids, leading to deep, irreversible tissue necrosis (chemical burns).

  • Systemic Toxicity via Dermal Penetration: Unlike simple inorganic bases, the lipophilic cyclohexane backbone acts as a permeation enhancer. It facilitates the rapid transport of the toxic morpholine moiety through the stratum corneum and into systemic circulation, making dermal exposure acutely dangerous[1].

  • Vapor-Induced Ocular Damage: The free-base form of this amine possesses a vapor pressure sufficient to cause severe ocular irritation and potential corneal damage even without direct liquid splashing[2].

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic amines. The following matrix outlines the required specifications and the mechanistic justification for each choice.

PPE CategoryMinimum SpecificationQuantitative MetricMechanistic Justification
Hand Protection Butyl Rubber or Heavy-Duty Nitrile≥ 0.4 mm thickness, >480 min breakthroughPrevents permeation of lipophilic amines; standard latex or thin nitrile degrades rapidly upon contact[1].
Eye Protection Chemical Splash Goggles + Face Shield8-inch minimum shield lengthProtects against vapor-induced ocular damage and prevents micro-droplets from bypassing standard safety glasses[2].
Respiratory NIOSH-approved half-maskABEK1 cartridge (amines/organics)Neutralizes basic vapors via acid-impregnated activated carbon; mandatory if handling outside a highly ventilated fume hood.
Body Protection Tyvek® Lab Suit or Heavy Cotton100% coverage, closed-toe non-porous shoesPrevents dermal exposure; synthetic polymer blends must be avoided as they can melt into the skin during an exothermic chemical burn.

Operational Workflow: Inert-Atmosphere Dispensing

Every protocol must be a self-validating system to ensure absolute safety. Follow this methodology for dispensing the reagent.

Step 1: Pre-Operation Validation

  • Action: Verify the fume hood face velocity is operating between 0.4 and 0.6 m/s. Perform a manual air-inflation test on your butyl rubber gloves.

  • Causality: Micro-punctures in gloves are invisible to the naked eye but will readily admit lipophilic amines. The inflation test ensures barrier integrity before exposure.

Step 2: Environmental Setup

  • Action: Line the fume hood workspace with a chemical spill mat. Place a strip of moistened universal pH indicator paper at the corner of the mat.

  • Causality: The moistened pH paper acts as a passive, ambient vapor leak detector. If the paper turns blue/purple (pH > 8), your ventilation is failing, and you must abort the procedure.

Step 3: Equipment Selection & Transfer

  • Action: Utilize only glass syringes equipped with stainless steel needles or positive displacement pipettes. Purge the reagent vessel with inert gas (Nitrogen or Argon) and draw the liquid slowly.

  • Causality: Standard polypropylene syringes can leach plasticizers or physically swell when exposed to highly lipophilic amines, leading to sudden plunger failure and uncontrolled pressurized spills.

Step 4: Post-Transfer Validation (Self-Validating Step)

  • Action: After sealing the reagent vessel, wipe the exterior with a slightly damp tissue. Touch the tissue to a fresh strip of pH indicator paper.

  • Causality: A pH reading of < 8 confirms the absolute absence of micro-spills, validating that the vessel exterior is safe for storage.

Emergency Response & Decontamination Pathway

In the event of an accident, rapid, mechanistically sound responses are critical.

  • Dermal Exposure: Immediately deluge the affected area in an emergency shower for a minimum of 15 minutes. Crucial Warning: Do not attempt to neutralize the amine on the skin using weak acids (e.g., vinegar). The acid-base neutralization reaction is highly exothermic and will compound the chemical burn with severe thermal tissue damage[2].

  • Surface Spill Cleanup: Contain the spill using an inert absorbent (vermiculite or dry sand). Neutralize the residual surface with a dilute, weak acid (e.g., 5% citric acid).

  • Decontamination Validation: Swab the neutralized area with pH indicator paper. The cleanup is only considered complete and validated when the swab returns a neutral pH (6.5–7.5).

G N1 PPE & Fume Hood Validation N2 Inert Dispensing (Glass/SS Tools) N1->N2 N3 Spill Detected? N2->N3 N4 Standard Cleanup & pH Validation N3->N4 No N5 Evacuate & Isolate Area N3->N5 Yes N7 HDPE Waste Disposal N4->N7 N6 Neutralize (Citric Acid) & Absorb N5->N6 N6->N7

Workflow for safe handling and emergency response of chiral morpholine derivatives.

Waste Disposal & Environmental Logistics

Improper disposal of morpholine derivatives poses severe environmental and laboratory risks.

Step 1: Chemical Segregation Isolate the amine waste entirely from halogenated solvents (e.g., dichloromethane, chloroform) and oxidizing agents. Causality: Aliphatic amines react exothermically with halogenated solvents over time, generating pressure. Mixing with oxidizers can form highly unstable, explosive N-chloroamines.

Step 2: Containment Transfer the waste into a high-density polyethylene (HDPE) container. Do not use metal waste containers, as aqueous amine solutions can rapidly corrode certain metals.

Step 3: Labeling and Final Disposal Label the container explicitly as "Corrosive Basic Organic Waste - Contains Morpholine Derivatives." Hand the material over to a licensed hazardous waste management facility. Never discharge this compound into the municipal sewer system, as morpholine derivatives exhibit high aquatic toxicity and resist standard biological wastewater treatment processes[3].

References

  • Carl Roth. "Safety Data Sheet: Morpholine." Carl Roth GmbH + Co. KG. Available at: [Link]

  • AkzoNobel. "Safety Data Sheet: 1,2-Diaminocyclohexane." AkzoNobel. Available at:[Link]

  • Fisher Scientific. "Safety Data Sheet: (+/-)-cis-1,2-Diaminocyclohexane." Thermo Fisher Scientific. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-
Reactant of Route 2
Reactant of Route 2
Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-
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